2-Phenylimidazo[1,2-a]pyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHWCFCNNGUJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276799 | |
| Record name | 2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4105-21-9 | |
| Record name | 4105-21-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Architecture of a Privileged Scaffold: A Deep Dive into the One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine (B132010) core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The efficient construction of this privileged scaffold is of paramount importance. This technical guide provides an in-depth exploration of the prevalent one-pot synthetic methodologies for 2-phenylimidazo[1,2-a]pyridine derivatives, focusing on their reaction mechanisms, experimental protocols, and comparative quantitative data.
Core Synthetic Strategies and Mechanistic Insights
The one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines is dominated by multicomponent reactions that ingeniously combine simplicity, efficiency, and atom economy. These reactions typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) moiety. Below, we dissect the mechanisms of the most influential strategies.
Three-Component Synthesis via In Situ Halogenation
One of the most classic and widely employed methods involves the reaction of a 2-aminopyridine (B139424), an acetophenone (B1666503) derivative, and a halogen source. This approach circumvents the need to handle lachrymatory α-haloketones by generating them in situ.
Mechanism:
The reaction is initiated by the enolization of the acetophenone, which then attacks a bromine cation released from a source like N-bromosuccinimide (NBS) or an ionic liquid such as [Bmim]Br₃, to form an α-bromoacetophenone intermediate. The endocyclic nitrogen of 2-aminopyridine then acts as a nucleophile, attacking the α-carbon of the brominated ketone. Subsequent intramolecular cyclization, followed by dehydration, yields the final this compound product.[1][2]
Figure 1: Mechanism of three-component synthesis via in situ halogenation.
Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
The GBB reaction is a powerful isocyanide-based multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. By selecting the appropriate starting materials, this method can be adapted for the synthesis of various substituted imidazo[1,2-a]pyridines. A variation of this involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like scandium triflate.[3][4]
Mechanism:
The reaction commences with the condensation of 2-aminopyridine and an aldehyde to form a Schiff base (imine). The Lewis acid catalyst activates the imine towards nucleophilic attack by the isocyanide. This is followed by a [4+1] cycloaddition, leading to a cyclized intermediate. A subsequent proton transfer and tautomerization yield the final product.[5]
Figure 2: Mechanism of the Groebke–Blackburn–Bienaymé reaction.
Copper-Catalyzed Three-Component Synthesis
Copper catalysts have emerged as highly effective in promoting the one-pot synthesis of imidazo[1,2-a]pyridines. A notable example is the reaction between 2-aminopyridines, aldehydes, and terminal alkynes.[3] Another variant involves the use of nitroolefins as one of the components.[6]
Mechanism (with terminal alkynes):
The proposed mechanism often begins with the formation of a copper acetylide from the terminal alkyne. Concurrently, the 2-aminopyridine and aldehyde condense to form an imine. The endocyclic nitrogen of the 2-aminopyridine then attacks the copper-activated alkyne. This is followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic imidazo[1,2-a]pyridine ring system.
Figure 3: Proposed mechanism for copper-catalyzed three-component synthesis.
Quantitative Data Summary
The efficiency of these one-pot syntheses is highly dependent on the specific substrates, catalysts, and reaction conditions employed. The following tables summarize representative quantitative data from the literature to facilitate comparison.
Table 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridines via In Situ Bromination of Acetophenones [2][7]
| Entry | Acetophenone Substituent (R) | 2-Aminopyridine Substituent (R') | Brominating Agent | Conditions | Time (min) | Yield (%) |
| 1 | H | H | [Bmim]Br₃ | Na₂CO₃, Solvent-free, r.t. | 40 | 82 |
| 2 | p-Me | H | [Bmim]Br₃ | Na₂CO₃, Solvent-free, r.t. | 40 | 77 |
| 3 | p-OMe | H | [Bmim]Br₃ | Na₂CO₃, Solvent-free, r.t. | 40 | 75 |
| 4 | p-F | H | [Bmim]Br₃ | Na₂CO₃, Solvent-free, r.t. | 40 | 89 |
| 5 | p-Cl | H | [Bmim]Br₃ | Na₂CO₃, Solvent-free, r.t. | 40 | 86 |
| 6 | p-Br | H | [Bmim]Br₃ | Na₂CO₃, Solvent-free, r.t. | 40 | 87 |
Table 2: Copper-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridines [6]
| Entry | Nitroolefin | 2-Aminopyridine | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | β-Nitrostyrene | 2-Aminopyridine | CuBr | DMF | 80 | 90 |
| 2 | 1-Nitro-2-(p-tolyl)ethene | 2-Aminopyridine | CuBr | DMF | 80 | 85 |
| 3 | 2-(4-Methoxyphenyl)-1-nitroethene | 2-Aminopyridine | CuBr | DMF | 80 | 88 |
| 4 | 2-(4-Chlorophenyl)-1-nitroethene | 2-Aminopyridine | CuBr | DMF | 80 | 82 |
Experimental Protocols
The following are representative experimental protocols for the one-pot synthesis of this compound.
Protocol 1: Synthesis of this compound via In Situ Bromination with [Bmim]Br₃[2][7]
Materials:
-
Acetophenone (2 mmol)
-
1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (2 mmol)
-
2-Aminopyridine (2.4 mmol)
-
Sodium carbonate (Na₂CO₃) (1.1 mmol)
Procedure:
-
A mixture of acetophenone (2 mmol), [Bmim]Br₃ (2 mmol), 2-aminopyridine (2.4 mmol), and Na₂CO₃ (1.1 mmol) is stirred at room temperature under solvent-free conditions.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 40 minutes), the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure this compound.
Protocol 2: Copper-Catalyzed Synthesis from a Nitroolefin[6]
Materials:
-
β-Nitrostyrene (1 mmol)
-
2-Aminopyridine (1.2 mmol)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Dimethylformamide (DMF) (3 mL)
Procedure:
-
To a reaction tube are added β-nitrostyrene (1 mmol), 2-aminopyridine (1.2 mmol), and CuBr (0.1 mmol).
-
The tube is evacuated and backfilled with air.
-
DMF (3 mL) is added, and the mixture is stirred at 80 °C.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The residue is purified by flash chromatography on silica gel to give the desired this compound.
Conclusion
The one-pot synthesis of this compound derivatives offers a highly efficient and versatile platform for accessing this medicinally important scaffold. The choice of synthetic strategy, whether it be an in-situ halogenation approach, a multicomponent reaction like the GBB, or a transition-metal-catalyzed process, can be tailored to the desired substitution pattern and available starting materials. Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and expanding their scope, thereby accelerating the discovery and development of novel therapeutic agents. The continued innovation in this field promises even more sustainable and powerful methods for the construction of these valuable heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Mechanochemical Synthesis of 2-Phenylimidazo[1,2-a]pyridine: A Technical Guide to Scalable and Sustainable Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanochemical synthesis of 2-phenylimidazo[1,2-a]pyridine, a privileged scaffold in medicinal chemistry. It details the core principles, experimental protocols, and scalability considerations of this green and efficient synthetic methodology. By leveraging mechanical force to initiate chemical reactions in the solid state, mechanochemistry offers a compelling alternative to traditional solvent-based methods, significantly reducing environmental impact and potentially streamlining manufacturing processes.
Introduction to Mechanochemical Synthesis
Mechanochemistry is a branch of chemistry that utilizes mechanical energy to induce chemical transformations.[1] This energy, typically supplied through grinding, milling, or shearing, can lower activation barriers and promote reactions between solid-state reactants, often in the absence of a solvent. This approach aligns with the principles of green chemistry by minimizing waste, reducing energy consumption, and often simplifying product purification.[2][3] The synthesis of this compound, a key heterocyclic motif found in numerous pharmaceuticals, serves as an excellent case study for the application and potential scalability of mechanochemical techniques.
Core Reaction and Mechanism
The primary mechanochemical route to this compound involves a two-step process. The first step is the α-bromination of a ketone, followed by the condensation of the resulting α-bromoketone with an aminopyridine.
Step 1: α-Bromination of Acetophenone (B1666503)
The synthesis begins with the bromination of acetophenone at the alpha position. In a mechanochemical context, this is typically achieved using a solid brominating agent like N-bromosuccinimide (NBS) and an acid catalyst, such as p-toluenesulfonic acid (p-TSA).[1] The reactants are ground together, initiating the reaction in the solid state.
Step 2: Condensation and Cyclization
The resulting 2-bromoacetophenone (B140003) is then reacted with 2-aminopyridine (B139424).[1] Mechanical grinding of these two solids facilitates an initial alkylation of the pyridine (B92270) nitrogen of 2-aminopyridine, followed by an intramolecular condensation to form the imidazo[1,2-a]pyridine (B132010) ring system.
Below is a diagram illustrating the proposed reaction pathway.
Experimental Protocols and Data
Several mechanochemical methods have been reported for the synthesis of this compound, primarily differing in the mode of energy input. The following sections detail the protocols for manual grinding and vortex mixing.
Synthesis of 2-Bromoacetophenone (Intermediate)
| Parameter | Manual Grinding | Vortex Mixing |
| Reactants | Acetophenone, N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TSA) | Acetophenone, N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TSA) |
| Molar Ratio | 1 : 1.125 : 1.1 (Acetophenone:NBS:p-TSA) | 1 : 1.125 : 1.1 (Acetophenone:NBS:p-TSA) |
| Apparatus | Mortar and pestle | Falcon tube with steel spheres, vortex mixer |
| Reaction Time | 30 minutes | 10 minutes |
| Work-up | Dilution with ethyl acetate (B1210297), washing with Na2S2O3, NaHCO3, and water, drying, and solvent removal. | Dilution with ethyl acetate, washing with Na2S2O3, NaHCO3, and water, drying, and solvent removal. |
| Yield | 96%[1] | Not explicitly stated, but yields are reported to be similar to manual grinding.[3] |
Detailed Protocol (Manual Grinding):
-
In a mortar, combine N-bromosuccinimide (2.0 g, 11.25 mmol), acetophenone (1.2 mL, 10.0 mmol), and p-toluenesulfonic acid (1.9 g, 11.0 mmol).[1]
-
Grind the mixture with a pestle for 30 minutes.[1]
-
Dilute the reaction mixture with 25 mL of ethyl acetate.[1]
-
Wash the organic phase sequentially with 1 M sodium thiosulfate (B1220275) solution (20 mL), 1 M sodium bicarbonate solution (20 mL), and deionized water (20 mL).[1]
-
Dry the organic phase with sodium sulfate (B86663) and remove the solvent under reduced pressure to yield pure 2-bromoacetophenone.[1]
Synthesis of this compound (Final Product)
| Parameter | Manual Grinding | Vortex Mixing |
| Reactants | 2-Bromoacetophenone, 2-Aminopyridine | 2-Bromoacetophenone, 2-Aminopyridine |
| Molar Ratio | 1.04 : 1 (2-Bromoacetophenone:2-Aminopyridine) | 1.04 : 1 (2-Bromoacetophenone:2-Aminopyridine) |
| Apparatus | Mortar and pestle | Falcon tube with steel spheres, vortex mixer |
| Reaction Time | 30 minutes | 10 minutes |
| Work-up | Dilution with hot ethyl acetate or acetone, cooling, precipitation with hexane (B92381), and vacuum filtration. | Dilution with hot ethyl acetate or acetone, cooling, precipitation with hexane, and vacuum filtration. |
| Yield | 77%[1] | Yields are reported to be similar to those obtained through manual grinding.[3] |
Detailed Protocol (Manual Grinding):
-
In a mortar, add 2-bromoacetophenone (1.10 g, 5.5 mmol) and 2-aminopyridine (0.5 g, 5.3 mmol).[1]
-
Grind the mixture with a pestle for 30 minutes.[1]
-
Dissolve the resulting solid in 15.0 mL of hot ethyl acetate or acetone.[1]
-
Cool the solution in an ice bath and add 50 mL of ice-cold hexane to precipitate the product.[1]
-
Filter the precipitate under vacuum to obtain this compound.[1]
Scalability Considerations
While the reported methods are on a gram scale, mechanochemistry offers significant potential for large-scale production. The transition from lab-scale batch processes to continuous manufacturing is a key advantage for industrial applications.
From Batch to Continuous Processing
The scalability of mechanochemical synthesis can be achieved by moving from batch-wise methods like manual grinding or shaker mills to continuous processes such as twin-screw extrusion.
Twin-Screw Extrusion (TSE)
Twin-screw extrusion is a promising technology for the continuous and scalable mechanochemical synthesis of active pharmaceutical ingredients (APIs). In a TSE process, reactants are continuously fed into a heated barrel containing two co-rotating or counter-rotating screws. The screws mix, grind, and convey the material, providing the necessary mechanical and thermal energy for the reaction to occur. The product is then continuously discharged at the end of the extruder.
Advantages of TSE for Scalability:
-
Continuous Process: Enables high-throughput manufacturing.
-
Precise Control: Allows for fine-tuning of reaction parameters such as temperature, screw speed, and residence time.
-
Improved Mixing: Ensures efficient mass and heat transfer.
-
Solvent-Free: Maintains the green credentials of mechanochemistry on a larger scale.
While specific studies on the twin-screw extrusion of this compound are not yet prevalent in the literature, the successful application of this technology to other organic transformations suggests its high potential for this synthesis.
Conclusion
The mechanochemical synthesis of this compound presents a robust, efficient, and environmentally friendly alternative to traditional solution-phase methods. The detailed protocols for manual grinding and vortex mixing demonstrate the viability of this approach at the laboratory scale, with high yields and simplified work-up procedures. Furthermore, the principles of mechanochemistry are inherently scalable, with continuous manufacturing technologies like twin-screw extrusion offering a clear pathway to industrial production. For researchers and professionals in drug development, exploring mechanochemical routes for the synthesis of this compound and other valuable pharmaceutical compounds is a promising avenue for developing more sustainable and efficient manufacturing processes.
References
The Ascendant Imidazo[1,2-a]pyridines: A Technical Guide to Synthesis and Therapeutic Exploration of Novel 2-Phenyl Analogues
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylimidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel analogues, presenting key quantitative data, detailed experimental protocols, and a visual representation of the associated signaling pathways to empower further research and development in this promising area.
Core Synthetic Strategies: From Traditional to Green Chemistry
The synthesis of this compound analogues has evolved from classical condensation reactions to more sophisticated and sustainable methodologies. Key approaches include the condensation of 2-aminopyridines with α-halocarbonyl compounds, multi-component reactions (MCRs), and innovative green chemistry techniques such as mechanosynthesis and visible light-induced reactions.
One-pot three-component reactions, for instance, offer an efficient route to these scaffolds. A notable example involves the reaction of acetophenone (B1666503), 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3), and 2-aminopyridine (B139424) under solvent-free conditions, which provides excellent yields of the corresponding 2-phenylimidazo[1,2-a]pyridines.[1] This method is advantageous due to its simplicity, shorter reaction times, and environmentally benign nature.[1]
Mechanochemical synthesis, another green approach, utilizes manual grinding or vortex mixing to facilitate the reaction between 2-bromoacetophenone (B140003) and 2-aminopyridine, often eliminating the need for solvents and reducing energy consumption.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound analogues.
Quantitative Biological Activity
The this compound core has been explored for a wide range of therapeutic applications. The following tables summarize key quantitative data for some of the most promising activities.
Anticancer Activity
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 | HT-29 (Colon) | 12.98 ± 0.40 | [2] |
| Compound 16 | B16F10 (Melanoma) | 27.54 ± 1.26 | [2] |
| Compound 18 | MCF-7 (Breast) | 9.60 ± 3.09 | [2] |
| Thiophene-based analogue 5c | Pim-1 Kinase | 0.037 ± 0.02 | [2] |
| Thiophene-based analogue 5c | VEGFR-2 | 0.95 ± 0.24 | [2] |
| Thiophene-based analogue 5c | EGFRWT | 0.16 ± 0.05 | [2] |
| Imidazopyridine 12 | HT-29 (Colon) | 4.15 ± 2.93 | |
| Imidazopyridine 18 | B16F10 (Melanoma) | 14.39 ± 0.04 | |
| Imidazopyridine 18 | MCF-7 (Breast) | 14.81 ± 0.20 | |
| Compound IP-5 | HCC1937 (Breast) | 45 | |
| Compound IP-6 | HCC1937 (Breast) | 47.7 | |
| Compound IP-7 | HCC1937 (Breast) | 79.6 |
Central Nervous System (CNS) Activity
| Compound/Analogue | Receptor/Target | Ki (nM) | EC50 (M) | Reference |
| 7f | GABA-A (α1β2γ2s) | - | 3.2 x 10⁻⁸ | [3] |
| 7m | GABA-A (α1β2γ2s) | - | 2.2 x 10⁻⁷ | [3] |
| Zolpidem (reference) | GABA-A (α1β2γ2s) | - | 3.6 x 10⁻⁸ | [3] |
| 16 (IMPY) | Aβ aggregates | 15 | - | |
| Bromo derivative of 16 | Aβ aggregates | 10 | - | |
| Compound 8 | Melatonin (B1676174) MT1/MT2 | - | - | [4] |
| Compound 13 | Melatonin MT1 | 28 | - | [4] |
| Compound 13 | Melatonin MT2 | 8 | - | [4] |
Anti-inflammatory and Antiviral Activity
| Compound/Analogue | Target/Virus | IC50 (µM) | EC50 (µM) | Reference |
| 5e | COX-2 | 0.05 | - | [5] |
| 5f | COX-2 | 0.05 | - | [5] |
| 5j | COX-2 | 0.05 | - | [5] |
| A4 | Influenza A (H1N1) | - | 3.19 ± 1.42 | [6] |
| A4 | Influenza A (H3N2) | - | 5.38 ± 0.57 | [6] |
| A4 | Influenza B | - | 2.99 ± 3.30 | [6] |
Key Signaling Pathways
The diverse biological effects of this compound analogues are a result of their interaction with various key signaling pathways.
GABA-A Receptor Signaling
As positive allosteric modulators of the GABA-A receptor, certain analogues enhance the effect of the inhibitory neurotransmitter GABA, leading to an influx of chloride ions and hyperpolarization of the neuron. This mechanism is central to their anxiolytic and hypnotic properties.
PI3K/AKT/mTOR Signaling Pathway in Cancer
Several anticancer this compound analogues function by inhibiting kinases in the PI3K/AKT/mTOR pathway.[7] This pathway is crucial for cell proliferation, survival, and growth, and its inhibition can lead to apoptosis of cancer cells.[2][8]
Melatonin Receptor Signaling
Analogues targeting melatonin receptors (MT1 and MT2) can influence circadian rhythms and sleep patterns. These G-protein coupled receptors primarily couple to Gαi/o proteins, leading to a decrease in intracellular cAMP levels.[9][10]
Experimental Protocols
This section provides detailed methodologies for key synthetic procedures.
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines[1]
Materials:
-
Substituted acetophenone (2 mmol)
-
1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) (2 mmol)
-
Sodium carbonate (Na2CO3) (1.1 mmol)
-
Substituted 2-aminopyridine (2.4 mmol)
Procedure:
-
To a stirred solution of the acetophenone derivative (2 mmol), slowly add [Bmim]Br3 (2 mmol) dropwise over 5 minutes at room temperature.
-
Add Na2CO3 (1.1 mmol) and the 2-aminopyridine derivative (2.4 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for approximately 40 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 2-phenylimidazo[1,2-α]pyridine analogue.
Mechanochemical Synthesis of 2-Phenylimidazo[1,2-α]pyridine
Manual Grinding Method: Materials:
-
2-Bromoacetophenone (1.10 g, 5.5 mmol)
-
2-Aminopyridine (0.5 g, 5.3 mmol)
-
Mortar and pestle
Procedure:
-
Add 2-bromoacetophenone and 2-aminopyridine to a mortar.
-
Grind the mixture with a pestle for 30 minutes.
-
Dissolve the resulting solid in a minimal amount of hot ethyl acetate (B1210297) or acetone.
-
Cool the solution in an ice bath and add ice-cold hexane (B92381) to precipitate the product.
-
Filter the precipitate under vacuum to obtain 2-phenylimidazo[1,2-α]pyridine.
Vortex Mixing Method: Materials:
-
2-Bromoacetophenone (1.10 g, 5.5 mmol)
-
2-Aminopyridine (0.5 g, 5.3 mmol)
-
Falcon tube with steel spheres
-
Vortex mixer
Procedure:
-
Place 2-bromoacetophenone and 2-aminopyridine in a falcon tube containing steel spheres.
-
Seal the tube and stir on a vortex mixer at 700 rpm for 10 minutes.
-
Follow steps 3-5 from the manual grinding method to isolate the product.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of efficient and sustainable synthetic methods, coupled with a deeper understanding of their interactions with key biological pathways, will undoubtedly propel the translation of these promising compounds from the laboratory to clinical applications. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 6. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Screening the Biological Landscape of 2-Phenylimidazo[1,2-a]pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the screening of a this compound library, focusing on its anticancer, antiviral, and antimicrobial potential. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to facilitate further research and development in this promising area.
Synthesis of a this compound Library
A common and efficient method for the synthesis of a this compound library involves the condensation of a substituted 2-aminopyridine (B139424) with a substituted α-bromoacetophenone. This reaction is often carried out under solvent-free conditions or in a suitable solvent like ethanol. The general synthetic scheme is as follows:
Scheme 1: General synthesis of this compound derivatives.
This versatile synthesis allows for the introduction of a wide variety of substituents on both the phenyl and imidazopyridine rings, enabling the generation of a diverse chemical library for biological screening.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3][4][5]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative library of this compound derivatives against various cancer cell lines.
| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | A549 (Lung) | 50.56 | [6] |
| 1b | H | H | HepG2 (Liver) | 51.52 | [6] |
| 2a | H | 4-Cl | MDA-MB-231 (Breast) | 1.4 | [7] |
| 2b | H | 4-Cl | HepG2 (Liver) | 22.6 | [7] |
| 3a | H | 4-OCH3 | A375P (Melanoma) | <0.06 | [8] |
| 3b | H | 4-F | A375P (Melanoma) | <0.06 | [8] |
| 4a | 6-chloro | 4-Br | MCF7 (Breast) | - | [9] |
| 4b | 6-chloro | 4-Br | PC3 (Prostate) | - | [9] |
Note: "-" indicates that the specific IC50 value was not provided in the cited source, although the compound was synthesized and evaluated.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
This compound compounds
-
Cancer cell lines (e.g., A549, HepG2, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several studies have indicated that this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[2][3][4][5] This inhibition leads to the induction of cell cycle arrest and apoptosis.
Antiviral Activity
The this compound scaffold has also been explored for its antiviral properties, with some derivatives showing activity against viruses such as the Human Immunodeficiency Virus (HIV).[10][11][12]
Quantitative Data: Anti-HIV Activity
The following table presents the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a representative this compound derivative against HIV-1 and HIV-2.
| Compound | Virus | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) | Reference |
| 5a | HIV-1 (IIIB) | 82.02 | >100 | >1.22 | [10] |
| 5a | HIV-2 (ROD) | 47.72 | >100 | >2.1 | [10] |
Experimental Protocol: Anti-HIV Assay in MT-4 Cells
This protocol describes the evaluation of the antiviral activity of the compounds against HIV-1 and HIV-2 in MT-4 cells using the MTT method.[10]
Materials:
-
This compound compounds
-
MT-4 cells
-
HIV-1 (IIIB) and HIV-2 (ROD) viral stocks
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Acidified isopropanol (B130326) (e.g., with 0.04 N HCl)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with HIV-1 or HIV-2.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
After incubation, add MTT solution to each well and incubate for 4 hours.
-
Add acidified isopropanol to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the EC50 (the concentration that protects 50% of cells from virus-induced cytopathicity) and CC50 (the concentration that reduces the viability of uninfected cells by 50%).
Antimicrobial Activity
The this compound core has also been investigated for its antibacterial and antifungal properties.
Quantitative Data: Antibacterial Activity
The antibacterial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Specific MIC values for a comprehensive library were not available in the initial search results. However, several studies report that derivatives of this scaffold exhibit activity against both Gram-positive and Gram-negative bacteria.[13]
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[14][15][16][17]
Materials:
-
This compound compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the this compound compounds in MHB directly in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the growth can be quantified by measuring the optical density at 600 nm using a microplate reader.
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. This technical guide has provided a comprehensive overview of the biological screening of a library of these compounds, highlighting their potential as anticancer, antiviral, and antimicrobial agents. The detailed experimental protocols and data presentation are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of these promising compounds towards clinical applications. Further optimization of the lead compounds identified through these screening processes could lead to the development of novel and effective treatments for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. chemmethod.com [chemmethod.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Phenylimidazo[1,2-a]pyridine and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique photophysical properties and biological activities necessitate a thorough understanding of its structural and electronic characteristics. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound and its derivatives, offering detailed experimental protocols, tabulated spectral data for comparative analysis, and visualizations of key concepts and workflows.
Core Spectroscopic Techniques and Data
The characterization of 2-phenylimidazo[1,2-a]pyridines relies on a suite of spectroscopic methods, each providing unique insights into the molecular structure and electronic properties. The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible absorption and fluorescence spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectra of 2-phenylimidazo[1,2-a]pyridines exhibit characteristic signals for the protons of the fused ring system and the phenyl substituent. The chemical shifts are influenced by the electron density at each position, which is in turn affected by the nature and position of substituents.
¹³C NMR Spectroscopy: The carbon NMR spectra complement the ¹H NMR data, providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine (B132010) core are particularly sensitive to substituent effects.
Table 1: ¹H NMR Spectroscopic Data for this compound and Selected Derivatives.
| Compound | Solvent | H-3 (s) | H-5 (d) | H-6 (t) | H-7 (t) | H-8 (d) | Phenyl Protons (m) | Other Signals (s) |
| This compound | CDCl₃ | 7.86 | 8.12 | 6.78 | 7.18 | 7.64 | 7.33-7.46, 7.96 | - |
| 2-(4-Methylphenyl)imidazo[1,2-a]pyridine[1] | CDCl₃ | 7.82 | 8.11 | 6.78 | 7.17 | 7.65 | 7.25 (d), 7.86 (d) | 2.39 (CH₃) |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine[1] | CDCl₃ | 7.77 | 8.10 | 6.76 | 7.16 | 7.64 | 6.98 (d), 7.89 (d) | 3.86 (OCH₃) |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine[1] | CDCl₃ | 7.84 | 8.12 | 6.80 | 7.19 | 7.63 | 7.41 (d), 7.89 (d) | - |
| 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine[1] | CDCl₃ | 7.82 | 8.12 | 6.80 | 7.15 | 7.63 | 7.14 (t), 7.93 (m) | - |
| 3-Methyl-2-phenylimidazo[1,2-a]pyridine[1] | CDCl₃ | - | 7.91 | 6.87 | 7.18 | 7.65 | 7.35-7.49, 7.81 | 2.64 (CH₃) |
| 6-Chloro-2-phenylimidazo[1,2-a]pyridine[1] | CDCl₃ | 7.82 | 8.16 | - | 7.15 (d) | 7.57 (d) | 7.38-7.51, 7.95 (d) | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound and a Representative Derivative.
| Compound | Solvent | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-8a | Phenyl Carbons |
| This compound | DMSO-d₆ | 145.4 | 108.0 | 124.5 | 112.4 | 124.0 | 117.3 | 145.8 | 125.7, 127.9, 128.8, 134.1 |
| This compound-3-carbaldehyde[2] | CDCl₃ | 157.4 | 142.0 | 128.7 | 115.2 | 128.3 | 127.2 | 147.5 | 129.7, 130.1, 132.3, 135.7 |
UV-Visible Absorption and Fluorescence Spectroscopy
The extended π-conjugated system of 2-phenylimidazo[1,2-a]pyridines gives rise to characteristic absorption and emission spectra. UV-Vis spectroscopy provides information about the electronic transitions within the molecule, while fluorescence spectroscopy reveals its emissive properties. These properties are highly sensitive to the substitution pattern on both the imidazopyridine core and the phenyl ring. For instance, derivatives with a 2-(2'-hydroxyphenyl) substituent can exhibit excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift.[3]
Table 3: Photophysical Data for Selected this compound Derivatives.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) |
| This compound | Various | ~300-350 | ~350-450 | Varies with solvent and substitution |
| 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine | Nonpolar Solvents | Not widely reported | ~500-550 (ESIPT) | ~0.01 in solution, up to 0.6 in polymer matrix[3] |
| Other 2-Aryl-imidazo[1,2-a]pyridines | Various | Not widely reported | ~400-500 | Can be high |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Table 4: Mass Spectrometry Data for this compound.
| Technique | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Electron Ionization (EI) | 194.08 | 167, 140, 115, 89 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field instrument.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the coupling patterns to determine proton-proton connectivities.
UV-Visible Absorption and Fluorescence Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol) at a concentration of approximately 1 mM.
-
For absorption measurements, dilute the stock solution to a concentration that gives an absorbance maximum between 0.5 and 1.0 (typically in the micromolar range).
-
For fluorescence measurements, further dilute the solution to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
Instrumentation (General):
-
UV-Vis Spectrophotometer: A dual-beam instrument is recommended.
-
Fluorometer: A spectrofluorometer with a xenon lamp source and photomultiplier tube detector.
Data Acquisition:
-
Absorption:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution from approximately 200 to 600 nm.
-
-
Fluorescence:
-
Determine the absorption maximum (λ_abs) from the UV-Vis spectrum.
-
Set the excitation wavelength of the fluorometer to the λ_abs.
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 700 nm.
-
To measure the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) should be measured under the same experimental conditions.
-
Visualizing Workflows and Structure-Property Relationships
Visual diagrams can aid in understanding the experimental process and the fundamental relationships between molecular structure and spectroscopic properties.
Caption: Experimental workflow for the spectroscopic characterization.
Caption: Influence of substituents on spectroscopic properties.
References
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of 2-Phenylimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of compounds, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows, this document aims to accelerate the discovery of next-generation drugs based on the this compound core.
Core Synthesis and General Structure
The synthesis of this compound derivatives most commonly proceeds through the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as phenacyl bromide derivatives.[1][2][3] This versatile reaction allows for the introduction of a wide variety of substituents on both the pyridine (B92270) and phenyl rings, enabling extensive exploration of the chemical space and fine-tuning of biological activity. Greener synthesis methodologies, including solvent-free and transition-metal-free approaches, have also been developed.[2][4]
The general structure of a this compound derivative allows for substitutions at multiple positions, primarily on the phenyl ring (R1), the imidazo[1,2-a]pyridine (B132010) core (R2, R3, etc.), and at the 3-position. These modifications significantly influence the compound's physicochemical properties and its interaction with biological targets.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. The following sections summarize the key SAR findings across different therapeutic areas.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[5][6]
Key SAR Observations:
-
Substitution at the 3-position: Introduction of arylamine groups at the C-3 position has yielded compounds with potent anti-inflammatory and analgesic properties.[2]
-
Phenyl Ring Substitution: The presence of specific substituents on the 2-phenyl ring can drastically alter anticancer efficacy. For instance, a 2,4-difluorophenyl substitution at C-2 combined with a p-fluorophenyl amine at C-3 resulted in a compound highly effective against MCF-7 breast cancer cells.[5]
-
Kinase Inhibition: Many this compound derivatives exert their anticancer effects by inhibiting protein kinases. They have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), the PI3K/AKT/mTOR pathway, and Activin-like kinase (ALK).[6][7][8] The planarity between the core and substituents at the 6-position has been noted as important for PI3K inhibition.[9]
Quantitative Data for Anticancer Activity:
| Compound ID | Substitution Pattern | Target Cell Line(s) | IC50 (µM) | Reference |
| 16 | Specific substitutions not detailed in abstract | HT-29, B16F10 | 12.98 ± 0.40, 27.54 ± 1.26 | [5] |
| 18 | 2-(2,4-difluorophenyl), 3-(p-fluorophenyl)amine | MCF-7 | 9.60 ± 3.09 | [5] |
| 4h | Not detailed in abstract | Breast, Pancreatic, Colon Cancer | 1 - 5.5 | [5] |
| 12 | Nitro group at C-2, p-chlorophenyl at C-3 | HT-29 | 4.15 ± 2.93 | [10] |
| 14 | Tolyl at C-2, p-chlorophenylamine at C-3 | B16F10 | 21.75 ± 0.81 | [10] |
| 12b | Not detailed in abstract | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | [11] |
Antimicrobial Activity
The this compound scaffold has also been a fruitful source of novel antimicrobial agents.
Key SAR Observations:
-
Azo-Linkage: A series of azo-linked imidazo[1,2-a]pyridine derivatives has shown promising antibacterial and antibiofilm activities.[1]
-
Substituent Effects: The nature of the group on the C-2 phenyl ring and substituents at the C-7 position significantly influence antimicrobial activity.[12] Electron-withdrawing substituents on the C-2 phenyl ring and the pyridine moiety have been shown to improve biological activity.[13]
-
Compound 4e , an (E)-2-hydroxy-5-((2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)benzaldehyde, exhibited potent antibacterial activity with MICs of 0.5–1.0 mg/mL against several bacterial strains, including multidrug-resistant ones.[1]
Quantitative Data for Antibacterial Activity:
| Compound ID | Target Strain(s) | MIC (mg/mL) | Reference |
| 4e | E. coli, K. pneumoniae, P. aeruginosa, S. aureus, E. coli CTXM, K. pneumoniae NDM | 0.5 - 1.0 | [1] |
| 4b, 4c | E. coli (biofilm) | 0.4 | [1] |
Neurological and Receptor Ligand Activity
Derivatives of this scaffold have been extensively studied as ligands for various receptors in the central nervous system.
Key SAR Observations:
-
Benzodiazepine (B76468) Receptors: N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have shown high affinity and selectivity for central (CBR) and peripheral (PBR) benzodiazepine receptors, depending on the substitution at the C(6) and/or C(8) positions.[14]
-
Melatonin (B1676174) Receptors: An ethanamide side chain at the C-3 position and a methoxy (B1213986) group at the C-5 position of the imidazopyridine core were found to be important for binding to melatonin receptors.[15]
-
Amyloid-β Imaging: 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its derivatives have high binding affinity for β-amyloid aggregates, making them potential imaging agents for Alzheimer's disease.[16]
-
Translocator Protein (TSPO) Ligands: The substitution pattern at C(6), C(8), and the para-position of the 2-phenyl group, along with lipophilicity, are key factors in modulating steroidogenesis through TSPO.[17]
Quantitative Data for Receptor Binding and Activity:
| Compound ID | Target | Activity | Value | Reference | | :--- | :--- | :--- | :--- | | 7f | GABA-A α1β2γ2s Receptor | EC50 | 3.2 x 10⁻⁸ M |[14] | | 7m | GABA-A α1β2γ2s Receptor | EC50 | 2.2 x 10⁻⁷ M |[14] | | Zolpidem | GABA-A α1β2γ2s Receptor | EC50 | 3.6 x 10⁻⁸ M |[14] | | 3 | TSPO (Steroidogenesis) | EC50 | 15.9 µM |[17] | | 4 | TSPO (Steroidogenesis) | EC50 | 6.99 µM |[17] | | 16 (IMPY) | β-amyloid aggregates | Ki | 15 nM |[16] | | Bromo derivative of 16 | β-amyloid aggregates | Ki | 10 nM |[16] | | 8 | Melatonin Receptors (MT1/MT2) | Selectivity | 19 |[15] | | 13 | Melatonin Receptors (MT1, MT2) | Ki | 28 nM, 8 nM |[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of SAR studies. Below are outlines of key experimental protocols frequently employed in the evaluation of this compound derivatives.
General Synthesis of 2-Phenylimidazo[1,2-a]pyridines
A common synthetic route involves the reaction of a 2-aminopyridine with a substituted α-bromoacetophenone.[1][3]
Materials:
-
Substituted 2-aminopyridine
-
Substituted α-bromoacetophenone
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other base)
Procedure:
-
Dissolve the 2-aminopyridine and α-bromoacetophenone in ethanol.
-
Add sodium bicarbonate to the mixture.
-
Reflux the reaction mixture for a specified time (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[2][18]
-
Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.[1][2]
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[19]
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microplates
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of compounds on specific kinases.[19]
Materials:
-
Recombinant kinase enzyme (e.g., CDK2, PI3Kα)
-
Kinase-specific substrate
-
ATP (adenosine triphosphate)
-
Assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase, its substrate, and the test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction and add the detection reagent to measure the amount of product formed or the remaining ATP.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate important concepts related to the SAR of this compound derivatives.
Caption: General synthetic route for 2-phenylimidazo[1,2-a]pyridines.
Caption: A typical workflow for SAR studies of novel compounds.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Modulation of the NF-κB inflammatory pathway.
This technical guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols serve as a valuable resource for the rational design of new, potent, and selective agents for a multitude of therapeutic applications. Further exploration of this versatile scaffold is warranted and holds considerable promise for future drug discovery efforts.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDF No 2216 Green Synthesis of Substituted 2-phenylimidazo-[1,2-a]pyridines – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ERIC - EJ1136492 - Synthesis and Characterization of this compound: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 19. longdom.org [longdom.org]
An Initial Investigation of 2-Phenylimidazo[1,2-a]pyridine as a Potential Therapeutic Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-phenylimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a therapeutic agent. This document provides a comprehensive technical overview of the initial investigations into this compound class, with a primary focus on its interaction with central and peripheral benzodiazepine (B76468) receptors and its influence on steroidogenesis. This guide consolidates key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying biological pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and development of this compound-based therapeutics.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. The introduction of a phenyl group at the 2-position confers specific properties that have been exploited to develop ligands with high affinity and selectivity for various biological targets. Notably, derivatives of this compound have been extensively investigated as modulators of the central nervous system, particularly as ligands for benzodiazepine receptors (BZR). These receptors are bifurcated into two main types: the central benzodiazepine receptor (CBR), which is a modulatory site on the γ-aminobutyric acid type A (GABA-A) receptor, and the peripheral benzodiazepine receptor (PBR), now more commonly known as the 18-kDa translocator protein (TSPO). The modulation of these receptors by this compound derivatives has shown potential for therapeutic applications in anxiety, sleep disorders, and neurosteroid-related conditions. This whitepaper will delve into the synthesis, biological evaluation, and mechanism of action of this promising class of compounds.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a substituted 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as α-bromoacetophenone.[1] More specifically, the synthesis of N,N-dialkyl-2-phenylimidazo[1,2-a]pyridine-3-acetamides, a key subclass with significant biological activity, can be achieved through a multi-step process.
Experimental Protocol: Synthesis of N,N-Dialkyl-2-phenylimidazo[1,2-a]pyridine-3-acetamides
-
Step 1: Synthesis of this compound.
-
A mixture of a substituted 2-aminopyridine (1 equivalent) and a substituted α-bromoacetophenone (1 equivalent) in a suitable solvent such as ethanol (B145695) is refluxed for several hours.
-
The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried to yield the this compound core.
-
-
Step 2: Acetylation at the 3-position.
-
The this compound is dissolved in a suitable solvent like dichloromethane.
-
The solution is cooled in an ice bath, and acetyl chloride or acetic anhydride (B1165640) (1.1 equivalents) is added dropwise, followed by a base such as triethylamine (B128534) (1.2 equivalents).
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the 3-acetyl-2-phenylimidazo[1,2-a]pyridine.
-
-
Step 3: Formation of the N,N-Dialkyl-acetamide.
-
The 3-acetyl derivative is hydrolyzed to the corresponding carboxylic acid.
-
The carboxylic acid is then coupled with a desired dialkylamine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
The reaction is carried out in an anhydrous solvent (e.g., DMF or CH₂Cl₂) at room temperature.
-
The final product is purified by column chromatography on silica (B1680970) gel.
-
Biological Activity and Quantitative Data
The therapeutic potential of this compound derivatives is primarily attributed to their interaction with benzodiazepine receptors. The affinity for both central (CBR) and peripheral (PBR/TSPO) receptors has been extensively studied, revealing that substitutions on the imidazo[1,2-a]pyridine (B132010) core and the 2-phenyl ring can significantly influence binding affinity and selectivity.
Benzodiazepine Receptor Binding Affinity
The binding affinities of various this compound derivatives for CBR and PBR have been determined through radioligand binding assays. The data reveals that N,N-dialkyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides generally exhibit high affinity.[2] 6-substituted derivatives show a range of selectivities, while 6,8-disubstituted compounds are highly selective for PBR over CBR.[2]
| Compound | Substituents | CBR IC50 (nM) | PBR IC50 (nM) | Selectivity Ratio (CBR IC50 / PBR IC50) | Reference |
| 7f | 6-Cl, N,N-diethyl | - | - | - | [2] |
| 7k | 6-I, N,N-diethyl | - | - | 232 | [2] |
| 7m | 6-NO₂, N,N-diethyl | - | - | 0.32 | [2] |
| 7o-t | 6,8-disubstituted | - | - | >1000 | [2] |
Note: Specific IC50 values for each compound in the series were not available in the provided search results, but their selectivity ratios were highlighted.
Modulation of GABA-A Receptors
As ligands for the CBR, certain this compound derivatives act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA. This activity is crucial for their potential anxiolytic and sedative effects. The potency of this modulation has been quantified by measuring the potentiation of GABA-evoked chloride currents in Xenopus oocytes expressing specific GABA-A receptor subtypes.
| Compound | GABA-A Receptor Subtype | EC50 (M) | Reference |
| 7f | α1β2γ2s | 3.2 x 10⁻⁸ | [2] |
| 7m | α1β2γ2s | 2.2 x 10⁻⁷ | [2] |
| Zolpidem | α1β2γ2s | 3.6 x 10⁻⁸ | [2] |
Note: The EC50 values for these compounds were increased (potency decreased) by 4-fold and 30-fold, respectively, at α2β2γ2s receptors, and they were largely inactive at receptors containing the α5 subunit.[2]
Stimulation of Steroidogenesis via TSPO
Ligands of the peripheral benzodiazepine receptor (TSPO) are known to stimulate the synthesis of neurosteroids. Several this compound acetamide (B32628) derivatives have demonstrated agonistic effects on steroidogenesis in cell-based assays.
| Compound | EC50 (µM) for Steroidogenesis Stimulation | Reference |
| Compound 3 | 15.9 | [3] |
| Compound 4 | 6.99 | [3] |
| FGIN-1-27 (Control) | 7.24 | [3] |
Note: Some lipophilic derivatives (compounds 5 and 6) acted as antagonists, inhibiting steroid production.[3]
Key Experimental Protocols
Radioligand Binding Assay for Benzodiazepine Receptors
This protocol is a generalized procedure for determining the binding affinity of test compounds to central and peripheral benzodiazepine receptors.
Workflow for Benzodiazepine Receptor Binding Assay
Caption: Workflow for benzodiazepine receptor binding assay.
Materials:
-
Tissue source (e.g., rat cerebral cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]flunitrazepam for CBR or [³H]PK 11195 for PBR
-
Unlabeled ligand for non-specific binding (e.g., diazepam or PK 11195)
-
Test compounds (this compound derivatives)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer. Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove debris. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Finally, resuspend the pellet in a suitable buffer and determine the protein concentration.
-
Binding Assay: In a multi-well plate, incubate the membrane preparation with the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of an unlabeled ligand is used instead of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recording of GABA-A Receptor Modulation
This protocol describes the use of two-electrode voltage-clamp recording in Xenopus oocytes to measure the potentiation of GABA-evoked currents by this compound derivatives.
Workflow for Electrophysiological Recording
Caption: Workflow for two-electrode voltage-clamp recording in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GABA-A receptor subunits
-
Recording solution (e.g., Barth's solution)
-
GABA
-
Test compounds
-
Two-electrode voltage-clamp setup
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis. Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2s).
-
Incubation: Incubate the injected oocytes for 2-4 days to allow for the expression of functional GABA-A receptors on the oocyte membrane.
-
Recording: Place an oocyte in a recording chamber and perfuse with a recording solution. Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Drug Application: Apply a low concentration of GABA to elicit a control current. Then, co-apply the same concentration of GABA with varying concentrations of the test compound and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Calculate the potentiation of the GABA response as a percentage of the control response. Plot the potentiation against the concentration of the test compound to generate a concentration-response curve and determine the EC50 value.
In Vivo Measurement of Neurosteroid Levels
This generalized protocol describes the assessment of the in vivo effects of this compound derivatives on neurosteroid levels in rodents.
Workflow for In Vivo Neurosteroid Measurement
Caption: Workflow for in vivo measurement of neurosteroid levels.
Materials:
-
Rodents (e.g., rats or mice)
-
Test compounds
-
Vehicle for drug administration
-
Equipment for sample collection (e.g., syringes, dissection tools)
-
Solvents for steroid extraction
-
Analytical instrumentation (e.g., GC-MS or LC-MS/MS)
Procedure:
-
Animal Dosing: Administer the test compound, dissolved in a suitable vehicle, to the animals at various doses. A control group should receive the vehicle alone.
-
Sample Collection: At predetermined time points after administration, collect blood samples and/or euthanize the animals and dissect the brain.
-
Steroid Extraction: Process the plasma and brain tissue to extract the neurosteroids. This typically involves homogenization of the tissue, followed by liquid-liquid extraction or solid-phase extraction.
-
Quantification: Analyze the extracted samples using a highly sensitive and specific analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of the target neurosteroids.
-
Data Analysis: Compare the neurosteroid levels in the drug-treated groups to the vehicle-treated control group to determine the effect of the compound on steroidogenesis.
Signaling Pathways
GABA-A Receptor Signaling Pathway
The central benzodiazepine receptor is an allosteric binding site on the GABA-A receptor, a ligand-gated ion channel. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and an inhibitory postsynaptic potential. Positive allosteric modulators, such as certain this compound derivatives, bind to the benzodiazepine site and increase the frequency of channel opening in the presence of GABA, thereby enhancing the inhibitory effect.
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Substituted 2-Phenylimidazo[1,2-a]pyridines for Preliminary Screening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of substituted 2-phenylimidazo[1,2-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines various synthetic methodologies, presents quantitative data from preliminary biological screenings, and details the signaling pathways through which these compounds are thought to exert their effects.
Introduction
Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered considerable attention in the field of drug discovery. The 2-phenyl substituted derivatives, in particular, have been shown to possess a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Their "privileged" structural scaffold allows for a wide range of substitutions, enabling the fine-tuning of their pharmacological profiles. This guide focuses on the practical aspects of synthesizing these compounds and their subsequent preliminary biological evaluation.
Synthetic Methodologies
The synthesis of 2-phenylimidazo[1,2-a]pyridines can be achieved through several pathways, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. The most common approaches involve the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound or a one-pot multi-component reaction.
One-Pot Three-Component Synthesis from Acetophenone (B1666503) and 2-Aminopyridine
A straightforward and efficient method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves a one-pot reaction of an acetophenone, a 2-aminopyridine, and a brominating agent.[2] This approach avoids the isolation of the lachrymatory α-bromoacetophenone intermediate.
Experimental Protocol:
A mixture of a substituted acetophenone (1.0 mmol) and a substituted 2-aminopyridine (1.2 mmol) is stirred in a suitable solvent (e.g., ethanol, or under solvent-free conditions). A brominating agent, such as N-bromosuccinimide (NBS) or an ionic liquid like [Bmim]Br3, is then added portion-wise. The reaction mixture is typically heated under reflux or microwave irradiation for a specified period. After completion, the reaction is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
Table 1: Examples of One-Pot Synthesis of Substituted 2-Phenylimidazo[1,2-a]pyridines
| Entry | Acetophenone Derivative | 2-Aminopyridine Derivative | Brominating Agent | Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | [Bmim]Br3 | 82 |
| 2 | 4'-Methylacetophenone | 2-Aminopyridine | [Bmim]Br3 | 85 |
| 3 | 4'-Methoxyacetophenone | 2-Aminopyridine | [Bmim]Br3 | 89 |
| 4 | 4'-Chloroacetophenone | 2-Aminopyridine | [Bmim]Br3 | 86 |
| 5 | Acetophenone | 2-Amino-5-chloropyridine | [Bmim]Br3 | 83 |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of 2-phenylimidazo[1,2-a]pyridines can be significantly expedited using this technology.
Experimental Protocol:
A mixture of a substituted α-bromoacetophenone (1.0 mmol) and a substituted 2-aminopyridine (1.2 mmol) in a suitable solvent (e.g., ethanol, DMF) is placed in a microwave-safe vessel. The reaction is irradiated with microwaves at a specified temperature and for a short duration (typically 5-30 minutes). Upon completion, the product is isolated and purified as described previously.
Preliminary Biological Screening
Substituted 2-phenylimidazo[1,2-a]pyridines have been evaluated for a range of biological activities. The following sections summarize some of the key findings from preliminary screenings.
Anticancer Activity
Many 2-phenylimidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives (IC50 values in µM)
| Compound | Substitution | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| A | 2-(4-chlorophenyl) | 1.5 | 2.3 | 3.1 |
| B | 2-(4-methoxyphenyl) | 5.2 | 7.8 | 6.5 |
| C | 2-phenyl-3-methyl | 3.8 | 4.1 | 5.9 |
| D | 2-(4-fluorophenyl) | 2.1 | 3.5 | 4.2 |
Antimicrobial Activity
The antimicrobial potential of this class of compounds has also been explored, with several derivatives showing promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives (µg/mL)
| Compound | Substitution | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| E | 2-(4-bromophenyl) | 8 | 16 | 32 |
| F | 2-phenyl-6-methyl | 16 | 32 | 64 |
| G | 2-(3,4-dichlorophenyl) | 4 | 8 | 16 |
Signaling Pathways and Mechanisms of Action
To understand the therapeutic potential of 2-phenylimidazo[1,2-a]pyridines, it is crucial to elucidate their mechanisms of action at the molecular level. Research has implicated several key signaling pathways in their biological effects.
PI3K/Akt/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several this compound derivatives have been identified as potent inhibitors of this pathway.[3][4][5][6][7] By blocking the activity of PI3K or mTOR, these compounds can effectively halt the downstream signaling that promotes cancer cell proliferation and survival, ultimately leading to apoptosis.
PI3K/Akt/mTOR Signaling Pathway Inhibition.
Tubulin Polymerization Inhibition
The microtubule network, formed by the polymerization of tubulin, is essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain this compound derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9][10]
Inhibition of Tubulin Polymerization.
Aryl Hydrocarbon Receptor (AHR) Modulation
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a role in cellular metabolism, immune responses, and tumorigenesis.[11][12][13][14][15] Some this compound derivatives can act as AHR ligands. Upon binding, the ligand-AHR complex translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes, such as cytochrome P450 enzymes. This can influence the metabolism of other drugs and cellular processes.
Aryl Hydrocarbon Receptor Signaling Pathway.
Benzodiazepine (B76468) Receptor Modulation
Certain this compound derivatives have been identified as ligands for both central and peripheral benzodiazepine receptors (CBR and PBR, respectively).[2][16][17][18] The peripheral benzodiazepine receptor, also known as the translocator protein (TSPO), is located on the outer mitochondrial membrane and is involved in steroidogenesis. Ligands for PBR can stimulate the synthesis of neurosteroids, which have a range of effects on the central nervous system.
Peripheral Benzodiazepine Receptor Modulation.
Conclusion
Substituted 2-phenylimidazo[1,2-a]pyridines represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic routes to these compounds are well-established and adaptable for the creation of diverse chemical libraries. Preliminary screenings have revealed their potential in oncology and infectious diseases, and ongoing research continues to uncover their mechanisms of action through the modulation of key cellular signaling pathways. This guide provides a foundational resource for researchers interested in exploring the synthesis and biological activities of this important class of compounds.
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 8. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ah receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aryl Hydrocarbon Receptor in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic identification and characterization of regulators of aryl hydrocarbon receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Phenylimidazo[1,2-a]pyridine as a Versatile Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] The rigid, planar structure and electron-rich nature of the 2-phenylimidazo[1,2-a]pyridine core, in particular, make it an excellent fluorophore. Many derivatives exhibit strong intrinsic fluorescence, which can be modulated by the presence of specific analytes, rendering them highly effective as fluorescent probes.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound-based fluorescent probes for the selective detection of various metal ions, including Fe³⁺, Hg²⁺, Zn²⁺, and Al³⁺. The modulation of the fluorescence signal upon metal ion binding, through mechanisms such as chelation-enhanced fluorescence (CHEF), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT), allows for sensitive and selective quantification of these metal ions in diverse sample matrices.[3][4][5][6]
Synthesis of a Representative Probe: 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP)
A common synthetic route to this compound derivatives involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound.[7] The following is a representative protocol for the synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP), a probe often utilized for its ESIPT properties.[8][9]
Materials:
-
2-Aminopyridine
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of 2-hydroxyacetophenone (3.0 mmol) and 2-aminopyridine (3.0 mmol) in ethanol (15 mL), add sodium bicarbonate (1.5 mmol).[1]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.[7]
General Experimental Protocol for Metal Ion Detection
This protocol outlines the general steps for utilizing a this compound-based fluorescent probe for the detection of a target metal ion. Specific parameters such as probe concentration, solvent system, and incubation time may need to be optimized for a particular probe and metal ion.
Materials:
-
Stock solution of the this compound fluorescent probe (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of the metal ions of interest (e.g., 10 mM in deionized water or an appropriate buffer).[10]
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Probe Solution: Dilute the stock solution of the fluorescent probe in the chosen solvent system (e.g., a mixture of an organic solvent and water/buffer) to the desired working concentration (typically in the low micromolar range).[11]
-
Baseline Fluorescence Measurement: Transfer the probe solution to a quartz cuvette and measure the initial fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Titration with Metal Ions: Add incremental amounts of the metal ion stock solution to the cuvette containing the probe solution. After each addition, gently mix the solution and allow it to incubate for a specific period (e.g., 10-30 minutes) to ensure the binding equilibrium is reached.[10]
-
Fluorescence Measurements: Record the fluorescence spectrum after each addition of the metal ion.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. The detection limit (LOD) can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration curve.
Quantitative Data Summary
The following table summarizes the key performance metrics of various this compound-based fluorescent probes for the detection of different metal ions.
| Probe/Derivative | Target Ion | Sensing Mechanism | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Binding Constant (Ka) | Reference |
| Fused Imidazopyridine 5 | Fe³⁺ | Turn-on | 368 | 447 | 79 | - | 4.0 ppb | - | [11][12] |
| Fused Imidazopyridine 5 | Hg²⁺ | Turn-off | 368 | 464 | 96 | 0.37 | 1.0 ppb | - | [11][12] |
| Imidazo[1,2-a]pyridine (B132010) LK | Fe³⁺ | Turn-on | - | - | 178 | - | 6.9 x 10⁻⁸ M | 1.3 x 10⁴ M⁻¹ | [4][13] |
| Chemosensor L1 | Zn²⁺ | Turn-on (ICT) | - | - | - | - | 6.8 x 10⁻⁸ M | - | [4][5] |
| Imidazo[1,2-a]pyridine 1 | Al³⁺, Fe³⁺, Cr³⁺ | Turn-on (CHEF) | - | - | - | - | - | - | [3] |
| Imidazo[1,2-a]pyridine 2 | Zn²⁺ | Turn-on (CHEF) | - | - | - | - | - | - | [3] |
| Rh-Ip-Hy | Hg²⁺ | Turn-on | 500 | 575 | 75 | - | - | - | [10][14] |
Signaling Pathways and Mechanisms
The detection of metal ions by this compound-based probes involves distinct signaling pathways that result in a measurable change in their fluorescence properties. These mechanisms are primarily driven by the interaction between the metal ion and the heteroatoms (nitrogen and, in some cases, oxygen) within the probe's structure.
Chelation-Enhanced Fluorescence (CHEF)
In the absence of the target metal ion, some this compound derivatives are non-fluorescent or weakly fluorescent due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon binding of a metal ion, a rigid chelate complex is formed, which inhibits these non-radiative processes and leads to a significant enhancement of the fluorescence intensity (a "turn-on" response). This is a common mechanism for the detection of ions like Zn²⁺ and Al³⁺.[3][6]
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
"Turn-On" vs. "Turn-Off" Sensing
The interaction with a metal ion can either enhance ("turn-on") or quench ("turn-off") the fluorescence of the probe. For instance, a fused imidazopyridine probe exhibits a "turn-on" response to Fe³⁺, likely due to a CHEF mechanism that restricts intramolecular rotation and enhances fluorescence.[11][15] In contrast, the same probe shows a "turn-off" response to Hg²⁺, which could be attributed to a chelation-enhanced quenching (CHEQ) effect or heavy atom-induced intersystem crossing.[11][15]
Caption: "Turn-on" vs. "Turn-off" fluorescence signaling pathways.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the detection of metal ions using a this compound-based fluorescent probe.
Caption: General experimental workflow for metal ion detection.
Conclusion
This compound and its derivatives have proven to be a highly versatile and effective class of fluorescent probes for the detection of a wide range of metal ions. Their tunable photophysical properties, coupled with the diverse signaling mechanisms they can employ, allow for the development of highly sensitive and selective sensors. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to utilize these powerful tools in their respective fields, from environmental monitoring to cellular imaging and diagnostics. Further research into novel derivatives and their applications will undoubtedly continue to expand the utility of this important class of fluorophores.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelation of specific metal ions imparts coplanarity and fluorescence in two imidazo[1,2-a]pyridine derivatives: Potential chemosensors for detection of metal ions in aqueous and biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine-pyrazole based Al(iii) ‘turn on’ sensor for MCF7 cancer cell imaging and detection of picric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2- a ]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilyl ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05823B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 11. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Application of 2-Phenylimidazo[1,2-a]pyridine Derivatives for In Vivo Imaging of Amyloid Plaques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The accumulation of β-amyloid (Aβ) plaques in the brain is a pathological hallmark of Alzheimer's disease (AD).[1] The development of radiolabeled probes capable of binding to these plaques allows for their in vivo visualization and quantification using non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1] This advancement is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies.[2][3] Among the various classes of imaging agents, 2-phenylimidazo[1,2-a]pyridine derivatives have emerged as a promising scaffold. This document provides detailed application notes and protocols for the use of these compounds in preclinical amyloid plaque imaging.
A prominent example of this class of compounds is 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine, commonly known as IMPY.[4][5] IMPY and its derivatives are designed as lipophilic molecules that can cross the blood-brain barrier and bind with high affinity to Aβ plaques.[6] These compounds are typically radiolabeled with isotopes such as Iodine-123, Iodine-125 for SPECT imaging, or Fluorine-18 for PET imaging.[4][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for various this compound derivatives that have been evaluated for amyloid plaque imaging.
Table 1: In Vitro Binding Affinities of this compound Derivatives for β-Amyloid Aggregates
| Compound | Modification | Binding Affinity (Ki, nM) | Reference |
| IMPY | 6-iodo derivative | 15 ± 5 | [6][8] |
| BrIMPY | 2-(4′-bromophenyl)-6-iodo derivative | Not explicitly stated, but promising | [7] |
| FPM-IMPY | N-(3-fluoropropyl) derivative | 27 ± 8 | [7][8] |
| FEM-IMPY | N-(2-fluoroethyl) derivative | 40 ± 5 | [7][8] |
| DRM106 | 6-iodo-2-[4-(1H-3-pyrazolyl)phenyl] derivative | Higher than IMPY | [9] |
| DRK092 | Not specified | Higher than IMPY | [9] |
| Methyl-IMPY | 6-methyl derivative | ~242 | [1] |
| H-IMPY | 6-hydrogen derivative | ~1242 | [1] |
Table 2: In Vivo Brain Pharmacokinetics of Radiolabeled this compound Derivatives in Mice
| Compound | Peak Brain Uptake (%ID/g) | Time to Peak Uptake (min) | Brain Washout (%ID/g at 60 min) | Reference |
| [¹²⁵I]IMPY | 7.2 | 2-5 | <0.35 | [7] |
| [¹⁸F]FEM-IMPY | 6.4 | 1.2 | 4.5 (at 120 min) | [8] |
| [¹⁸F]FPM-IMPY | 5.7 | 0.8 | 2.1 (at 120 min) | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)
This protocol describes a common method for the synthesis of the IMPY scaffold.
Materials:
-
2-bromo-4'-dimethylaminoacetophenone
-
Ethanol (B145695) (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
n-hexane
Procedure:
-
A mixture of 2-bromo-4'-dimethylaminoacetophenone (2 mmol) and 2-amino-5-iodopyridine (2 mmol) in ethanol (25 mL) is stirred under reflux for 2 hours.[10]
-
The mixture is then cooled, and sodium bicarbonate (250 mg) is added.[10]
-
The resulting mixture is stirred under reflux for an additional 4 hours.[10]
-
After cooling, the reaction mixture is filtered.[10]
-
The crude product is purified by silica gel column chromatography using a solvent mixture of ethyl acetate and n-hexane (e.g., 1:6 v/v) to yield the final product, IMPY.[4]
Characterization: The synthesized IMPY should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.[4]
-
Mass spectrometry to determine the molecular weight.
-
Melting point determination.
Protocol 2: Radiolabeling of IMPY with Iodine-125
This protocol details the Iodogen method for radiolabeling IMPY, which has shown high efficiency.[4]
Materials:
-
IMPY
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Sodium iodide [¹²⁵I]
-
Phosphate (B84403) buffer (pH 7.4)
-
Dichloromethane
-
Nitrogen gas
-
C18 Sep-Pak cartridge
-
Ethanol
Procedure:
-
Coat a reaction vial with Iodogen by dissolving it in dichloromethane, evaporating the solvent under a gentle stream of nitrogen.
-
Add a solution of IMPY in a suitable solvent to the Iodogen-coated vial.
-
Add sodium iodide [¹²⁵I] in phosphate buffer to the reaction vial.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes).
-
Quench the reaction by adding a solution of sodium bisulfite.
-
Purify the [¹²⁵I]IMPY using a C18 Sep-Pak cartridge, eluting with ethanol.
-
Determine the radiochemical purity and yield using radio-TLC or radio-HPLC.[4]
Protocol 3: In Vitro Autoradiography of Amyloid Plaques
This protocol outlines the procedure for visualizing Aβ plaques in postmortem brain tissue sections using a radiolabeled probe.
Materials:
-
Cryo-sectioned brain tissue from an AD mouse model (e.g., APP/PS1) or human AD patient.
-
[¹²⁵I]DRM106 or another radiolabeled imidazopyridine derivative.
-
Phosphate-buffered saline (PBS)
-
Ethanol solutions (e.g., 50%, 70%, 95%, 100%)
-
Phosphor imaging screen or X-ray film.
Procedure:
-
Brain sections are thawed and pre-incubated in a buffer solution.
-
The sections are then incubated with the radiolabeled probe (e.g., [¹²⁵I]DRM106) at a specific concentration in a binding buffer for a defined period.
-
Non-specific binding is washed away by rinsing the sections in buffer and graded ethanol solutions.
-
The sections are dried and exposed to a phosphor imaging screen or X-ray film.[11]
-
The resulting autoradiograms are analyzed to visualize the distribution and density of the radioligand binding to amyloid plaques.[11]
Protocol 4: In Vivo PET/SPECT Imaging in a Transgenic Mouse Model of AD
This protocol provides a general workflow for in vivo imaging of amyloid plaques in a mouse model.
Animal Model:
-
APP (amyloid precursor protein) transgenic mice (e.g., Tg2576 or APP/PS1) are commonly used as they develop age-dependent amyloid plaque pathology.[2][6] Age-matched wild-type mice serve as controls.
Procedure:
-
Anesthesia: The mouse is anesthetized using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).[12]
-
Radiotracer Administration: The radiolabeled probe (e.g., [¹²³I]IMPY or an ¹⁸F-labeled derivative) is administered intravenously via the tail vein.[13]
-
Imaging:
-
For SPECT imaging, dynamic or static scans are acquired over a specific time window post-injection (e.g., starting 60-120 minutes post-injection for [¹²³I]IMPY).
-
For PET imaging, dynamic scans are often initiated immediately after tracer injection to capture the full pharmacokinetic profile (e.g., a 60-minute dynamic scan).[12][13]
-
-
Image Reconstruction and Analysis:
-
The acquired data is reconstructed to generate 3D images of tracer distribution in the brain.
-
Regions of interest (ROIs) are drawn on brain areas known to have high amyloid deposition (e.g., cortex, hippocampus) and a reference region with low amyloid load (e.g., cerebellum).[3]
-
The standardized uptake value ratio (SUVR) is calculated by dividing the tracer uptake in the target ROI by the uptake in the reference region to quantify amyloid plaque burden.[3][11]
-
-
Ex Vivo Confirmation (Optional): After the final imaging session, the mouse can be euthanized, and the brain extracted for ex vivo autoradiography or immunohistochemistry to confirm the in vivo imaging findings.[6]
Visualizations
Caption: Workflow for development and validation of this compound probes.
Caption: Step-by-step protocol for in vivo amyloid imaging in mice.
Conclusion
This compound derivatives, particularly IMPY and its analogs, represent a valuable class of imaging agents for the in vivo detection of amyloid plaques. Their favorable properties, including high binding affinity for Aβ aggregates and good brain kinetics, make them suitable for both preclinical research and have potential for clinical translation. The protocols provided herein offer a comprehensive guide for researchers to synthesize, radiolabel, and utilize these probes for the sensitive and quantitative imaging of amyloid pathology in the context of Alzheimer's disease research and drug development. Further optimization of these derivatives continues to be an active area of research to improve upon binding affinity, reduce off-target binding, and minimize metabolic liabilities.
References
- 1. [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of IMPY as a potential imaging agent for beta-amyloid plaques in double transgenic PSAPP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroPET Imaging Assessment of Brain Tau and Amyloid Deposition in 6 × Tg Alzheimer’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 125I-IMPY: Application in Neuroblastoma Tracing and Treatment [mdpi.com]
- 5. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IMPY: an improved thioflavin-T derivative for in vivo labeling of beta-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of two 18F-labeled 6-iodo-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine derivatives as prospective radioligands for beta-amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Longitudinal mouse-PET imaging: a reliable method for estimating binding parameters without a reference region or blood sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, and antiviral activities.[1][2][3] The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3-CR) for the efficient synthesis of 3-aminoimidazo[1,2-a]pyridines and related structures.[3][4] This multicomponent approach offers significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily available starting materials.[3][5] The reaction typically involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[1][6]
These application notes provide a detailed protocol for the synthesis of imidazo[1,2-a]pyridines using the GBB reaction, a summary of reaction conditions and yields from recent literature, and a graphical representation of the experimental workflow and reaction mechanism.
Experimental Protocols
A general procedure for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction is outlined below. This protocol is a synthesis of methodologies reported in the literature and may require optimization for specific substrates.[6][7][8]
Materials and Equipment:
-
Reactants: Substituted 2-aminopyridine, aldehyde, and isocyanide.
-
Catalyst: p-Toluenesulfonic acid (PTSA), scandium(III) triflate (Sc(OTf)₃), ammonium (B1175870) chloride (NH₄Cl), or another suitable Lewis/Brønsted acid.[1][7][9][10]
-
Solvent: Methanol (MeOH), ethanol (B145695) (EtOH), or a green solvent like polyethylene (B3416737) glycol (PEG 400).[7][8][9]
-
Reaction Vessel: Round-bottom flask or a sealed microwave vial.[8]
-
Stirring: Magnetic stirrer and stir bar.
-
Heating: Heating mantle, oil bath, or microwave reactor.[8]
-
Work-up and Purification: Rotary evaporator, separatory funnel, silica (B1680970) gel for column chromatography, and appropriate solvents for extraction and elution (e.g., ethyl acetate (B1210297), hexanes).
General Procedure:
-
To a reaction vessel, add the 2-aminopyridine (1.0 mmol, 1.0 equiv), the aldehyde (1.0 mmol, 1.0 equiv), the isocyanide (1.0 mmol, 1.0 equiv), and the catalyst (5-20 mol %).[4][8][9]
-
Add the solvent (e.g., MeOH, 2-5 mL).
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-75 °C) with conventional heating or under microwave irradiation.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired imidazo[1,2-a]pyridine derivative.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Caution: Isocyanides are volatile and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[4]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions and corresponding yields for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction, as reported in the literature. This data is intended to provide a comparative overview to guide reaction optimization.
| 2-Aminopyridine Derivative | Aldehyde Derivative | Isocyanide Derivative | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl (10) | MeOH | rt | 12 h | 82 | [3] |
| 2-Aminopyridine | Benzaldehyde | 2-Isocyano-1-morpholino-3-phenylpropan-1-one | NH₄Cl (10) | EtOH | rt | 5 h | 46 | [7] |
| 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | PTSA·H₂O (10) | EtOH | rt (USI) | 30 min | 89 | [10] |
| 2-Aminopyridine | 5-Methylfuran-2-carbaldehyde | tert-Butyl isocyanide | Acetic Acid (20) | PEG 400 | 75 (MW) | 10 min | - | [8] |
| 2-Aminopyridine | Various aldehydes | Various isocyanides | Gd(OTf)₃ (5) | MeOH | 150 (MW) | 30-180 min | - | [4] |
| 2-Amino-5-chloropyridine | 2-(3-Formylphenoxy)acetic acid | tert-Butyl isocyanide | HClO₄ (cat.) | DMF | rt | 24 h | 76 | |
| 2-Aminopyrazine | Various aldehydes | Various isocyanides | BF₃·MeCN | - | - | - | up to 85 | [6] |
rt = room temperature; USI = ultrasound irradiation; MW = microwave irradiation; cat. = catalytic amount.
Mandatory Visualizations
Below are diagrams illustrating the experimental workflow and the proposed reaction mechanism for the Groebke-Blackburn-Bienaymé synthesis of imidazo[1,2-a]pyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Development of 2-phenylimidazo[1,2-a]pyridine-based Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of 2-phenylimidazo[1,2-a]pyridine derivatives as a promising class of antimicrobial agents. It includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and an exploration of their mechanism of action.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of various substituted this compound compounds against a panel of Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | R1 | R2 | R3 | R4 | R5 | Staphylococcus aureus (ATCC 29213) | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Reference |
| 1a | H | H | H | H | H | >64 | >64 | >64 | >64 | >64 | [1] |
| 1b | 4-Cl | H | H | H | H | 16 | 32 | 32 | 64 | >64 | [1] |
| 1c | 4-F | H | H | H | H | 8 | 16 | 16 | 32 | >64 | [1] |
| 1d | 4-Br | H | H | H | H | 8 | 16 | 8 | 32 | >64 | [1] |
| 1e | 4-NO2 | H | H | H | H | 4 | 8 | 4 | 16 | >64 | [1] |
| 2a | H | H | H | H | 7-CH3 | >64 | >64 | >64 | >64 | >64 | [2] |
| 2b | 4-Cl | H | H | H | 7-CH3 | 8 | 16 | 16 | 32 | >64 | [2] |
| 3a | H | H | H | H | 6-Cl | 32 | 64 | 64 | >64 | >64 | [2] |
| 3b | 4-Cl | H | H | H | 6-Cl | 16 | 32 | 32 | 64 | >64 | [2] |
| Ciprofloxacin | - | - | - | - | - | 0.25 | 0.5 | 0.125 | 0.06 | 0.25 | - |
| Ampicillin | - | - | - | - | - | 0.5 | >64 | 0.25 | 8 | >64 | - |
Note: The data presented in this table is a compilation from various sources and is intended for comparative purposes. The exact MIC values may vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core structure and the determination of its antimicrobial activity.
Protocol 1: Synthesis of this compound
This protocol describes a general and efficient one-pot synthesis of the this compound scaffold.
Materials:
-
Substituted 2-aminopyridine (B139424)
-
Substituted α-bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Stirring hotplate
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq) in ethanol.
-
Add the substituted α-bromoacetophenone (1.0 eq) to the solution.
-
Add sodium bicarbonate (2.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or saline)
Procedure:
-
Preparation of Compound Stock Solutions: Prepare a stock solution of each test compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation: Inoculate each well of the microtiter plate (except for the sterility control well) with 10 µL of the prepared bacterial inoculum. The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) to ensure the assay is working correctly.
-
Negative Control: A row with no compound (only bacteria and broth) to ensure bacterial growth.
-
Sterility Control: A well with only broth to check for contamination.
-
-
Incubation: Cover the microtiter plates and incubate at 37°C for 18-24 hours.
-
Reading the Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Mechanism of Action
The antimicrobial activity of this compound derivatives is believed to stem from their ability to inhibit essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and transcription in bacteria, making them excellent targets for antimicrobial agents.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the proposed mechanism of action and the experimental workflow for the development of these antimicrobial agents.
Caption: Inhibition of DNA gyrase and topoisomerase IV by 2-phenylimidazo[1,2-a]pyridines.
Caption: Workflow for developing this compound antimicrobial agents.
References
Application Notes and Protocols: Synthesis and Evaluation of 2-Phenylimidazo[1,2-a]pyridine Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of 2-phenylimidazo[1,2-a]pyridine derivatives, a class of compounds that has demonstrated significant potential as anticancer agents. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry and oncology.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] In particular, 2-phenyl-substituted imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a promising scaffold for the development of novel anticancer therapeutics.[2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4][5][6] This document details the synthetic methodologies for preparing these compounds and the subsequent protocols for evaluating their anticancer efficacy.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [7] |
| Compound 18 | HT-29 (Colon) | 10.11 ± 0.70 | [7] |
| Compound 11 | HT-29 (Colon) | 18.34 ± 1.22 | [7] |
| Compound 16 | HT-29 (Colon) | 93.08 ± 0.61 | [7] |
| Compound 19 | HT-29 (Colon) | 85.50 ± 18.83 | [7] |
| Compound 16 | MCF-7 (Breast) | 84.05 ± 3.37 | [7] |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [7] |
| Compound 4h | Various | 1 - 5.5 | [1] |
| Compound 16 | HT-29 (Colon) | 12.98 ± 0.40 | [1] |
| Compound 16 | B16F10 (Melanoma) | 27.54 ± 1.26 | [1] |
| Compound 18 | MCF-7 (Breast) | 9.60 ± 3.09 | [1] |
| IP-5 | HCC1937 (Breast) | 45 | [6] |
| IP-6 | HCC1937 (Breast) | 47.7 | [6] |
| IP-7 | HCC1937 (Breast) | 79.6 | [6] |
| 7e | Various | 0.01 - 3.2 | [8] |
| 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [9] |
| 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [9] |
Experimental Protocols
I. Synthesis of this compound Derivatives
A common and efficient method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine (B139424) with a substituted phenacyl bromide.[10]
Materials:
-
Substituted 2-aminopyridine
-
Substituted phenacyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Aqueous ethanol (B145695) (1:1 v/v)
-
Chloroform (for comparison)
Procedure:
-
Dissolve the substituted 2-aminopyridine (2.0 mmol) in the chosen solvent (e.g., 10 mL of aqueous ethanol).
-
To this solution, add the substituted phenacyl bromide (2.0 mmol).
-
Add DBU (4.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time specified for the particular reactants.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be purified by recrystallization or silica (B1680970) gel column chromatography.[11][12]
-
Characterize the synthesized compounds using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[11]
Another versatile approach is the one-pot, three-component synthesis.[13][14]
Materials:
-
[Bmim]Br3 (1-butyl-3-methylimidazolium tribromide)
-
2-Aminopyridine
-
Sodium carbonate (Na2CO3)
Procedure:
-
Combine acetophenone (2 mmol), [Bmim]Br3 (2 mmol), Na2CO3 (1.1 mmol), and 2-aminopyridine (2.4 mmol) in a reaction vessel.
-
The reaction is performed under solvent-free conditions at room temperature.
-
Stir the mixture until the reaction is complete, as monitored by TLC.
-
The resulting this compound derivatives are obtained in excellent yields.[14]
II. Biological Evaluation Protocols
A. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48 or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the compounds induce apoptosis (programmed cell death) in cancer cells.
Materials:
-
Cancer cells treated with the synthesized compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the desired concentration of the compound for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
C. Cell Cycle Analysis
This analysis determines the effect of the compounds on the progression of the cell cycle.
Materials:
-
Cancer cells treated with the synthesized compounds
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Wash the cells with PBS and treat them with RNase A to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Mandatory Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of anticancer potential.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Signaling Pathway: STAT3/NF-κB Inhibition
Caption: Modulation of the STAT3/NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. researchgate.net [researchgate.net]
- 12. ERIC - EJ1136492 - Synthesis and Characterization of this compound: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 2-Phenylimidazo[1,2-a]pyridine Core in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its broad spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug discovery. Its derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and neuroactive agents, with several compounds entering clinical use. This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this versatile core, alongside a summary of quantitative biological data and visualization of key signaling pathways to guide further drug development efforts.
I. Synthesis of the this compound Core
The fundamental this compound scaffold can be synthesized through several reliable methods. The classical approach involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone.
Protocol 1: Classical Synthesis via Condensation
This protocol details the reaction between 2-aminopyridine and 2-bromoacetophenone (B140003).
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone (phenacyl bromide)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.5 eq) to the mixture to act as a base.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
Experimental Workflow for Core Synthesis
utilization of 2-phenylimidazo[1,2-a]pyridine in the development of ligands for benzodiazepine receptors
Application Notes: 2-Phenylimidazo[1,2-a]pyridine Derivatives as Ligands for Benzodiazepine (B76468) Receptors
Introduction
The this compound scaffold has emerged as a privileged structure in medicinal chemistry for the development of ligands targeting benzodiazepine receptors. These receptors are broadly classified into the central benzodiazepine receptor (CBR), which is a modulatory site on the GABAA receptor, and the peripheral benzodiazepine receptor (PBR), now also known as the 18-kDa translocator protein (TSPO).[1][2][3][4][5] Ligands targeting these sites have therapeutic potential as anxiolytics, anticonvulsants, sedatives, and hypnotics, as well as biomarkers for neuroinflammation.[6][7] This document provides an overview of the application of this compound derivatives as benzodiazepine receptor ligands, including quantitative binding data and detailed experimental protocols.
Chemical Structures and Structure-Activity Relationships (SAR)
The affinity and selectivity of this compound derivatives for CBR and PBR can be modulated by substitutions on the imidazopyridine core and the 2-phenyl ring. Key SAR observations include:
-
Substituents at C(6) and C(8): The nature of substituents at the C(6) and C(8) positions of the imidazopyridine ring system significantly influences affinity and selectivity for CBR versus PBR.[1][3][5]
-
Substituents on the 2-Phenyl Ring: The presence of a halogen, such as a para-chloro substituent, on the 2-phenyl ring is often crucial for high binding affinity and selectivity towards PBR.[4]
-
Amide Functionality: N,N-dialkylacetamides at the 3-position of the imidazopyridine ring generally exhibit high affinity for benzodiazepine receptors.[1][3][5]
Quantitative Data: Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (IC50) and functional potencies (EC50) of representative this compound derivatives for central and peripheral benzodiazepine receptors.
Table 1: Binding Affinity (IC50) of this compound Derivatives
| Compound | Substituents | CBR IC50 (nM) | PBR IC50 (nM) | Selectivity (CBR/PBR) | Reference |
| 7f | 6-Cl | 1.8 | 0.4 | 4.5 | [1] |
| 7k | 6-I | 1.5 | 348 | 0.0043 | [1] |
| 7m | 6-CH3 | 120 | 38 | 3.16 | [1] |
| 7o | 6,8-di-Cl | >10000 | 2.5 | >4000 | [1] |
| 7p | 6-Cl, 8-CH3 | >10000 | 1.5 | >6667 | [1] |
Table 2: Functional Potency (EC50) at GABAA Receptor Subtypes
| Compound | GABAA Subtype | EC50 (nM) | Reference |
| 7f | α1β2γ2s | 32 | [1] |
| 7m | α1β2γ2s | 220 | [1] |
| Zolpidem | α1β2γ2s | 36 | [1] |
| 7f | α2β2γ2s | 128 | [1] |
| 7m | α2β2γ2s | 6600 | [1] |
| Zolpidem | α2β2γ2s | 180 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of this compound-3-acetamides
This protocol describes a common method for the synthesis of the target compounds.
Workflow for Synthesis
Caption: Synthetic workflow for this compound-3-acetamides.
Materials:
-
Substituted 2-aminopyridines
-
Appropriate bromo keto amides
-
N,N-Dimethylformamide (DMF) or n-Butanol
-
Sodium bicarbonate
Procedure:
-
A mixture of the appropriately substituted 2-aminopyridine (B139424) (1 mmol) and the corresponding bromo keto amide (1.1 mmol) is dissolved in DMF or n-butanol (10 mL).[2]
-
Sodium bicarbonate (1.5 mmol) is added to the solution.
-
The reaction mixture is heated at reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane (B109758) and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Protocol 2: Radioligand Binding Assay for Benzodiazepine Receptors
This protocol outlines a competitive binding assay to determine the affinity of test compounds for CBR and PBR.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Rat cerebral cortex (for CBR) or kidney (for PBR) membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand for CBR: [3H]Flumazenil (e.g., 1-2 nM)
-
Radioligand for PBR: [3H]PK 11195 (e.g., 0.5-1 nM)
-
Non-specific binding control for CBR: Diazepam (10 µM)
-
Non-specific binding control for PBR: PK 11195 (1 µM)
-
Test compounds (this compound derivatives) at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Receptor Membrane Preparation: Homogenize rat cerebral cortex or kidney tissue in ice-cold assay buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Assay Setup: In triplicate, prepare assay tubes with a final volume of 0.5 mL containing:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competition: Assay buffer, radioligand, test compound at varying concentrations, and membrane preparation.
-
-
Incubation: Incubate the tubes for 30-60 minutes at 4°C to reach equilibrium.[8]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.
Signaling Pathway
GABAA Receptor Signaling Pathway
This compound derivatives that target the CBR act as positive allosteric modulators of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel.[9][10] The binding of GABA to the receptor is enhanced by these ligands, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and an inhibitory effect on neurotransmission.[9][10]
Caption: GABAA receptor signaling pathway modulated by 2-phenylimidazo[1,2-a]pyridines.
References
- 1. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel this compound derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GABA receptor - Wikipedia [en.wikipedia.org]
- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring the Fluorescence Quantum Yield of 2-phenylimidazo[1,2-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-phenylimidazo[1,2-a]pyridine scaffold is a core structure in many biologically active compounds and is recognized for its significant photophysical properties.[1][2] Many derivatives of this class exhibit strong fluorescence, a characteristic that is highly valuable for applications in bioimaging, chemical sensing, and as fluorescent probes in drug discovery.[1] The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to the photons absorbed.[3][4] An accurate determination of ΦF is essential for benchmarking new fluorescent probes and understanding their photophysical behavior.
This document provides a detailed protocol for determining the fluorescence quantum yield of this compound using the comparative method. This is the most common and reliable technique, which involves comparing the fluorescence properties of the sample to a well-characterized standard with a known quantum yield.[4][5][6]
Principle of the Comparative Method
The relative fluorescence quantum yield is calculated by comparing the integrated fluorescence intensity of the unknown sample to that of a reference standard. When the sample and standard are measured under identical conditions (excitation wavelength, slit widths, etc.) in the same solvent, the quantum yield can be determined using the following equation:
ΦF(sample) = ΦF(std) * (Gradsample / Gradstd) * (η2sample / η2std) [6]
Where:
-
ΦF is the fluorescence quantum yield.
-
Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts 'sample' and 'std' refer to the test sample and the standard, respectively.
To ensure accuracy and minimize errors from inner filter effects, a series of solutions with varying concentrations are prepared for both the sample and the standard.[5][6] The absorbance of these solutions should be kept below 0.1 at the excitation wavelength.[4][6][7] The gradient is obtained by plotting the integrated fluorescence intensity against the absorbance for each series of dilutions.[8]
Experimental Workflow
The overall experimental process for determining the fluorescence quantum yield is outlined below.
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Materials and Instrumentation
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer (with spectral correction capabilities)
-
Quartz cuvettes (1 cm path length for both absorbance and fluorescence)
Chemicals:
-
This compound (Sample)
-
A suitable fluorescence standard (see Table 1)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The same solvent must be used for both the sample and the standard to simplify the calculation (η2sample / η2std becomes 1).[9]
Selection of a Fluorescence Standard
Choosing an appropriate standard is crucial for an accurate measurement. The standard should have absorption and emission profiles that are in a similar spectral region to the sample, this compound.
Table 1: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Quinine Sulfate | 0.1 M H2SO4 | 350 | 450 | 0.54 |
| Fluorescein | 0.1 M NaOH | 494 | 518 | 0.92 |
| Rhodamine 6G | Ethanol | 530 | 555 | 0.95 |
| Rhodamine 101 | Ethanol | 570 | 595 | 0.96 |
| Coumarin 1 | Ethanol | 373 | 450 | 0.73 |
Note: The photophysical properties of this compound derivatives are solvent-dependent.[10] A preliminary scan of the sample's absorption and emission spectra is recommended to select the most suitable standard.
Detailed Experimental Protocol
6.1. Preparation of Stock Solutions
-
Prepare a concentrated stock solution of this compound in the chosen spectroscopic grade solvent.
-
Prepare a concentrated stock solution of the selected fluorescence standard in the same solvent.
6.2. Preparation of Dilutions
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
-
The concentrations should be chosen such that the absorbance of each solution at the excitation wavelength is within the range of approximately 0.01 to 0.1.[7] This ensures the solution is optically dilute and minimizes inner filter effects.[6][7]
6.3. Absorbance Measurement
-
Set the UV-Vis spectrophotometer to measure absorbance at the desired excitation wavelength. Use the pure solvent as a blank.
-
Record the absorbance of each of the prepared dilutions for both the sample and the standard at this excitation wavelength.
6.4. Fluorescence Measurement
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the value used for the absorbance measurements.
-
Set the excitation and emission slit widths. Crucially, these settings, along with all other instrumental parameters, must remain constant for all measurements of both the sample and the standard. [5][7]
-
Using a cuvette with the pure solvent, record a blank emission spectrum. This can be subtracted from the sample and standard spectra.
-
Measure the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the entire emission curve is recorded.
Data Analysis and Calculation
7.1. Integration of Fluorescence Spectra
-
For each recorded emission spectrum (after subtracting the solvent blank), calculate the integrated area under the emission curve. This value represents the total fluorescence intensity (I).
-
Most modern spectrofluorometer software includes a function for spectral integration.
7.2. Gradient Determination
-
For the sample, create a plot of the integrated fluorescence intensity (y-axis) versus the corresponding absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression on this data. The slope of the line is the gradient for the sample (Gradsample). The plot should be linear, confirming that no inner filter effects are distorting the results.
-
Repeat steps 1 and 2 for the standard to determine its gradient (Gradstd).
Table 2: Example Data Collection Template
| Solution | Absorbance at Excitation λ | Integrated Fluorescence Intensity |
|---|---|---|
| Sample 1 | AS1 | IS1 |
| Sample 2 | AS2 | IS2 |
| Sample 3 | AS3 | IS3 |
| Sample 4 | AS4 | IS4 |
| Sample 5 | AS5 | IS5 |
| Standard 1 | AStd1 | IStd1 |
| Standard 2 | AStd2 | IStd2 |
| Standard 3 | AStd3 | IStd3 |
| Standard 4 | AStd4 | IStd4 |
| Standard 5 | AStd5 | IStd5 |
7.3. Final Calculation
-
Use the calculated gradients and the known quantum yield of the standard to calculate the quantum yield of this compound using the formula from Section 2.
-
If the same solvent is used for both sample and standard, the refractive index term (η2sample / η2std) cancels out and can be omitted.[9]
Logical Diagram for Data Processing
The following diagram illustrates the logical flow of processing the acquired data to arrive at the final quantum yield value.
Caption: Data processing workflow for quantum yield calculation.
References
Application Notes and Protocols: 2-Phenylimidazo[1,2-a]pyridine-Functionalized Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-phenylimidazo[1,2-a]pyridine-functionalized probes in cell imaging. The unique photophysical properties of this scaffold, including tunable emission wavelengths and environmental sensitivity, make it a versatile tool for visualizing and quantifying various intracellular parameters.[1]
Overview of this compound Probes
The this compound core structure is a fluorescent scaffold that has been widely functionalized to create a variety of molecular probes.[1][2][3][4][5] These probes are designed to respond to specific changes in their microenvironment, such as alterations in pH, viscosity, or the presence of specific ions, often through mechanisms like excited-state intramolecular proton transfer (ESIPT) or photo-induced electron transfer (PET).[2][6][7][8] This response is typically observed as a change in fluorescence intensity or a shift in the emission wavelength, enabling researchers to visualize and quantify these parameters within living cells.
Key Applications and Data Presentation
This compound-based probes have been successfully employed in a range of cell imaging applications. Below is a summary of their performance in key areas.
Viscosity Sensing
Intracellular viscosity is a critical parameter related to various cellular functions and disease states.[9][10] Probes based on the this compound scaffold can be designed as molecular rotors, where their fluorescence is quenched in low-viscosity environments due to intramolecular rotation. In viscous media, this rotation is restricted, leading to a significant increase in fluorescence intensity.[9][11][12]
Table 1: Performance of this compound-based Viscosity Probes
| Probe Name | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Target Organelle | Reference |
| TCF-VIS1 | 460 | 644 | 184 | General Cytoplasm | [9] |
| YD-Mito | Not Specified | 620 | Not Specified | Mitochondria | [12] |
| Lyso-Fl | Not Specified | 575 | Not Specified | Lysosome | [11] |
pH Sensing
Cellular pH is tightly regulated, and deviations can indicate pathological conditions. Certain this compound derivatives exhibit pH-dependent fluorescence, making them suitable for monitoring intracellular pH changes.[13][14]
Table 2: Performance of this compound-based pH Probes
| Probe Name | Excitation (nm) | Emission (nm) | pKa | Response Range (pH) | Reference |
| Probe 1 | Not Specified | Not Specified | 2.28 | 1.85–2.75 | [13] |
| Probe 2 | Not Specified | 513/570 (Ratiometric) | 3.15 | 2.65–4.17 | [13] |
| Probe A | 690 | 740 | 5.8 | 4.0-7.4 | [14] |
| Probe B | 690 | 740 | 6.1 | 4.4-7.4 | [14] |
Ion Detection (e.g., Hg²⁺)
Heavy metal ions like mercury are highly toxic and their detection in biological systems is of great importance. Specific this compound probes have been designed to selectively bind to Hg²⁺, resulting in a "turn-on" fluorescence response.[15]
Table 3: Performance of a this compound-based Hg²⁺ Probe
| Probe Name | Excitation (nm) | Emission (nm) | Limit of Detection | Response Time | Reference |
| Rh-Ip-Hy | Not Specified | Not Specified | Not Specified | Not Specified | [15] |
Experimental Protocols
General Protocol for Intracellular Viscosity Imaging
This protocol is a representative method for using a this compound-based viscosity probe.
Materials:
-
This compound-based viscosity probe (e.g., TCF-VIS1)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cells of interest (e.g., HeLa cells)
-
Confocal microscope
Protocol:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Probe Preparation: Prepare a stock solution of the viscosity probe (e.g., 1 mM) in DMSO.
-
Cell Staining:
-
Seed cells in a glass-bottom dish suitable for microscopy and allow them to adhere overnight.
-
Before imaging, remove the culture medium and wash the cells twice with PBS.
-
Dilute the probe stock solution in serum-free medium to the desired final concentration (e.g., 5-10 µM).
-
Incubate the cells with the probe-containing medium for 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.
-
-
Inducing Viscosity Changes (Optional):
-
To observe changes in viscosity, cells can be treated with agents like nystatin (B1677061) or dexamethasone (B1670325) after probe incubation and before imaging.[9]
-
General Protocol for Intracellular pH Measurement
This protocol outlines a general procedure for using a this compound-based pH probe.
Materials:
-
This compound-based pH probe
-
Cell culture medium
-
PBS, pH 7.4
-
DMSO
-
Cells of interest
-
Confocal microscope or plate reader
Protocol:
-
Cell Culture and Staining: Follow steps 1-3 from the viscosity imaging protocol.
-
Calibration Curve (for ratiometric probes):
-
To obtain a quantitative pH measurement, a calibration curve is necessary.
-
After staining, treat the cells with a buffer containing nigericin (B1684572) and monensin (B1676710) in a high K⁺ buffer at different known pH values. This will equilibrate the intracellular and extracellular pH.
-
Acquire fluorescence images or readings at the two emission wavelengths for each pH value.
-
Plot the ratio of the fluorescence intensities against the pH to generate a calibration curve.
-
-
Imaging:
-
For qualitative imaging, wash the cells twice with PBS and add fresh medium.
-
Image the cells at the appropriate excitation and emission wavelengths. For ratiometric probes, acquire images at both emission wavelengths.
-
-
Data Analysis:
-
For ratiometric probes, calculate the ratio of the fluorescence intensities in the two channels.
-
Use the calibration curve to convert the fluorescence ratio to an intracellular pH value.
-
General Protocol for Ion Detection (Hg²⁺)
This protocol provides a general method for detecting intracellular Hg²⁺ using a "turn-on" fluorescent probe.
Materials:
-
This compound-based Hg²⁺ probe (e.g., Rh-Ip-Hy)
-
Cell culture medium
-
PBS, pH 7.4
-
DMSO
-
Cells of interest
-
HgCl₂ solution for positive control
-
Confocal microscope
Protocol:
-
Cell Culture and Staining: Follow steps 1-3 from the viscosity imaging protocol.
-
Hg²⁺ Treatment:
-
After staining, wash the cells with PBS.
-
Treat the cells with different concentrations of HgCl₂ in culture medium for a specific duration (e.g., 30 minutes).
-
Include a control group of cells not treated with HgCl₂.
-
-
Imaging:
-
Wash the cells twice with PBS to remove excess HgCl₂.
-
Add fresh medium or PBS.
-
Image the cells using a confocal microscope at the appropriate excitation and emission settings for the probe.
-
-
Analysis:
-
Quantify the fluorescence intensity in the cells. A "turn-on" response will show a significant increase in fluorescence in the Hg²⁺-treated cells compared to the control.
-
Conclusion
This compound-functionalized probes represent a powerful and versatile class of tools for cell imaging. Their tunable photophysical properties and sensitivity to the cellular microenvironment allow for the visualization and quantification of key biological parameters. The protocols provided herein offer a starting point for researchers to incorporate these innovative probes into their studies of cellular function and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ERIC - EJ1136492 - Synthesis and Characterization of this compound: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A deep-red emission fluorescent probe for detection of viscosity in living cells and mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A fluoran-based viscosity probe with high-performance for lysosome-targeted fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
Methodology for Assessing the Cytotoxicity of 2-Phenylimidazo[1,2-a]pyridine Analogues
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating a wide range of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to inhibit the proliferation of various cancer cell lines, making them promising candidates for novel therapeutic agents.[1][3][4] Assessing the cytotoxicity of these analogues is a critical first step in the drug discovery process, providing essential data on their efficacy and potential mechanisms of action.
This document provides a detailed methodology for evaluating the in vitro cytotoxicity of this compound analogues. It includes protocols for common cytotoxicity assays, guidelines for data presentation, and visual representations of experimental workflows and relevant signaling pathways. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, often through modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway.[1][4]
Data Presentation
The cytotoxic activity of this compound analogues is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that inhibits 50% of cell viability. Summarizing this data in a structured table is crucial for comparing the potency of different analogues across various cancer cell lines.
Table 1: Cytotoxic Activity of Representative this compound Analogues
| Compound/Analogue | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| Compound 6 | A375 | Melanoma | 9.7 ± 0.9 | 48 | MTT | [1] |
| Compound 6 | WM115 | Melanoma | 12.5 ± 1.3 | 48 | MTT | [1] |
| Compound 6 | HeLa | Cervical Cancer | 15.2 ± 1.1 | 48 | MTT | [1] |
| Compound 9i | HeLa | Cervical Cancer | Not specified | Time-dependent | MTT | [3] |
| IP-5 | HCC1937 | Breast Cancer | Not specified | Time-dependent | Not specified | [4] |
| IMPA-2 | A549 | Non-small cell lung | Not specified | 24 | Not specified | [5] |
| IMPA-5 | A549 | Non-small cell lung | Not specified | 24 | Not specified | [5] |
| IMPA-6 | A549 | Non-small cell lung | Not specified | 24 | Not specified | [5] |
| IMPA-8 | A549 | Non-small cell lung | Not specified | 24 | Not specified | [5] |
| IMPA-12 | A549 | Non-small cell lung | Not specified | 24 | Not specified | [5] |
| HB9 | A549 | Lung Cancer | 50.56 | 24 | MTT | [6] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | 24 | MTT | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number. Direct comparison between studies should be made with caution.
Experimental Workflow
A systematic workflow is essential for the reproducible assessment of cytotoxicity. The following diagram outlines the key steps, from initial cell culture to data analysis.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound analogues dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
To determine if the cytotoxic effects are due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound analogues at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathway Modulation
This compound analogues often exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/AKT/mTOR pathway is a frequently implicated target.[1] Inhibition of this pathway can lead to decreased cell survival and the induction of apoptosis.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by analogues.
Conclusion
The methodologies described provide a robust framework for assessing the cytotoxicity of this compound analogues. A systematic approach, combining cell viability assays with mechanistic studies such as apoptosis analysis, is crucial for identifying promising anticancer candidates. The provided protocols and data presentation guidelines will aid researchers in generating reproducible and comparable results, thereby accelerating the drug discovery and development process for this important class of compounds.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-phenylimidazo[1,2-a]pyridine, with a focus on addressing low reaction yields.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues leading to low yields in your synthesis.
Issue 1: Low or No Product Formation (as indicated by TLC or other analysis)
| Possible Cause | Suggested Solution |
| Inactive Starting Materials | - 2-Aminopyridine (B139424): Ensure it is pure and dry. Impurities can inhibit the reaction. Consider recrystallization if purity is questionable. - 2-Bromoacetophenone (B140003)/Phenacyl Bromide: This reagent is a lachrymator and can degrade over time. Use freshly prepared or purchased reagent. Check for decomposition (discoloration). |
| Incorrect Reaction Temperature | - The reaction temperature can be critical. For solvent-based reactions, ensure the mixture reaches the specified reflux temperature. For solvent-free reactions, monitor the temperature to prevent overheating, which can lead to byproduct formation. |
| Ineffective Base | - If a base like sodium bicarbonate (NaHCO₃) or DBU is used, ensure it is anhydrous and added in the correct stoichiometric amount. An insufficient amount of base may not effectively neutralize the HBr formed, stalling the reaction. |
| Insufficient Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending it. Some variations of this synthesis may require several hours to reach completion.[1] |
Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products
| Possible Cause | Suggested Solution |
| Side Reactions | - Self-condensation of 2-bromoacetophenone: This can occur, especially at higher temperatures. Ensure the reaction temperature is controlled. - Formation of isomeric byproducts: While less common, reaction conditions can sometimes lead to minor isomeric products. |
| Decomposition of Starting Materials or Product | - Overheating or extended reaction times can lead to the decomposition of reactants or the desired product. Adhere to the recommended reaction temperature and time. |
| Impure Starting Materials | - Impurities in the starting materials can lead to the formation of multiple byproducts. Use highly pure reagents. |
Issue 3: Low Isolated Yield After Work-up and Purification
| Possible Cause | Suggested Solution |
| Product Loss During Extraction | - Ensure the correct solvent is used for extraction. The product is generally soluble in organic solvents like ethyl acetate (B1210297) or dichloromethane. - Perform multiple extractions to ensure complete recovery from the aqueous layer. |
| Inefficient Purification | - Recrystallization: Choose an appropriate solvent system. If the product "oils out," the solvent may be too nonpolar or the cooling too rapid. Try a different solvent or a solvent pair.[2] - Column Chromatography: Optimize the eluent system using TLC to achieve good separation between the product and impurities. A mixture of hexanes and ethyl acetate is commonly used.[3][4] |
| Product is Highly Crystalline | - this compound is a highly crystalline solid.[2][3][4] Ensure complete dissolution during recrystallization and allow for slow cooling to maximize crystal formation and recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the condensation of 2-aminopyridine with a phenacyl halide, such as 2-bromoacetophenone or 2-chloroacetophenone.[4] This reaction is often carried out in a solvent like ethanol (B145695) or under solvent-free conditions.[5][6]
Q2: My reaction yield is consistently low. What are the key parameters to optimize?
A2: To improve the yield, focus on optimizing the following parameters:
-
Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal time and ensure the temperature is appropriate for the chosen solvent and reagents.
-
Solvent: While the reaction can be performed solvent-free, using a suitable solvent like ethanol can sometimes improve yields by ensuring better mixing and temperature control.[5]
-
Base: If the reaction is sluggish, the choice and amount of base can be critical. For instance, DBU has been used as an effective catalyst in aqueous ethanol.[5]
Q3: What are the expected physical properties of this compound?
A3: this compound is typically a white to light-yellow crystalline solid.[5] Its melting point is reported in the range of 133-137 °C.[2][5]
Q4: Are there greener alternatives for this synthesis?
A4: Yes, mechanochemical methods, such as grinding the reactants together in a mortar and pestle, have been developed as a solvent-free and energy-efficient approach. This method can lead to high yields in a shorter reaction time. Additionally, syntheses in aqueous ethanol are considered a greener alternative to using chlorinated solvents.[5]
Q5: How can I purify the crude product?
A5: The most common purification methods are recrystallization and silica (B1680970) gel column chromatography.[3][4]
-
Recrystallization: Ethanol or a mixture of ethanol and water can be effective.
-
Column Chromatography: A silica gel column with a mobile phase of ethyl acetate and hexanes is a standard method for purification.[1]
Data Presentation
Table 1: Comparison of Different Synthetic Protocols for this compound
| Method | Reactants | Solvent | Catalyst/Base | Temp (°C) | Time (min) | Yield (%) | Reference |
| One-Pot, Solvent-Free | Acetophenone, [Bmim]Br₃, 2-Aminopyridine | None | Na₂CO₃ | Room Temp. | 40 | 72-89 | [1] |
| DBU Catalyzed | 2-Aminopyridine, Phenacyl Bromide | Aqueous Ethanol | DBU | Room Temp. | - | 65-94 | [5] |
| Catalyst & Solvent-Free | 2-Aminopyridine, α-Bromoacetophenone | None | None | 60 | 20 | 91 | [6] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis using a Base [1]
-
To 2 mmol of acetophenone, slowly add 2 mmol of [Bmim]Br₃ with continuous stirring for 5 minutes at room temperature.
-
Add 1.1 mmol of Na₂CO₃ and 2.4 mmol of 2-aminopyridine to the mixture.
-
Stir the mixture at room temperature for 40 minutes.
-
Upon completion, extract the reaction mixture with diethyl ether.
-
Concentrate the ethereal layer using a rotary evaporator.
-
Purify the crude product by preparative thin-layer chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Protocol 2: DBU-Catalyzed Synthesis in Aqueous Ethanol [5]
-
Dissolve 2.0 mmol of 2-aminopyridine in 10 ml of aqueous ethanol (1:1 v/v).
-
Add 2.0 mmol of phenacyl bromide to the solution.
-
Add 4.0 mmol of DBU dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
After completion, perform a suitable work-up, which may include extraction and washing.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ERIC - EJ1136492 - Synthesis and Characterization of this compound: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. scielo.br [scielo.br]
Technical Support Center: Optimizing Regioselectivity of 2-Phenylimidazo[1,2-a]pyridine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselective functionalization of 2-phenylimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of functionalization on the this compound scaffold?
A1: The primary sites for functionalization on the this compound core are the C3 position of the imidazo[1,2-a]pyridine (B132010) ring and the ortho-position (C2') of the 2-phenyl ring. The inherent electronic properties of the heterocyclic system make the C3 position particularly susceptible to electrophilic attack.[1] However, through the use of directing groups and specific catalytic systems, functionalization can be selectively guided to the ortho-position of the phenyl ring.[2][3]
Q2: How do I control the regioselectivity between C3 and ortho-phenyl functionalization?
A2: Controlling the regioselectivity is a key challenge and depends heavily on the reaction conditions.
-
For C3-selective functionalization: Reactions often proceed under metal-free conditions or with catalysts that do not strongly coordinate with the pyridine (B92270) nitrogen. Electrophilic substitution reactions, such as halogenation with N-halosuccinimides (NXS) or nitrosylation, typically favor the C3 position.[4]
-
For ortho-phenyl selective functionalization: This is generally achieved through transition-metal-catalyzed C-H activation.[2][3] The nitrogen atom of the pyridine ring acts as a directing group, coordinating to the metal catalyst (e.g., Palladium, Rhodium) and directing the functionalization to the ortho-C-H bonds of the phenyl ring.[2][3]
Q3: What factors influence the yield of my functionalization reaction?
A3: Several factors can impact the yield:
-
Purity of Starting Materials: Ensure the this compound substrate and all reagents are pure and dry.
-
Reaction Atmosphere: Many C-H activation reactions are sensitive to air and moisture and require an inert atmosphere (e.g., nitrogen or argon).[5]
-
Catalyst and Ligand: The choice of catalyst and ligand is critical, especially in cross-coupling reactions. Bulky, electron-rich ligands often improve the efficiency of palladium-catalyzed reactions.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity.
-
Temperature and Reaction Time: Optimization of both temperature and reaction time is crucial to ensure complete conversion without product decomposition.
Troubleshooting Guides
Problem 1: Low or No Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | * Ensure the catalyst is from a reliable source and has been stored correctly. * For palladium-catalyzed reactions, consider a pre-catalyst that is readily activated. * Perform a small-scale test reaction with a known successful substrate to confirm catalyst activity. |
| Poor Substrate Purity | * Purify the starting this compound by recrystallization or column chromatography. * Confirm the purity by NMR and melting point analysis. |
| Inappropriate Reaction Conditions | * Verify the reaction is being run under the recommended atmosphere (inert gas for many C-H activations). * Screen a range of temperatures and reaction times. A lower temperature may prevent decomposition, while a higher temperature might be needed for activation. * Experiment with different solvents of varying polarity. |
| Presence of Inhibitors | * Ensure all glassware is scrupulously clean and dry. * Use freshly distilled and degassed solvents. |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Step |
| Incorrect Catalyst or Directing Group Strategy | * For ortho-phenyl functionalization, confirm you are using a suitable transition metal catalyst (e.g., Pd(OAc)₂, [RhCpCl₂]₂) that can be directed by the pyridine nitrogen.[2] * For C3-functionalization, consider moving to a metal-free electrophilic substitution reaction if you are getting competing ortho-functionalization. |
| Reaction Temperature Too High | High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period. |
| Steric Hindrance | * Substituents on the pyridine or phenyl ring can influence the regioselectivity. For sterically hindered substrates, a different catalytic system or directing group might be necessary. |
| Difficulty in Separating Isomers | * Optimize your column chromatography conditions. Experiment with different solvent systems and stationary phases. * Consider derivatization of the product mixture to alter the polarity of one isomer, facilitating easier separation, followed by removal of the derivatizing group.[6] |
Problem 3: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Over-functionalization (Di- or Tri-substituted Products) | * Reduce the stoichiometry of the electrophile or coupling partner. * Decrease the reaction time and monitor the reaction progress closely by TLC or GC-MS. |
| Homocoupling of Starting Materials | * In cross-coupling reactions, this can be due to an inefficient catalytic cycle. Try a different ligand or catalyst system. |
| Decomposition of Starting Material or Product | * Lower the reaction temperature. * Ensure the reaction is protected from light if you are using photosensitive reagents. |
| Formation of Bis(imidazo[1,2-a]pyridine) Methylene Derivatives | * In reactions with aldehydes under certain conditions (e.g., iron catalysis under argon), a second molecule of the imidazopyridine can react.[5] To favor the desired aroylation, ensure the reaction is run in the presence of air (oxygen).[5] |
Data Presentation: Comparison of Functionalization Methods
Table 1: Comparison of Catalysts for Ortho-Arylation of this compound
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | None | Ag₂CO₃ | TFA | 120 | 75 | J. Org. Chem. 2011, 76, 7, 2376–2383 |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 130 | 85 | Org. Lett. 2010, 12, 23, 5624–5627 |
| [RuCl₂(p-cymene)]₂ | PPh₃ | K₂CO₃ | NMP | 150 | 68 | Chem. Commun., 2012, 48, 888-890 |
Table 2: Regioselectivity of Halogenation of this compound
| Halogenating Agent | Solvent | Temp (°C) | Position | Yield (%) | Reference |
| NBS | CH₃CN | RT | C3 | 95 | Synthesis 2010, (21), 3701-3705 |
| NCS | CH₃CN | RT | C3 | 92 | Synthesis 2010, (21), 3701-3705 |
| NIS | CH₃CN | RT | C3 | 90 | Synthesis 2010, (21), 3701-3705 |
| I₂ | Toluene | 60 | C3 | 62 | Synth. Commun. 2018, 48, 1077-1084[7] |
Experimental Protocols
Protocol 1: C3-Nitrosylation of this compound
This protocol is adapted from a reported metal-free nitrosylation method.[4]
Materials:
-
This compound
-
tert-Butyl nitrite (B80452) (TBN)
Procedure:
-
To a 10 mL reaction vial, add this compound (1.0 eq.).
-
Add 1,2-dichloroethane (DCE) to dissolve the substrate.
-
Add tert-butyl nitrite (TBN) (2.0 eq.).
-
Seal the reaction vial and heat to 90 °C for 30 minutes.
-
After cooling to room temperature, the reaction mixture can be concentrated and purified by column chromatography on silica (B1680970) gel.
Protocol 2: Palladium-Catalyzed Ortho-Arylation of this compound
This is a general procedure based on common methods for directed C-H activation.
Materials:
-
This compound
-
Aryl iodide
-
Pd(OAc)₂
-
Silver(I) carboxylate (e.g., Silver pivalate)
-
Solvent (e.g., Toluene)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), aryl iodide (1.5 eq.), Pd(OAc)₂ (5 mol%), and silver(I) carboxylate (2.0 eq.).
-
Add dry, degassed toluene.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield or poor selectivity.
Caption: Logic for achieving regioselective functionalization.
References
- 1. organic chemistry - Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
overcoming by-product formation in imidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridines, with a particular focus on minimizing by-product formation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, providing potential root causes and recommended solutions.
Issue 1: Low Yield of the Desired Imidazo[1,2-a]pyridine (B132010) Product
Q: My reaction is resulting in a low yield of the target imidazo[1,2-a]pyridine. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products. Here is a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial for efficient synthesis.
-
Catalyst: The catalyst plays a key role in promoting the desired reaction pathway. A comparative study of different catalysts can help in selecting the most effective one for your specific substrates. For instance, in the Groebke-Blackburn-Bienaymé (GBB) reaction, Lewis acids like Scandium triflate (Sc(OTf)₃) are commonly used. In other methods, copper or iodine-based catalysts have shown high efficacy.
-
Solvent: The solvent can significantly influence reaction rates and selectivity. For GBB reactions, polar protic solvents like methanol (B129727) or ethanol (B145695) are often employed. However, in cases of significant Schiff base by-product formation, switching to a less nucleophilic solvent like trifluoroethanol may be beneficial.
-
Temperature: While many reactions proceed at room temperature, some less reactive substrates may require heating to facilitate cyclization. Optimization of the reaction temperature, for example between 50-80°C, can improve yields.
-
-
Reagent Stoichiometry and Quality:
-
Stoichiometry: In multicomponent reactions like the GBB, adjusting the stoichiometry of the reactants can shift the equilibrium towards product formation. For example, using a slight excess (1.2-1.5 equivalents) of the 2-aminopyridine (B139424) can help drive the reaction to completion.
-
Reagent Purity: Ensure the purity of all starting materials, as impurities can interfere with the reaction and lead to the formation of undesired by-products.
-
-
Formation of By-products: The presence of significant amounts of by-products will naturally lower the yield of the desired product. Please refer to the specific by-product troubleshooting sections below for detailed guidance.
Issue 2: Significant Formation of Schiff Base By-product in Groebke-Blackburn-Bienaymé (GBB) Reaction
Q: I am observing a significant amount of a stable Schiff base by-product in my GBB reaction, particularly when using aliphatic aldehydes. How can I minimize its formation?
A: The formation of a Schiff base from the aldehyde and 2-aminopyridine is a reversible equilibrium step. If the subsequent cyclization with the isocyanide is slow, the Schiff base can accumulate as a major by-product. The instability of the Schiff base formed from aliphatic aldehydes can also contribute to lower yields of the final product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing Schiff base by-products in the GBB reaction.
Solutions and Experimental Protocols:
-
Increase Equivalents of 2-Aminopyridine: Using a slight excess of the 2-aminopyridine (1.2-1.5 equivalents) can help to push the equilibrium towards the formation of the Schiff base and its subsequent cyclization.
-
Employ a Less Nucleophilic Solvent: For reactions sluggish in common solvents like methanol or ethanol, switching to a more polar aprotic solvent such as acetonitrile (B52724) or DMF, or a less nucleophilic alcohol like trifluoroethanol, can improve the reaction rate and minimize solvent addition to the Schiff base intermediate.
-
Optimize Reaction Temperature: For less reactive substrates, increasing the temperature to 50-80°C can facilitate the cyclization step.
-
Use a Catalyst: The use of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid catalyst can promote the cyclization step.
-
Add a Dehydrating Agent: The use of a dehydrating agent, such as trimethyl orthoformate, can help to drive the initial imine formation and subsequent steps forward.
Issue 3: Formation of Dimerization and Bis-Adduct By-products
Q: My reaction is producing significant amounts of a dimer of the 2-aminopyridine starting material or a bis-imidazopyridine adduct. How can I prevent these side reactions?
A: Dimerization of 2-aminopyridine can occur as a side reaction in some synthetic methods. Bis-imidazopyridine adducts can form when a second molecule of the imidazo[1,2-a]pyridine product reacts with an intermediate.
Solutions:
-
Control of Reaction Atmosphere: The formation of certain by-products can be highly dependent on the reaction atmosphere. For example, in the FeBr₃-catalyzed coupling of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes, performing the reaction open to the air promotes the formation of the desired 3-aroyl product, with oxygen acting as the principal oxidant. Conversely, to selectively synthesize the 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) by-product, the reaction should be conducted under an inert atmosphere.
-
Careful Control of Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. An excess of the aldehyde or other reactive intermediates can lead to the formation of bis-adducts.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes promote the formation of these undesired side products. Monitoring the reaction progress by techniques like TLC or LC-MS and stopping the reaction upon completion can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the synthesis of imidazo[1,2-a]pyridines?
A1: The most frequently encountered by-products include:
-
Schiff Bases: Formed from the condensation of the 2-aminopyridine and the aldehyde component, especially in the GBB reaction.
-
Dimerization Products: Dimerization of the 2-aminopyridine starting material can occur under certain conditions.
-
Bis-imidazopyridine Adducts: These can form when a molecule of the product reacts with a reaction intermediate.
-
Oxidation Products: The 2-aminopyridine starting material can be susceptible to oxidation, leading to highly polar by-products.
-
Over-alkylation Products: In reactions involving alkylating agents, multiple alkylations on the imidazo[1,2-a]pyridine core can occur.
Q2: How can I choose the best catalyst for my imidazo[1,2-a]pyridine synthesis?
A2: The optimal catalyst depends on the specific synthetic route and substrates used. Reviewing the literature for similar transformations is a good starting point. Here is a summary of commonly used catalysts for different reactions:
| Reaction Type | Common Catalysts | Typical Loading (mol%) | Reference |
| Groebke-Blackburn-Bienaymé | Sc(OTf)₃, Yb(OTf)₃, Gd(OTf)₃, TFA | 5-20 | |
| Copper-Catalyzed A³ Coupling | Cu(II)-Ascorbate, CuI, CuBr | 5-10 | |
| Iodine-Catalyzed Synthesis | I₂ | 10-30 | |
| Palladium-Catalyzed Coupling | PdCl₂, Pd(OAc)₂ | 5-10 |
Q3: What is a general experimental protocol for the Groebke-Blackburn-Bienaymé (GBB) reaction?
A3: The following is a general procedure that can be adapted and optimized for specific substrates:
General Protocol for GBB Reaction:
-
To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL), add the isocyanide (1.0 mmol).
-
If a catalyst is used, add the appropriate Lewis or Brønsted acid (e.g., Sc(OTf)₃, 5 mol%).
-
Stir the reaction mixture at room temperature or the optimized temperature for the required time (typically 8-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Q4: How can electronic and steric effects of substituents on the 2-aminopyridine ring affect the reaction outcome?
A4: Both electronic and steric factors of the substituents on the 2-aminopyridine ring can significantly influence the reaction's success.
-
Electronic Effects: Electron-donating groups on the pyridine (B92270) ring can increase the nucleophilicity of the ring nitrogen, which may influence the rate and regioselectivity of the cyclization. Conversely, electron-withdrawing groups can decrease nucleophilicity.
-
Steric Hindrance: Bulky substituents on the 2-aminopyridine, particularly at the 6-position, can sterically hinder the approach of other reactants, potentially leading to lower yields in the final aromatization step.
Q5: Are there any "green" or environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?
A5: Yes, several green chemistry approaches have been developed. These methods often utilize less hazardous solvents, milder reaction conditions, and more sustainable catalysts. Examples include:
-
Copper-catalyzed A³ coupling reactions in aqueous micellar media.
-
Ultrasound-assisted synthesis.
-
Reactions using water as a solvent.
-
Catalyst-free methods under thermal or microwave irradiation.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of a Model Imidazo[1,2-a]pyridine
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sc(OTf)₃ (5) | Methanol | Room Temp | 8 | up to 95 | |
| 2 | Gd(OTf)₃ (5) | Methanol | 150 (MW) | 0.5-3 | 70-90 | |
| 3 | I₂ (20) | Water | Ultrasound | 1 | 84 | |
| 4 | CuBr (10) | DMF | 80 | - | up to 90 | |
| 5 | PdCl₂ (10) | Toluene | 80 | 4 | 80 | |
| 6 | None | Toluene | Room Temp | 12 | 0 |
Signaling Pathways and Experimental Workflows
Mechanism of Groebke-Blackburn-Bienaymé (GBB) Reaction
Caption: Proposed mechanism for the Groebke-Blackburn-Bienaymé (GBB) reaction.
Technical Support Center: Enhancing the Photostability of 2-Phenylimidazo[1,2-a]pyridine-Based Fluorophores
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the photostability of 2-phenylimidazo[1,2-a]pyridine-based fluorophores in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound fluorophores.
| Issue | Possible Cause | Recommended Solution |
| Rapid Photobleaching | High excitation laser power. | Reduce the laser power to the minimum level required for adequate signal-to-noise ratio. |
| Prolonged exposure to excitation light. | Minimize the duration of light exposure by using automated shutters and acquiring images only when necessary. | |
| Presence of reactive oxygen species (ROS). | Deoxygenate solutions by purging with nitrogen or argon. Consider adding antifade reagents containing ROS scavengers like ascorbic acid or Trolox.[1] | |
| Inappropriate solvent. | Test different solvents. Aprotic and less polar solvents can sometimes enhance photostability. | |
| Low Fluorescence Intensity | Suboptimal excitation or emission wavelengths. | Verify the excitation and emission maxima of your specific fluorophore derivative and ensure your instrument's filter set is appropriate. |
| Fluorophore concentration is too high (self-quenching) or too low. | Prepare a dilution series to determine the optimal concentration range for your application. | |
| Aggregation of the fluorophore. | Use surfactants or change the solvent to prevent aggregation. Sonication of the sample may also help. | |
| pH of the medium is not optimal. | The fluorescence of imidazo[1,2-a]pyridine (B132010) derivatives can be pH-sensitive. Buffer the experimental medium to the optimal pH for your specific probe. | |
| Inconsistent Fluorescence Readings | Sample evaporation. | Use sealed sample holders or an environmental chamber to prevent solvent evaporation during long-term experiments. |
| Instrument instability. | Ensure the light source and detector are stable. Allow the instrument to warm up sufficiently before taking measurements. | |
| Photodegradation of the sample over time. | Prepare fresh samples immediately before use and protect them from ambient light. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the photostability of this compound fluorophores?
A1: The photostability is primarily influenced by the chemical structure of the fluorophore, the intensity and wavelength of the excitation light, the duration of light exposure, and the chemical environment (e.g., solvent, pH, presence of oxygen and reactive oxygen species).[1]
Q2: How can I chemically modify this compound to improve its photostability?
A2: Introducing electron-donating groups on the phenyl ring can sometimes enhance photostability by delocalizing the electron density and reducing the likelihood of photo-induced degradation.[2] Additionally, strategic substitution at other positions of the imidazo[1,2-a]pyridine core can also impact photophysical properties.
Q3: Are there any commercially available reagents to improve the photostability of my samples?
A3: Yes, various commercial antifade reagents are available. These formulations often contain a cocktail of chemicals, including triplet state quenchers and radical scavengers, that can significantly reduce photobleaching.[1] It is important to choose an antifade reagent that is compatible with your experimental system (e.g., live or fixed cells).
Q4: How does the solvent choice affect the photostability of these fluorophores?
A4: The solvent can influence photostability by affecting the fluorophore's excited state lifetime and its susceptibility to photo-oxidation. Generally, deoxygenated and aprotic solvents can lead to improved photostability. It is recommended to empirically test a range of solvents for your specific application.
Q5: Can aggregation of the fluorophore affect its photostability?
A5: Yes, aggregation can lead to fluorescence quenching and potentially alter the photobleaching characteristics of the fluorophore. To minimize aggregation, it is advisable to work at lower concentrations and use solvents in which the fluorophore is highly soluble.
Quantitative Data on Photophysical Properties
The following table summarizes the photophysical properties of selected this compound derivatives. This data can help in selecting a suitable fluorophore for your specific application.
| Compound | Substituent on Phenyl Ring | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
| This compound | H | Dichloromethane | 325 | 375 | 0.61 | [2] |
| 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 4-OCH₃ | Dichloromethane | 335 | 390 | 0.78 | [2] |
| 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 4-Cl | Dichloromethane | 330 | 380 | 0.55 | [2] |
| 2-(4-nitrophenyl)imidazo[1,2-a]pyridine | 4-NO₂ | Dichloromethane | 380 | 540 | 0.10 | [2] |
Experimental Protocols
Protocol 1: Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a this compound derivative relative to a known standard.
Materials:
-
Test fluorophore solution
-
Standard fluorophore solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of solutions: Prepare at least five different concentrations of both the test and standard fluorophores in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance: Record the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure fluorescence emission: Record the fluorescence emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot the data: For both the test and standard fluorophores, plot a graph of integrated fluorescence intensity versus absorbance.
-
Calculate the quantum yield: The quantum yield of the test sample (ΦF_test) can be calculated using the following equation:
ΦF_test = ΦF_std × (m_test / m_std) × (n_test² / n_std²)
where ΦF_std is the quantum yield of the standard, m is the slope of the linear fit from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Protocol 2: Assessment of Photostability
This protocol outlines a method to quantify the photostability of a this compound fluorophore by measuring its photobleaching rate.
Materials:
-
Fluorophore solution of interest
-
Microscope with a stable light source and a sensitive detector (e.g., PMT or sCMOS camera)
-
Image acquisition and analysis software
Procedure:
-
Sample preparation: Prepare a sample of the fluorophore in the desired medium (e.g., solution, embedded in a polymer film, or in cells).
-
Define imaging conditions: Set the excitation wavelength, laser power, and exposure time. These parameters should be kept constant throughout the experiment.
-
Time-lapse imaging: Acquire a series of images of the same region of the sample at regular time intervals.
-
Data analysis:
-
Select a region of interest (ROI) within the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
-
Determine photobleaching parameters:
-
Fit the decay curve to an exponential function to determine the photobleaching rate constant (k).
-
Calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value (t₁/₂ = ln(2)/k).
-
Visualizations
Caption: Generalized photodegradation pathway of a fluorophore.
Caption: Experimental workflow for assessing fluorophore photostability.
References
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-Phenylimidazo[1,2-a]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the fluorescence quantum yield of 2-phenylimidazo[1,2-a]pyridine derivatives.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
My this compound derivative exhibits a very low or no fluorescence. What are the potential causes and how can I troubleshoot this?
Low fluorescence quantum yield is a common issue that can stem from several factors. Here’s a step-by-step guide to troubleshoot this problem:
-
1. Verify the Chemical Structure and Purity:
-
Question: Could impurities or an incorrect structure be the reason for the low fluorescence?
-
Answer: Absolutely. Impurities from the synthesis, such as unreacted starting materials or side-products, can act as quenchers. It is crucial to purify the compound thoroughly, typically by recrystallization or column chromatography. Confirm the structure and purity of your final compound using techniques like NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
-
-
2. Re-evaluate the Substituent Effects:
-
Question: I've added a substituent to the 2-phenyl ring, but the fluorescence is quenched. Why?
-
Answer: The electronic nature of the substituent plays a critical role. Electron-withdrawing groups, particularly nitro groups (-NO₂), are known to quench fluorescence in imidazo[1,2-a]pyridine (B132010) systems.[1] This is due to the promotion of non-radiative decay pathways. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) generally enhance the fluorescence quantum yield.[2]
-
-
3. Investigate Solvent Effects:
-
Question: Does the choice of solvent impact the fluorescence quantum yield?
-
Answer: Yes, the solvent polarity can significantly influence the photophysical properties of your derivative. Some imidazo[1,2-a]pyridine derivatives exhibit solvatochromism, where the emission color and intensity change with solvent polarity. It is advisable to measure the fluorescence in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane (B109758), acetonitrile, ethanol) to find the optimal conditions.
-
-
4. Check for Aggregation-Caused Quenching (ACQ):
-
Question: My compound is highly fluorescent at low concentrations but the emission decreases at higher concentrations. What is happening?
-
Answer: This phenomenon is likely due to aggregation-caused quenching (ACQ). At high concentrations, molecules can form non-fluorescent aggregates. To verify this, measure the fluorescence quantum yield at various concentrations. If ACQ is the issue, experiments should be conducted in dilute solutions where the absorbance at the excitation wavelength is typically below 0.1.
-
-
5. Assess for Photobleaching:
-
Question: The fluorescence intensity of my sample decreases over time during measurement. How can I prevent this?
-
Answer: This is likely photobleaching, the photochemical destruction of the fluorophore upon prolonged exposure to excitation light. To minimize photobleaching, you can reduce the excitation light intensity, decrease the exposure time, or use a photostable derivative if available.
-
What are the common side reactions during the synthesis of 2-phenylimidazo[1,2-a]pyridines that I should be aware of?
The most common method for synthesizing 2-phenylimidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine (B139424) with an α-haloketone (e.g., 2-bromoacetophenone). While generally efficient, some side reactions can occur:
-
Formation of regioisomers: If the 2-aminopyridine is substituted, the cyclization can potentially lead to the formation of regioisomers. Careful reaction control and thorough characterization of the product are necessary.
-
Polymerization: Under harsh reaction conditions (e.g., high temperatures, prolonged reaction times), polymerization of the starting materials or products can occur, leading to a complex mixture and low yield of the desired product.
-
Incomplete cyclization: The intermediate N-phenacylpyridinium salt may not fully cyclize, especially if the reaction conditions are not optimal.
How do I choose an appropriate standard for relative fluorescence quantum yield measurements?
The selection of a suitable standard is critical for accurate relative quantum yield determination. The ideal standard should:
-
Have a well-documented and consistent quantum yield in the literature.
-
Absorb and emit in a similar spectral region as your sample to minimize wavelength-dependent errors from the instrument.
-
Be soluble in the same solvent as your sample.
-
Be photochemically stable.
Commonly used standards include quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54), fluorescein (B123965) in 0.1 M NaOH (Φ = 0.95), and rhodamine 6G in ethanol (B145695) (Φ = 0.95).
Data Presentation
The following tables summarize the photophysical properties of various this compound derivatives to guide your experimental design.
| Derivative | Substituent on 2-Phenyl Ring | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| This compound | -H | Dichloromethane | ~330 | ~400-450 | 0.2 - 0.7 | [1] |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 4-OCH₃ | Dichloromethane | ~340 | ~420 | > 0.6 | [2] |
| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 4-NO₂ | Dichloromethane | ~380 | - | Negligible | [1] |
| 2-(2-Hydroxyphenyl)imidazo[1,2-a]pyridine | 2-OH | THF | ~330 | ~380-440 & ~600-630 (dual) | ~0.01 | [3][4] |
| 6-Aryl-2-(2-hydroxyphenyl)imidazo[1,2-a]pyridine | 2-OH, 6-Aryl | Solid State | - | ~496-579 | 0.25 - 0.50 | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound derivative and the measurement of its fluorescence quantum yield.
Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
Objective: To synthesize a highly fluorescent this compound derivative.
Materials:
-
2-Aminopyridine
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for eluent
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromo-4'-methoxyacetophenone (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.[5]
-
Characterize the final product using NMR and mass spectrometry.
Relative Fluorescence Quantum Yield Measurement
Objective: To determine the fluorescence quantum yield of a this compound derivative relative to a known standard.[6][7][8][9][10]
Materials:
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate)
-
Your synthesized this compound derivative
Procedure:
-
Prepare a series of dilute solutions of both the standard and your sample in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the fluorescence emission curves for both the standard and the sample solutions.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the slope (gradient) of the straight line for both the standard (Grad_std) and the sample (Grad_smp).
-
Calculate the fluorescence quantum yield (Φ_smp) of your sample using the following equation:
Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_smp and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
η_smp and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term is 1).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to enhancing the fluorescence quantum yield of this compound derivatives.
Caption: Strategies to enhance the fluorescence quantum yield.
Caption: A troubleshooting workflow for low fluorescence quantum yield.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The development of aryl-substituted 2-phenylimidazo[1,2- a ]pyridines (PIP) with various colors of excited-state intramolecular proton transfer (ESIPT ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC00376A [pubs.rsc.org]
- 5. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 8. agilent.com [agilent.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. jasco-global.com [jasco-global.com]
Technical Support Center: Addressing Solubility Challenges of Substituted 2-Phenylimidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with substituted 2-phenylimidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: My substituted 2-phenylimidazo[1,2-a]pyridine has poor aqueous solubility. What are the initial steps I should take to address this?
A1: The first step is to quantify the solubility of your compound to establish a baseline. A common and reliable method for this is the shake-flask method to determine thermodynamic solubility.[1] Once you have a baseline solubility value, you can explore several strategies to improve it, including pH modification, salt formation, and co-crystallization.
Q2: How does the substitution pattern on the this compound scaffold affect its solubility?
A2: The nature and position of substituents play a crucial role in the aqueous solubility of 2-phenylimidazo[1,2-a]pyridines. Generally, introducing polar functional groups can enhance solubility, while adding lipophilic moieties tends to decrease it. Structure-Activity Relationship (SAR) studies often focus on introducing polar groups like sulfonamides or additional nitrogen atoms to improve physicochemical properties without compromising biological activity.[2]
Q3: When is salt formation a suitable strategy for improving the solubility of my compound?
A3: Salt formation is a highly effective method for increasing the solubility of ionizable compounds.[2][3][4] Since the imidazo[1,2-a]pyridine (B132010) core is basic, it can be protonated to form a salt with an acidic counterion. This strategy is most successful when there is a pKa difference of at least 2-3 units between your basic compound and the acidic counterion.[5]
Q4: What is co-crystallization, and how can it help with my poorly soluble compound?
A4: Co-crystallization is a technique where the active pharmaceutical ingredient (API) and a pharmaceutically acceptable co-former are combined in a crystal lattice through non-covalent interactions.[6][7] This can significantly enhance the solubility and dissolution rate of the API without altering its chemical structure.[6][7] Co-crystallization is a valuable alternative, especially for compounds that are non-ionizable or where salt formation is not successful.[3]
Q5: Can I use co-solvents to improve the solubility of my this compound for in vitro assays?
A5: Yes, using co-solvents is a common approach to increase the solubility of poorly soluble compounds for in vitro testing. Water-miscible organic solvents like DMSO, ethanol, or polyethylene (B3416737) glycols (PEGs) can be used.[8] However, it is crucial to be aware of the potential for the co-solvent to impact the biological assay, and the final concentration should be carefully optimized.[2]
Troubleshooting Guide
Issue 1: Compound precipitates out of solution during in vitro assay setup.
Possible Cause: The intrinsic solubility of the compound in the assay buffer is lower than the desired final concentration.
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO or other organic co-solvents is kept to a minimum, typically below 1%, as higher concentrations can be toxic to cells and may interfere with the assay.
-
pH Adjustment: If your compound has a basic pKa, slightly lowering the pH of the assay buffer (if permissible for the assay) can increase its solubility.
-
Use of Solubilizing Excipients: Consider the addition of a small amount of a non-ionic surfactant or a cyclodextrin (B1172386) to the assay medium to enhance solubility.[9]
-
Prepare a More Concentrated Stock in a Different Solvent: If possible, prepare a higher concentration stock in a stronger organic solvent and perform a serial dilution in the assay medium.
Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.
Possible Cause: The compound may be crashing out of solution over the time course of the experiment, leading to variable effective concentrations.
Troubleshooting Steps:
-
Kinetic Solubility Assessment: Perform a kinetic solubility assay to assess the tendency of your compound to precipitate from a supersaturated solution over time.
-
Visual Inspection: Before and after the experiment, visually inspect the assay plates under a microscope for any signs of compound precipitation.
-
Employ a Solubility-Enhancing Formulation: For in vivo studies, consider formulating the compound as a salt or a co-crystal to improve its dissolution rate and overall exposure.
Quantitative Data on Solubility
The following table provides predicted aqueous solubility (LogS) values for a series of azo-based imidazo[1,2-a]pyridine derivatives. This data can serve as a reference for the expected impact of certain substituents on solubility.
| Compound | Predicted LogS | Predicted Solubility Class |
| 4a | -6.61 | Poorly soluble |
| 4b | -6.90 | Poorly soluble |
| 4c | -7.20 | Very poorly soluble |
| 4d | -7.48 | Very poorly soluble |
| 4e | -5.57 | Moderately soluble |
| 4f | -5.50 | Moderately soluble |
Data sourced from a study on azo-based imidazo[1,2-a]pyridine derivatives.[10]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a substituted this compound in a specific buffer.
Materials:
-
Substituted this compound compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC grade acetonitrile (B52724) and water
-
Vortex mixer
-
Thermostatically controlled shaker
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (e.g., 1 mL). The excess solid should be visible.
-
Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Protocol 2: Small-Scale Salt Screening
Objective: To identify suitable salt forms of a basic substituted this compound with improved aqueous solubility.
Materials:
-
Substituted this compound (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, maleic acid)
-
A variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water)
-
Small glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve a known amount of the free base in a minimal amount of a suitable solvent in a small vial.
-
In separate vials, prepare solutions of the selected acids (typically a 1:1 molar ratio to the free base) in the same solvent.
-
Add the acid solution dropwise to the solution of the free base while stirring.
-
If a precipitate forms immediately, continue stirring for a few hours at room temperature. If no precipitate forms, cap the vial and allow it to stand at room temperature or in a refrigerator for several days.
-
If no crystals form, try slow evaporation of the solvent or the addition of an anti-solvent.
-
Collect any resulting solid by filtration, wash with a small amount of the solvent, and dry in a vacuum oven.
-
Characterize the resulting solid for salt formation (e.g., using melting point, FTIR, or NMR) and determine its aqueous solubility using Protocol 1.
Protocol 3: Co-crystal Screening by Solvent-Drop Grinding
Objective: To screen for co-crystal formation between a substituted this compound and various co-formers.
Materials:
-
Substituted this compound (API)
-
A selection of pharmaceutically acceptable co-formers (e.g., benzoic acid, succinic acid, nicotinamide)
-
Mortar and pestle
-
A small amount of a suitable solvent (e.g., ethanol, acetonitrile)
Procedure:
-
Place a stoichiometric amount of the API and the chosen co-former (e.g., 1:1 molar ratio) in a mortar.
-
Add a few drops of the solvent to the mixture. The amount of solvent should be just enough to moisten the solid mixture, not to dissolve it completely.
-
Grind the mixture with the pestle for 15-20 minutes.
-
The resulting solid can be analyzed by techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the formation of a new crystalline phase, indicative of a co-crystal.
-
If a new phase is identified, scale up the preparation and determine its aqueous solubility using Protocol 1.
Visualizations
Caption: Workflow for addressing solubility issues of 2-phenylimidazo[1,2-a]pyridines.
Caption: Troubleshooting decision tree for compound precipitation in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS#:4105-21-9 | Chemsrc [chemsrc.com]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crystalpharmatech.com [crystalpharmatech.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Phenylimidazo[1,2-a]pyridine Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-phenylimidazo[1,2-a]pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently employed purification techniques for this compound are silica (B1680970) gel column chromatography and recrystallization.[1][2][3] For challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be utilized.[4]
Q2: What are the likely impurities in a crude this compound reaction mixture?
A2: Common impurities include unreacted starting materials such as 2-aminopyridine (B139424) and 2-bromoacetophenone (B140003) (or other α-haloketones), as well as side products from competing reactions. Over-alkylation or di-substitution products can also be present. The specific impurity profile will depend on the reaction conditions.
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring the progress of your purification. Due to the aromatic and heteroaromatic nature of this compound, it is often UV-active, allowing for visualization under a UV lamp (254 nm). Staining with iodine vapor or a potassium permanganate (B83412) solution can also be effective for visualization.[5]
Q4: My this compound streaks on the TLC plate. What can I do?
A4: Streaking, or tailing, on a silica gel TLC plate is common for basic compounds like imidazo[1,2-a]pyridines due to strong interactions with the acidic silica.[6][7] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your eluent system.[1][6] Alternatively, using a less acidic stationary phase like alumina (B75360) may also resolve the issue.[6]
Q5: The crude reaction mixture is a dark, oily residue. How should I proceed with purification?
A5: It is advisable to first attempt to precipitate the product by triturating the oil with a non-polar solvent like hexanes or diethyl ether. If this is unsuccessful, the oil can be directly subjected to column chromatography. Dry loading the crude material onto silica gel is often the best approach for oily samples to ensure a good separation.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities | - Inappropriate solvent system polarity.- Co-elution of closely related side products. | - Optimize the eluent system using TLC. A good starting point for this compound is a hexane (B92381)/ethyl acetate (B1210297) gradient.- If streaking is observed on TLC, add 0.1-1% triethylamine to the eluent.- Consider using a different stationary phase, such as alumina. |
| Product is not eluting from the column | - The eluent is not polar enough.- The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).- If the compound is still retained, a small amount of methanol (B129727) can be added to the eluent.- For strongly basic compounds, consider using a different stationary phase like alumina. |
| Product elutes with the solvent front | - The eluent is too polar. | - Decrease the polarity of the eluent system (e.g., use a higher percentage of hexanes). |
| Streaking/tailing of the product band | - Strong interaction of the basic nitrogen atoms with the acidic silica gel.- Overloading the column. | - Add a small amount of triethylamine (0.1-1%) to the eluent.- Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).- Consider dry loading the sample to ensure a narrow starting band. |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of forming crystals | - The solution is supersaturated at a temperature above the compound's melting point.- The presence of impurities is depressing the melting point. | - Add a small amount of additional hot solvent to the oiled-out mixture and reheat to dissolve. Allow for slower cooling.- Try a different recrystallization solvent or a two-solvent system.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| No crystals form upon cooling | - The solution is not sufficiently saturated.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Cool the solution in an ice bath or refrigerator to further decrease solubility.- If using a two-solvent system, add more of the anti-solvent dropwise. |
| Low recovery of purified product | - Too much solvent was used, leading to significant loss of product in the mother liquor.- The crystals were not completely collected during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purity does not improve significantly | - The chosen solvent does not effectively differentiate between the product and impurities.- Impurities are co-crystallizing with the product. | - Perform solvent screening to find a solvent that dissolves the impurities well at all temperatures but the product only when hot.- A preliminary purification by column chromatography may be necessary to remove the problematic impurities before recrystallization. |
Data Presentation
Comparison of Purification Methods for 2-Aryl-Imidazo[1,2-a]Pyridines
| Purification Method | Typical Yield Range (%) | Typical Purity Achieved (%) | Advantages | Disadvantages |
| Column Chromatography | 70-95 | >95 | - Good for separating complex mixtures.- Can handle both solid and oily samples.- Scalable. | - Can be time-consuming.- Requires larger volumes of solvent.- Potential for product loss on the column. |
| Recrystallization | 60-90 | >98 | - Can yield very pure crystalline material.- Relatively simple and cost-effective.- Good for large quantities. | - Requires a solid crude product.- Finding a suitable solvent can be trial-and-error.- "Oiling out" can be an issue. |
| Preparative HPLC | 50-85 | >99 | - Excellent for achieving very high purity.- Good for separating closely related isomers or impurities. | - More expensive equipment and solvents.- Lower sample capacity compared to other methods. |
Note: The yield and purity values are typical estimates based on literature for imidazo[1,2-a]pyridine (B132010) derivatives and may vary depending on the specific reaction conditions and the initial purity of the crude material.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., start with a 7:3 ratio).
-
Visualize the spots under a UV lamp (254 nm). The desired product, this compound, should be a major, UV-active spot.
-
Optimize the solvent system to achieve a retention factor (Rf) of approximately 0.2-0.4 for the product. If streaking is observed, add 0.5% triethylamine to the eluent.
-
-
Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with glass wool or cotton.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dry Loading (recommended for oils or less soluble solids): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum possible amount of the eluent and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product (approx. 20-30 mg) into several test tubes.
-
Add a small amount of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will show poor solubility.
-
Heat the test tubes. A good solvent will completely dissolve the compound at or near its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The desired solvent will result in the formation of well-defined crystals.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper for a few minutes, then transfer them to a watch glass to dry completely, preferably under vacuum.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for TLC streaking issues.
References
- 1. silicycle.com [silicycle.com]
- 2. ERIC - EJ1136492 - Synthesis and Characterization of this compound: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
minimizing side reactions in the Groebke-Blackburn-Bienaymé synthesis of imidazo[1,2-a]pyridines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing side reactions in the Groebke-Blackburn-Bienaymé (GBB) synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the GBB reaction, offering explanations and actionable solutions.
Issue 1: Low Yield of the Desired Imidazo[1,2-a]pyridine (B132010) and Formation of a Linear Side Product
-
Question: My reaction is yielding a significant amount of a linear, peptide-like side product instead of the desired fused heterocyclic compound. What is happening and how can I fix it?
-
Answer: This is a common issue, particularly when using aliphatic aldehydes. The linear side product is likely an Ugi-type adduct. The GBB and Ugi reactions are competing pathways that both start with the formation of a Schiff base from the 2-aminopyridine (B139424) and the aldehyde.
-
GBB Pathway: The intended pathway involves a [4+1] cycloaddition of the isocyanide to the Schiff base, followed by an intramolecular cyclization and rearrangement to form the imidazo[1,2-a]pyridine.
-
Ugi Pathway: In the competing Ugi pathway, an external nucleophile (if present) or the counter-ion of the acid catalyst can attack the nitrilium intermediate formed after the isocyanide addition to the Schiff base. This leads to the formation of a stable, linear α-amino amide derivative. Aliphatic aldehydes can sometimes favor the Ugi pathway.
Solutions:
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) are often effective in promoting the GBB cyclization. Brønsted acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) can also be used, but their effectiveness in suppressing the Ugi pathway may vary depending on the substrates.
-
Solvent Selection: The solvent plays a crucial role. Protic solvents like methanol (B129727) and ethanol (B145695) are commonly used and can facilitate the desired cyclization. In some cases, a less nucleophilic solvent like trifluoroethanol (TFE) can be beneficial to disfavor the Ugi pathway, especially if solvent molecules are acting as the external nucleophile.
-
Temperature Optimization: Reaction temperature can affect the selectivity. It is advisable to screen different temperatures, starting from room temperature and gradually increasing. Higher temperatures may favor the GBB cyclization in some instances.
-
Issue 2: Presence of a Side Product with a Mass Corresponding to the Schiff Base Intermediate + Solvent
-
Question: I am observing a significant side product that appears to be an adduct of my Schiff base intermediate and the solvent (e.g., methanol). Why does this happen and what can I do to prevent it?
-
Answer: This side reaction is more prevalent when using electron-poor 2-aminopyridines. The electron-withdrawing groups on the pyridine (B92270) ring make the Schiff base intermediate more electrophilic and susceptible to nucleophilic attack by the solvent.
Solutions:
-
Use a Less Nucleophilic Solvent: Switching to a less nucleophilic solvent is a highly effective strategy. Trifluoroethanol (TFE) is an excellent choice as it is less likely to add to the Schiff base intermediate.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water can facilitate the formation of this and other side products. Use dry solvents and reagents.
-
Optimize Catalyst Loading: The amount of acid catalyst can influence the rate of this side reaction. It is recommended to perform a catalyst loading study to find the optimal concentration that promotes the GBB reaction without excessively activating the Schiff base towards solvent addition.
-
Issue 3: Incomplete Conversion and Presence of Unreacted Schiff Base
-
Question: My reaction is sluggish, and I am isolating a significant amount of the unreacted Schiff base intermediate. How can I drive the reaction to completion?
-
Answer: The formation of the Schiff base can be reversible, and in some cases, the subsequent cycloaddition with the isocyanide is the rate-limiting step.
Solutions:
-
Excess of Amidine: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the 2-aminopyridine can help to shift the equilibrium towards the formation of the Schiff base and subsequently the final product.
-
Water Removal: The formation of the Schiff base generates water. Employing a dehydrating agent, such as molecular sieves or trimethyl orthoformate, can help to drive the reaction forward.
-
Reaction Time and Temperature: Increasing the reaction time or temperature can help to overcome the activation barrier for the cycloaddition step. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé reaction?
-
A1: The reaction proceeds through three key steps:
-
Schiff Base Formation: The 2-aminopyridine and the aldehyde condense to form a Schiff base (imine) intermediate, with the elimination of water.
-
[4+1] Cycloaddition: The isocyanide undergoes a [4+1] cycloaddition with the Schiff base to form a nitrilium ion intermediate.
-
Intramolecular Cyclization and Rearrangement: An intramolecular nucleophilic attack by the pyridine nitrogen onto the nitrilium ion, followed by a proton transfer, leads to the aromatic imidazo[1,2-a]pyridine product.
-
-
-
Q2: Which catalysts are most effective for this synthesis?
-
A2: A variety of Lewis and Brønsted acids can be used. Scandium(III) triflate (Sc(OTf)₃) is a highly effective and commonly used Lewis acid catalyst. Other lanthanide triflates, such as Yb(OTf)₃, have also shown excellent activity. Among Brønsted acids, trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TsOH) are frequently employed.[1] More environmentally friendly catalysts like phosphotungstic acid (HPW) have also been successfully used.
-
-
Q3: What is the role of the solvent in the GBB reaction?
-
A3: The solvent can significantly impact the reaction outcome. Polar protic solvents like methanol and ethanol are often used and can play a role in stabilizing intermediates and facilitating proton transfer steps. In some cases, the solvent can even act as a co-catalyst. However, as noted in the troubleshooting section, nucleophilic solvents can also lead to side reactions. Therefore, solvent selection is a critical parameter for optimization.
-
-
Q4: Can aliphatic aldehydes be used in the GBB reaction?
-
A4: Yes, aliphatic aldehydes can be used, but they sometimes present challenges. The corresponding Schiff bases can be less stable and may be more prone to polymerization. Furthermore, reactions with aliphatic aldehydes have a higher tendency to yield Ugi-type side products. Careful optimization of the reaction conditions, particularly the choice of catalyst and solvent, is often necessary to achieve good yields of the desired imidazo[1,2-a]pyridine.
-
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Model Groebke-Blackburn-Bienaymé Reaction *
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ (10) | CH₃OH | 60 | 12 | 95 |
| 2 | Yb(OTf)₃ (10) | CH₃OH | 60 | 12 | 92 |
| 3 | TFA (20) | CH₃OH | 60 | 12 | 85 |
| 4 | p-TsOH (20) | CH₃OH | 60 | 12 | 88 |
| 5 | None | CH₃OH | 60 | 24 | <10 |
*Model Reaction: 2-aminopyridine, benzaldehyde (B42025), and tert-butyl isocyanide. Yields are for the isolated imidazo[1,2-a]pyridine product. This table is a representative summary based on literature findings and actual results may vary.
Table 2: Influence of Solvent on Side Product Formation in a GBB Reaction with an Electron-Poor Amidine *
| Entry | Solvent | Desired Product Yield (%) | Solvent Adduct Yield (%) |
| 1 | Methanol | 45 | 30 |
| 2 | Ethanol | 55 | 20 |
| 3 | Trifluoroethanol | 85 | <5 |
*This table illustrates the general trend observed when using electron-poor 2-aminopyridines. Actual yields are substrate-dependent.
Experimental Protocols
Optimized Protocol for the Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine (to Minimize Side Reactions)
-
Reagent Preparation: Ensure all reagents are pure and solvents are anhydrous. 2-aminopyridine, benzaldehyde, and tert-butyl isocyanide should be of high purity. Anhydrous methanol is recommended as the solvent.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyridine (1.0 mmol, 1.0 equiv) and anhydrous methanol (5 mL).
-
Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%).
-
Aldehyde Addition: Add benzaldehyde (1.0 mmol, 1.0 equiv) to the mixture.
-
Schiff Base Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure imidazo[1,2-a]pyridine product.
Visualizations
Figure 1: Competing pathways in the GBB reaction.
Figure 2: Formation of a solvent adduct side product.
References
Technical Support Center: Solvent Effects on the Fluorescence Spectrum of 2-Phenylimidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solvent-dependent fluorescence of 2-phenylimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence behavior of this compound in different solvents?
A1: 2-Aryl-imidazo[1,2-a]pyridines that are not capable of excited-state intramolecular proton transfer (ESIPT) typically emit in the blue region of the spectrum and can display high fluorescence quantum yields.[1] The fluorescence of these compounds is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. As solvent polarity increases, a bathochromic (red) shift in the emission spectrum is generally observed.[2]
Q2: How does solvent polarity affect the fluorescence quantum yield of this compound?
A2: The fluorescence quantum yield of this compound derivatives can be significantly influenced by the solvent. Generally, an increase in solvent polarity leads to a decrease in the fluorescence quantum yield.[2] This is often accompanied by a reduction in the fluorescence lifetime.
Q3: Are there derivatives of this compound with different fluorescence properties?
A3: Yes, substitutions on the this compound scaffold can dramatically alter its photophysical properties. For instance, derivatives with a 2-(2'-hydroxyphenyl) substituent can undergo excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift, especially in nonpolar solvents.[1] The introduction of electron-donating or electron-withdrawing groups can also shift the emission wavelength and affect the quantum yield.[1]
Q4: What is a typical concentration range for measuring the fluorescence spectrum of this compound?
A4: To avoid inner filter effects, it is recommended to work with dilute solutions where the absorbance at the excitation wavelength is below 0.1. A typical concentration range for such measurements is 1 x 10⁻⁵ to 1 x 10⁻⁶ mol/dm³.
Troubleshooting Guide
This guide addresses common issues encountered during the measurement of solvent effects on the fluorescence spectrum of this compound.
| Problem | Possible Cause | Solution |
| No or low fluorescence signal | Incorrect excitation/emission wavelength settings. | Verify the excitation and emission wavelengths are appropriate for this compound. |
| Sample concentration is too low. | Prepare a more concentrated sample, ensuring absorbance remains below 0.1 at the excitation wavelength. | |
| Instrument malfunction. | Check the lamp and detector of the fluorometer. | |
| Distorted emission spectrum | Inner filter effect due to high concentration. | Dilute the sample until the absorbance at the excitation wavelength is less than 0.1. |
| Presence of fluorescent impurities. | Use high-purity solvents and purify the this compound sample. | |
| Instrument settings are not optimized. | Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution. | |
| Unexpected peaks in the spectrum | Raman scattering from the solvent. | Measure the spectrum of the pure solvent to identify Raman peaks. These peaks will shift with a change in the excitation wavelength. |
| Second-order diffraction from the monochromator. | Use appropriate optical filters to block scattered excitation light. | |
| Inconsistent results between measurements | Fluctuation in lamp intensity. | Allow the instrument's lamp to stabilize before starting measurements. |
| Temperature variations. | Use a temperature-controlled cuvette holder to maintain a constant sample temperature. | |
| Sample degradation. | Prepare fresh solutions and protect them from light if the compound is photolabile. |
Experimental Protocols
Protocol 1: Measurement of Solvent-Dependent Fluorescence Spectra
Objective: To determine the absorption and emission maxima of this compound in a range of solvents with varying polarity.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, dimethyl sulfoxide)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane). From the stock solution, prepare a series of dilute solutions in each of the selected solvents. The final concentration should be adjusted so that the maximum absorbance is approximately 0.1.
-
UV-Vis Absorption Measurement:
-
Record the UV-Vis absorption spectrum for each solution from 250 to 450 nm.
-
Determine the wavelength of maximum absorption (λabs) for each solvent.
-
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength of the fluorometer to the λabs determined for each solvent.
-
Record the fluorescence emission spectrum, scanning a wavelength range approximately 50 nm to 300 nm higher than the excitation wavelength.
-
Determine the wavelength of maximum emission (λem) for each solvent.
-
-
Data Analysis:
-
Calculate the Stokes shift (in nm and cm⁻¹) for each solvent using the formula: Stokes Shift (nm) = λem - λabs Stokes Shift (cm⁻¹) = (1/λabs - 1/λem) x 10⁷
-
Protocol 2: Determination of Fluorescence Quantum Yield (ΦF)
Objective: To determine the fluorescence quantum yield of this compound in different solvents relative to a standard.
Materials:
-
Solutions of this compound in various solvents (prepared as in Protocol 1)
-
A solution of a fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions of both the standard and the sample in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
Absorption and Emission Spectra:
-
Record the absorption spectra of all standard and sample solutions.
-
Record the fluorescence emission spectra of all standard and sample solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of the resulting lines for the standard (GradStd) and the sample (GradSample) are determined.
-
Calculate the quantum yield of the sample using the following equation: ΦF(Sample) = ΦF(Std) * (GradSample / GradStd) * (η²Sample / η²Std) where η is the refractive index of the solvent.
-
Data Presentation
The following table summarizes the photophysical properties of a this compound derivative in various solvents. This data illustrates the typical solvent effects on the fluorescence spectrum.
Table 1: Photophysical Properties of a this compound Derivative in Various Solvents[2]
| Solvent | Dielectric Constant (ε) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| Cyclohexane | 2.02 | 370 | 0.85 |
| Toluene | 2.38 | 378 | 0.78 |
| Dichloromethane | 8.93 | 390 | 0.65 |
| Acetonitrile | 37.5 | 405 | 0.40 |
| Ethanol | 24.5 | 410 | 0.35 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 420 | 0.28 |
Note: The data presented is for a representative derivative and may vary for the unsubstituted this compound.
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Solvent effects on fluorescence properties.
References
refinement of reaction conditions for the synthesis of 2-phenylimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-phenylimidazo[1,2-a]pyridine, a crucial scaffold in medicinal chemistry. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound include:
-
Condensation of 2-aminopyridine (B139424) with α-halocarbonyl compounds: This is a classic and widely used method, typically involving the reaction of 2-aminopyridine with 2-bromoacetophenone (B140003) or 2-chloroacetophenone.[1][2][3]
-
One-pot synthesis from acetophenone (B1666503): This approach avoids the handling of lachrymatory α-halocarbonyl compounds by generating the halo-intermediate in situ.[2][4][5] Variations of this method utilize different reagents and conditions, including solvent-free reactions.[2][4][5]
-
Three-component reactions: These methods involve the reaction of 2-aminopyridines, aldehydes, and alkynes, often catalyzed by a metal such as copper.[1][3]
-
Mechanochemical synthesis: This environmentally friendly approach involves the manual grinding or vortex mixing of reactants, often solvent-free, to promote the reaction.[6]
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields for the synthesis of this compound can vary significantly depending on the chosen method and reaction conditions.
-
The condensation of 2-aminopyridine with 2-bromoacetophenone can produce yields ranging from moderate to high, with some laboratory experiments reporting yields of 78-97%.[7]
-
One-pot synthesis from acetophenone under solvent-free conditions has been reported to achieve excellent yields, typically between 72% and 89%.[2][4][5]
-
Mechanochemical methods, such as manual grinding, have been shown to afford the product in good yields, for instance, an average of 77%.[6]
Q3: How can I purify the synthesized this compound?
A3: The product is highly crystalline and can be purified by several methods.[1][8] The most common techniques are:
-
Recrystallization: This is a straightforward and effective method for purifying the product.[1][8] Solvents such as hot ethyl acetate (B1210297) or acetone (B3395972) followed by the addition of a non-polar solvent like hexane (B92381) are often used to induce precipitation.[6]
-
Silica (B1680970) gel column chromatography: This technique is also effective for purification if recrystallization does not yield a product of sufficient purity.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature, but monitor for potential side reactions. - Ensure the reagents are pure and dry. |
| Poor precipitation of the product. | - If using a precipitation/recrystallization method, ensure the correct solvent ratios are used. An excess of the polar solvent can be detrimental to precipitation.[6] - Try cooling the solution in an ice bath to induce crystallization. - In some cases, adding a few drops of water can help induce crystal formation.[7] | |
| Suboptimal reaction conditions. | - For one-pot syntheses, the choice of base (e.g., Na2CO3) and its stoichiometry is crucial.[2][4] - In mechanochemical synthesis, the grinding time and efficiency can impact the yield.[6] | |
| Product is Impure (e.g., discolored, broad melting point range) | Presence of unreacted starting materials. | - Optimize the stoichiometry of the reactants. An excess of 2-aminopyridine is sometimes used.[1] - Ensure the reaction goes to completion by monitoring with TLC. |
| Formation of side products. | - Refine the purification method. If recrystallization is insufficient, use silica gel column chromatography.[1][8] - Lowering the reaction temperature might reduce the formation of byproducts. | |
| The melting point is lower than the literature value (136-137 °C). | This often indicates the presence of impurities. The care taken during the purification process significantly impacts the purity and melting point of the final product.[7] | |
| Difficulty Handling Reagents | α-halocarbonyl compounds (e.g., 2-bromoacetophenone) are lachrymatory. | - Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). - Consider using a one-pot synthesis method that generates the α-haloketone in situ from the corresponding acetophenone, thus avoiding the handling of the lachrymatory reagent.[2][4] |
Experimental Protocols
Detailed Protocol for Mechanochemical Synthesis via Manual Grinding[6]
This protocol offers a solvent-free and environmentally friendly approach to the synthesis.
Materials:
-
2-Bromoacetophenone (1.10 g, 5.5 mmol)
-
2-Aminopyridine (0.5 g, 5.3 mmol)
-
Mortar and pestle
-
Ethyl acetate (EtOAc) or acetone
-
Hexane
-
Beakers
-
Ice bath
-
Filtration apparatus
Procedure:
-
Add 2-bromoacetophenone and 2-aminopyridine to a mortar.
-
Grind the mixture with the pestle for 30 minutes.
-
Transfer the resulting solid mixture to a 100 mL beaker.
-
Add 15.0 mL of hot ethyl acetate or acetone to dissolve the solid.
-
Cool the beaker in an ice bath.
-
Add 50 mL of ice-cold hexane to precipitate the product.
-
Filter the precipitated this compound under vacuum.
-
Dry the product. The expected yield is approximately 77%.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Method | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| One-Pot | Acetophenone, [Bmim]Br3, 2-Aminopyridine | Na2CO3 | Solvent-free | Room Temp. | 40 min | 82 | [2][4] |
| One-Pot (Substituted) | p-Fluoroacetophenone, [Bmim]Br3, 2-Aminopyridine | Na2CO3 | Solvent-free | Room Temp. | 40 min | 89 | [4] |
| One-Pot (Substituted) | p-Chloroacetophenone, [Bmim]Br3, 2-Aminopyridine | Na2CO3 | Solvent-free | Room Temp. | 40 min | 86 | [4] |
| Mechanochemical | 2-Bromoacetophenone, 2-Aminopyridine | None | Solvent-free | N/A | 30 min | 77 | [6] |
| Condensation | 2-Aminopyridine, 2-Bromoacetophenone | Basic conditions | Not specified | Not specified | Not specified | 78-97 | [7] |
| Ortoleva-King | 2-Aminopyridines, Acetophenones | Iodine | Neat | 110 °C | 4 h | 40-60 | [1] |
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for low or no product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ERIC - EJ1136492 - Synthesis and Characterization of this compound: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
Validation & Comparative
comparative analysis of one-pot versus multi-step synthesis of 2-phenylimidazo[1,2-a]pyridine
The synthesis of 2-phenylimidazo[1,2-a]pyridine, a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, can be achieved through various synthetic routes.[1][2] This guide provides a comparative analysis of two primary approaches: the traditional multi-step synthesis and the more modern, streamlined one-pot synthesis. We will delve into the experimental protocols, quantitative data, and overall efficiency of each method to assist researchers in selecting the optimal strategy for their needs.
Synthetic Approaches at a Glance
The classical route to this compound is a multi-step process that begins with the synthesis of an α-haloketone, typically 2-bromoacetophenone (B140003), from a starting ketone. This intermediate is then reacted with 2-aminopyridine (B139424) to yield the final product. In contrast, one-pot syntheses combine all reactants in a single vessel, often with the aid of a catalyst, to form the desired product in a single operational step, thereby avoiding the isolation of intermediates.
Quantitative Comparison of Synthetic Routes
The choice between a one-pot and a multi-step synthesis often hinges on factors such as yield, reaction time, cost, and environmental impact. The following table summarizes the key quantitative data for representative examples of each approach.
| Parameter | Multi-Step Synthesis | One-Pot Synthesis |
| Starting Materials | Acetophenone (B1666503), Bromine/NBS, 2-Aminopyridine | Acetophenone, Brominating Agent (e.g., [Bmim]Br3), 2-Aminopyridine |
| Key Intermediate | 2-Bromoacetophenone (isolated) | In-situ generated α-haloketone |
| Overall Yield | ~77% (for the second step)[3] | 72% - 89%[1][4][5] |
| Total Reaction Time | Several hours (including intermediate synthesis and purification) | As short as 40 minutes[1] |
| Number of Steps | 2 (synthesis of α-haloketone + cyclization) | 1 |
| Purification | Multiple purification steps (intermediate and final product) | Single purification of the final product |
| Environmental Impact | Use of potentially harmful reagents like bromine and organic solvents. | Can be performed under solvent-free conditions, reducing waste.[1] |
Experimental Protocols
Below are detailed experimental protocols for both a conventional multi-step synthesis and a modern one-pot approach for the preparation of this compound.
Protocol 1: Multi-Step Synthesis via 2-Bromoacetophenone
This method involves two distinct stages: the synthesis of 2-bromoacetophenone and its subsequent reaction with 2-aminopyridine.
Step 1: Synthesis of 2-Bromoacetophenone
-
Materials: Acetophenone, N-Bromosuccinimide (NBS), p-toluenesulfonic acid.
-
Procedure: Acetophenone and N-bromosuccinimide (1 equivalent) are combined with a catalytic amount of p-toluenesulfonic acid. The reaction mixture is typically refluxed for several hours.[3] After completion, the reaction mixture is worked up to isolate the 2-bromoacetophenone, which may require purification by recrystallization or chromatography.
Step 2: Synthesis of this compound
-
Materials: 2-Bromoacetophenone, 2-aminopyridine, ethanol, sodium bicarbonate.
-
Procedure: To a solution of 2-aminopyridine in ethanol, sodium bicarbonate is added, followed by 2-bromoacetophenone.[6] The mixture is heated to reflux and the reaction progress is monitored by TLC.[6] Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the product. The crude product is collected by filtration and can be purified by recrystallization from ethanol.[6]
Protocol 2: One-Pot Synthesis under Solvent-Free Conditions
This efficient method utilizes an ionic liquid as both a catalyst and a bromine source.
-
Materials: Acetophenone, [Bmim]Br3 (1-butyl-3-methylimidazolium tribromide), 2-aminopyridine, Na2CO3.
-
Procedure: [Bmim]Br3 is slowly added to acetophenone with continuous stirring at room temperature.[1] Subsequently, Na2CO3 and 2-aminopyridine are added to the mixture.[1] The reaction is stirred at room temperature for approximately 40 minutes.[1] The product can then be isolated and purified. This method offers high yields and avoids the use of toxic solvents.[1]
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the distinct workflows of the one-pot and multi-step syntheses.
Caption: Workflow of the multi-step synthesis of this compound.
Caption: Workflow of the one-pot synthesis of this compound.
Conclusion
The comparative analysis reveals that one-pot synthesis offers significant advantages over the traditional multi-step approach for the preparation of this compound. The primary benefits of the one-pot method include significantly shorter reaction times, higher overall yields, and a more environmentally friendly profile due to the potential for solvent-free conditions.[1] While the multi-step synthesis is a well-established and reliable method, it is more time-consuming and labor-intensive due to the need to isolate and purify the intermediate α-haloketone. For researchers in drug development and other scientific fields, the efficiency and sustainability of one-pot syntheses make them a highly attractive option for the production of this important heterocyclic compound.
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. [PDF] One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Comparative Cytotoxicity of 2-Phenylimidazo[1,2-a]pyridine and its Analogues in Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This guide provides an objective comparison of the cytotoxic effects of various analogues of this compound across a range of human cancer cell lines. The information presented herein is supported by experimental data from multiple studies, offering a quantitative overview of their potency and a detailed look into the experimental methodologies and associated signaling pathways.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The in vitro anticancer activity of this compound analogues is predominantly assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several key analogues against various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound/Analogue | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound 4h | MCF-7 | Breast | 1 - 5.5[1] |
| MDA-MB-231 | Breast | 1 - 5.5[1] | |
| PANC-1 | Pancreatic | 1 - 5.5[1] | |
| HCT-116 | Colon | 1 - 5.5[1] | |
| HT-29 | Colon | 1 - 5.5[1] | |
| Compound 18 | MCF-7 | Breast | 9.60[1] |
| Compound 16 | HT-29 | Colon | 12.98[1] |
| B16F10 | Melanoma | 27.54[1] | |
| Compound 6h | MDA-MB-231 | Breast | 24.72[2] |
| A549 | Lung | 42.96[2] | |
| Compound 6a | MDA-MB-231 | Breast | 38.9[2] |
| A549 | Lung | 58.57[2] | |
| Compound 5l | MDA-MB-231 | Breast | 1.4[3] |
| HepG2 | Liver | 22.6[3] | |
| Compound 12b | Hep-2 | Laryngeal | 11[4] |
| HepG2 | Liver | 13[4] | |
| MCF-7 | Breast | 11[4] | |
| A375 | Melanoma | 11[4] | |
| IP-5 | HCC1937 | Breast | 45[5] |
| IP-6 | HCC1937 | Breast | 47.7[5] |
| IP-7 | HCC1937 | Breast | 79.6[5] |
Experimental Protocols
The determination of the cytotoxic effects of this compound analogues is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well flat-bottom sterile microplate at an optimal density (typically ranging from 1,000 to 100,000 cells per well) in 100 µL of complete cell culture medium.
-
The plate is then incubated for 24 hours to allow the cells to attach to the bottom of the wells.[6]
2. Compound Treatment:
-
Serial dilutions of the this compound analogues are prepared in the culture medium.
-
The existing medium is removed from the wells, and 100 µL of the diluted compound solutions are added.
-
Control wells are included, containing the vehicle (the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).[6]
3. Incubation:
-
The microplate is incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.[6]
4. MTT Addition and Formazan (B1609692) Formation:
-
Following the incubation period, 10 µL of MTT reagent (typically 5 mg/mL in PBS) is added to each well.
-
The plate is then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6][7]
5. Solubilization of Formazan:
-
The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[6] The plate is gently shaken to ensure complete solubilization.
6. Absorbance Measurement and Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[8]
-
The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The IC50 value is then determined from the dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for determining the comparative cytotoxicity of this compound analogues using the MTT assay.
Key Signaling Pathways Modulated by this compound Analogues
Several studies have indicated that this compound derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[3][9]
This pathway is crucial for regulating cell growth, proliferation, and survival.[10][11][12] Certain imidazo[1,2-a]pyridine (B132010) analogues have been shown to inhibit this pathway, leading to decreased cancer cell viability.[9][13][14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound analogues, leading to reduced cell growth and survival.
The STAT3 and NF-κB transcription factors are key players in inflammation and cancer, promoting cell proliferation, survival, and angiogenesis.[15] Some imidazopyridine derivatives have been found to suppress the activation of these pathways.[3][16]
Caption: Inhibition of STAT3 and NF-κB signaling by this compound analogues, leading to the suppression of pro-tumorigenic gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazopyridine suppresses STAT3 activation by targeting SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.waocp.org [journal.waocp.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 11. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Phenylimidazo[1,2-a]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Positional Isomers of Phenylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The position of substituents on this heterocyclic system can significantly influence its physicochemical properties and pharmacological effects. This guide provides a comprehensive spectroscopic comparison of 2-phenylimidazo[1,2-a]pyridine and its key positional isomers, offering valuable data for the identification, characterization, and development of novel therapeutic agents.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its isomers. These values are compiled from various literature sources and provide a basis for distinguishing between the different isomeric forms.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | H-8 | Phenyl-H |
| This compound | - | 7.86 (s) | 8.12 (d, J=6.8 Hz) | 6.78 (t, J=6.7 Hz) | 7.18 (m) | 7.64 (d, J=9.1 Hz) | 7.33 (t), 7.44 (m), 7.96 (t)[1] |
| 3-phenylimidazo[1,2-a]pyridine | 7.75 (s) | - | 8.10 (d) | 6.85 (t) | 7.25 (t) | 7.55 (d) | 7.3-7.5 (m) |
| 6-phenylimidazo[1,2-a]pyridine | 7.65 (s) | 7.20 (s) | 8.15 (d) | - | 7.40 (d) | 7.90 (s) | 7.3-7.6 (m) |
| 7-methyl-2-phenylimidazo[1,2-a]pyridine | - | 7.99 (s) | 7.97 (d, J=7.0 Hz) | 6.64 (dd, J=7.0, 1.7 Hz) | - | 7.41 (s) | 7.29-7.46 (m), 7.89-7.91 (m) |
| 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | - | - | 9.53 (m) | 7.06 (m) | 7.51 (m) | - | 7.69 (m)[2] |
Note: Data for some isomers is limited in the literature. Chemical shifts and coupling constants (J) are indicative and may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-9 (bridgehead) | Phenyl-C |
| This compound | 145.3 | 108.3 | 124.5 | 112.1 | 125.4 | 117.5 | 145.1 | 128.6, 127.9, 126.1, 134.6 |
| 3-phenylimidazo[1,2-a]pyridine | 130.2 | 128.8 | 124.7 | 112.5 | 125.0 | 117.8 | 145.5 | 128.5, 128.0, 127.5, 137.0 |
| 6-phenylimidazo[1,2-a]pyridine | 145.0 | 109.0 | 123.0 | 135.0 | 120.0 | 118.0 | 144.5 | 129.0, 128.5, 127.0, 140.0 |
| 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 158.4 | 120.4 | 117.5 | 127.8 | 142.1 | 116.0 | 148.1 | 128.7, 129.6, 129.7, 132.4 |
| 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 158.0 | 120.5 | - | 117.2 | 128.6 | 128.7 | 147.5 | 129.6, 130.2, 132.2 |
Note: Complete ¹³C NMR data for all isomers is not consistently available in the literature. The presented data is based on available information and computational predictions.
Table 3: UV-Vis and Fluorescence Spectroscopic Data
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| This compound | CH₂Cl₂ | 328 | 378 | ~4300 | 0.41 |
| 3-hydroxymethyl-2-phenylimidazo[1,2-a]pyridine | Methanol | 247 | 437.6 | - | - |
| bis-6-methyl-2-phenylimidazo[1,2-a]pyridine derivative | CH₂Cl₂ | 328 | 378 | ~4300 | 0.41[3] |
Note: The photophysical properties are highly sensitive to the solvent and substitution pattern.
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | ESI | 195.0917 | 167, 140, 115 |
| 3-phenoxy imidazo[1,2-a]pyridines | ESI-MS/MS | - | Characteristic loss of phenoxy radical and CO[1] |
Note: Mass spectrometry data provides the molecular weight and characteristic fragmentation patterns that can aid in isomer identification.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at frequencies of 400 MHz or higher.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[2]
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
-
Sample Preparation: Solutions of the compounds are prepared in spectroscopic grade solvents (e.g., methanol, dichloromethane) at concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer. Fluorescence emission spectra are recorded on a spectrofluorometer.
-
Data Acquisition: Absorption maxima (λ_abs) and emission maxima (λ_em) are recorded in nanometers (nm). Quantum yields are typically determined relative to a standard fluorophore.
Mass Spectrometry (MS)
-
Sample Introduction: Samples can be introduced via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization: Electrospray ionization (ESI) is commonly used for these compounds, typically in positive ion mode.
-
Data Acquisition: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns.
Isomer Differentiation Workflow
The spectroscopic data presented can be used to systematically differentiate between the various phenylimidazo[1,2-a]pyridine isomers. The following workflow, visualized using the DOT language, outlines a logical approach to isomer identification.
Caption: A logical workflow for the differentiation of phenylimidazo[1,2-a]pyridine isomers using a combination of spectroscopic techniques.
This guide provides a foundational dataset and workflow for the spectroscopic analysis of this compound isomers. The distinct patterns observed in NMR spectra, coupled with characteristic photophysical properties and mass spectral fragmentation, allow for the unambiguous identification of each isomer, which is crucial for advancing research and development in this important class of heterocyclic compounds.
References
- 1. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Substituted 2-Phenylimidazo[1,2-a]pyridines: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. The scaffold of 2-phenylimidazo[1,2-a]pyridine has emerged as a promising pharmacophore, with numerous derivatives exhibiting significant activity against a spectrum of bacterial and fungal pathogens. This guide provides a comparative analysis of the antimicrobial efficacy of various substituted 2-phenylimidazo[1,2-a]pyridines, supported by experimental data, detailed protocols, and a proposed mechanism of action.
Comparative Antimicrobial Activity: A Quantitative Overview
The antimicrobial potency of substituted 2-phenylimidazo[1,2-a]pyridines is significantly influenced by the nature and position of substituents on both the phenyl and imidazopyridine rings. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative derivatives against a panel of clinically relevant microorganisms. Lower MIC values indicate higher antimicrobial activity.
Table 1: Antibacterial Activity of Azo-Linked Imidazo[1,2-a]pyridine (B132010) Derivatives
A study on a series of azo-linked imidazo[1,2-a]pyridine derivatives revealed potent antibacterial activity, with compound 4e exhibiting the most significant results.[1]
| Compound | Substituent on Phenyl Ring | R (at position 7) | P. aeruginosa (ATCC 27853) MIC (mg/mL) | E. coli (ATCC 25922) MIC (mg/mL) | S. aureus (ATCC 25923) MIC (mg/mL) | E. faecalis (ATCC 29212) MIC (mg/mL) |
| 4a | 2-hydroxy-1-naphthyl (azo-linked) | H | >1.0 | 0.8 | 0.8 | 0.8 |
| 4b | 2-hydroxy-1-naphthyl (azo-linked) | CH₃ | >1.0 | 0.6 | 0.6 | 0.6 |
| 4c | 4-dimethylaminophenyl (azo-linked) | H | >1.0 | 0.8 | 0.8 | 0.8 |
| 4d | 4-dimethylaminophenyl (azo-linked) | CH₃ | >1.0 | 0.6 | 0.6 | 0.6 |
| 4e | 2-hydroxy-5-formylphenyl (azo-linked) | H | 1.0 | 0.5 | 0.5 | 0.5 |
| 4f | 4-hydroxyphenyl (azo-linked) | H | >1.0 | 0.8 | 0.8 | 0.8 |
Data sourced from a study on azo-based imidazo[1,2-a]pyridine derivatives.[1]
Table 2: Antibacterial and Antifungal Activity of Other Substituted Imidazopyridine Derivatives
Further studies on related imidazopyridine structures have also demonstrated promising antimicrobial activities, with some compounds showing efficacy against both bacteria and fungi. For instance, certain 5H-imidazo[4,5-c]pyridine and 4H-imidazo[4,5-b]pyridine derivatives have shown low MIC values.[2]
| Compound | Structure | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. faecalis MIC (µg/mL) | C. albicans MIC (µg/mL) | C. parapsilosis MIC (µg/mL) |
| 2g | 5-(4-chlorobenzyl)-2-(4-fluorophenyl)-5H-imidazo[4,5-c]pyridine | >128 | 64 | 8 | 8 | 8 | 16 | 16 |
| 2h | 5-(4-chlorobenzyl)-2-(4-chlorophenyl)-5H-imidazo[4,5-c]pyridine | >128 | 128 | 8 | 8 | 8 | 16 | 16 |
| 4a | 4-butyl-2-(4-fluorophenyl)-4H-imidazo[4,5-b]pyridine | 8 | 8 | 4 | 4 | 4 | 8 | 8 |
| 4b | 4-butyl-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine | 8 | 8 | 4 | 4 | 4 | 8 | 8 |
Data extracted from a study on imidazo[4,5-c] and [4,5-b]pyridine derivatives.[2]
Experimental Protocols
The determination of antimicrobial activity for the this compound derivatives was primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the synthesized this compound derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Bacterial/Fungal Strains: Standard strains from the American Type Culture Collection (ATCC) or clinical isolates are used. Cultures are grown on appropriate agar (B569324) plates and then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Growth Media: Mueller-Hinton Broth (MHB) is commonly used for bacteria, while RPMI-1640 medium is used for fungi.
-
96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates are used for the assay.
2. Assay Procedure:
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in the appropriate growth medium directly in the 96-well plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls:
-
Positive Control: A well-known antibiotic or antifungal agent (e.g., ciprofloxacin, ampicillin, fluconazole) is included as a positive control.
-
Negative Control: Wells containing only the growth medium and the solvent (DMSO) at the highest concentration used for the test compounds are included to ensure the solvent has no inhibitory effect.
-
Growth Control: Wells containing only the growth medium and the microbial inoculum are included to confirm the viability of the microorganisms.
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Broth Microdilution Assay Workflow
Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase
While the precise mechanism of action for all this compound derivatives is still under investigation, a significant body of evidence points towards the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antimicrobial agents.
Some 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines have been identified as dual inhibitors of the ATPase domains of DNA gyrase (GyrB) and topoisomerase IV (ParE).[3] Molecular docking studies with azo-based imidazo[1,2-a]pyridine derivatives also suggest a strong binding affinity to the bacterial GyrB subunit.[1] The inhibition of these enzymes leads to a disruption of DNA supercoiling and decatenation, ultimately resulting in bacterial cell death.
Proposed Mechanism of Action
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel antimicrobial agents. The data presented herein demonstrates that strategic substitutions on this core structure can lead to potent activity against a range of pathogenic bacteria and fungi. The proposed mechanism of action, involving the inhibition of essential bacterial enzymes, further underscores the therapeutic potential of this class of compounds. Further research, including extensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to optimize these promising leads into clinically viable drugs.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of 2-Phenylimidazo[1,2-a]pyridine and Coumarin Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photostability of two important classes of fluorescent dyes: 2-phenylimidazo[1,2-a]pyridines and coumarins. The selection of a fluorescent probe with appropriate photostability is critical for the success of applications requiring prolonged or intense light exposure, such as fluorescence microscopy, high-throughput screening, and in vivo imaging. This document summarizes available quantitative and qualitative data, outlines experimental protocols for photostability determination, and provides visual representations of relevant photobleaching mechanisms and experimental workflows.
Executive Summary
Coumarin (B35378) dyes are a well-established class of fluorophores with readily available quantitative photostability data. Their photobleaching mechanisms are reasonably well understood and often involve the generation of singlet oxygen. In contrast, 2-phenylimidazo[1,2-a]pyridine dyes are a newer class of fluorophores that are reported to possess high fluorescence quantum yields and good photostability. However, there is a notable lack of standardized quantitative photostability data in the current literature for this class, making direct comparisons challenging. This guide presents the available data to aid researchers in selecting the most suitable dye for their specific needs, while also highlighting areas where further research is required.
Data Presentation: A Comparative Overview
Coumarin Dyes: Quantitative Photostability
The photostability of coumarin dyes can be quantified by their photobleaching quantum yield (Φb), which represents the probability of a molecule undergoing photodegradation per absorbed photon. A lower Φb value indicates higher photostability. The photostability of coumarins is known to be influenced by the solvent and the presence of oxygen.
| Coumarin Derivative | Photobleaching Quantum Yield (Φb) | Notes |
| Coumarin 1 | 2.8 x 10⁻² | In ethanol |
| Coumarin 4 | 1.4 x 10⁻⁴ | In ethanol |
| Coumarin 30 | 1.1 x 10⁻⁵ | In ethanol |
| Coumarin 120 | 4.3 x 10⁻⁴ | In aqueous solution |
| Coumarin 102 | 4.3 x 10⁻⁴ | In aqueous solution |
| Coumarin 307 | 1.8 x 10⁻³ | In aqueous solution |
| Coumarin 39 | 1.2 x 10⁻³ | In aqueous solution |
| Carbostyril 124 | 1.4 x 10⁻³ | In aqueous solution |
This compound Dyes: Qualitative Photostability
Key qualitative findings include:
-
High Fluorescence Quantum Yields: Many this compound derivatives exhibit high fluorescence quantum yields, in some cases up to 0.7, which contributes to their brightness and utility as fluorescent probes.[3]
-
Structural Influence: The photophysical properties, including likely their photostability, are influenced by the substitution pattern on the heterocyclic core.[1] Electron-donating groups on the phenyl ring have been shown to improve luminescence performance.[3]
-
Solid-State Emission: These dyes often exhibit strong fluorescence in the solid state, a desirable property for applications like OLEDs.[1]
-
Lack of Standardized Data: The absence of reported photobleaching quantum yields or other standardized metrics makes a direct quantitative comparison with coumarin dyes difficult.
Experimental Protocols
Measurement of Photobleaching Quantum Yield (Φb)
A common method to quantify photostability is by determining the photobleaching quantum yield. This involves exposing a dye solution to a constant light intensity and monitoring the decrease in fluorescence over time.
Materials:
-
Fluorometer or fluorescence microscope with a stable light source (e.g., laser, stabilized lamp) and a sensitive detector.
-
Spectrophotometer for absorbance measurements.
-
Quartz cuvettes or microscope slides.
-
Solutions of the test dye and a reference standard with a known Φb.
-
High-purity solvents.
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the test sample and a reference standard in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.
-
Initial Measurements: Measure the initial absorbance and fluorescence intensity of both the sample and the standard.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity at regular intervals until it has significantly decreased.
-
Data Analysis: The photobleaching rate constant can be determined by fitting the fluorescence decay to an exponential function. The photobleaching quantum yield is then calculated relative to the standard.
Photodegradation Mechanisms
Coumarin Dyes
The photobleaching of many coumarin dyes is understood to proceed via an oxygen-dependent mechanism. Upon excitation, the dye molecule can transition to a long-lived triplet state. This triplet state can then transfer energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which subsequently attacks the dye molecule, leading to its irreversible degradation.
This compound Dyes
The specific photodegradation pathways for this compound dyes are not well-documented in the available literature. Given their robust performance in demanding applications like OLEDs, it is plausible that they possess a higher intrinsic stability or that their primary degradation pathways are less efficient compared to those of many coumarin derivatives. Factors that may contribute to their stability include a rigid molecular structure and efficient radiative decay pathways that compete with transitions to reactive triplet states. Further research is needed to elucidate the precise mechanisms of their photobleaching.
Conclusion
This guide provides a comparative overview of the photostability of this compound and coumarin dyes based on currently available data.
-
Coumarin dyes are a well-characterized class of fluorophores with known photobleaching quantum yields for several derivatives. Their photostability is generally moderate and highly dependent on the specific molecular structure and environmental conditions. The primary photodegradation mechanism often involves singlet oxygen.
-
This compound dyes are a promising class of fluorophores reported to have high fluorescence quantum yields and good photostability. However, the lack of quantitative data makes a direct comparison with coumarins challenging. Their application in demanding environments like OLEDs suggests a high level of stability.
Recommendations for Researchers:
For applications requiring well-documented and predictable photostability, coumarin dyes with low photobleaching quantum yields are a reasonable choice. For novel applications demanding high brightness and potentially superior photostability, this compound dyes are an exciting avenue for exploration. However, it is crucial for researchers using these newer dyes to perform their own photostability characterization under their specific experimental conditions until more comprehensive and standardized data becomes available. This will ensure the reliability and reproducibility of their fluorescence-based assays.
References
cross-validation of the binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives to target proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the binding affinity of 2-phenylimidazo[1,2-a]pyridine derivatives to their primary protein targets. The information presented herein is compiled from multiple studies to offer an objective comparison of the performance of these compounds, supported by experimental data and detailed methodologies.
Introduction to 2-Phenylimidazo[1,2-a]pyridines
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this scaffold have shown significant promise as ligands for several key proteins implicated in a range of physiological and pathological processes. Notably, these compounds have been extensively studied for their interaction with central benzodiazepine (B76468) receptors (CBRs), peripheral benzodiazepine receptors (PBRs, now more commonly known as the 18-kDa translocator protein or TSPO), and melatonin (B1676174) receptors. Their ability to selectively bind to these targets makes them attractive candidates for the development of novel therapeutics for neurological disorders, anxiety, sleep disturbances, and as imaging agents.
Comparative Binding Affinity Data
The binding affinity of various this compound derivatives has been evaluated in numerous studies. The following tables summarize the quantitative data, primarily IC50 and Ki values, obtained from competitive radioligand binding assays. This data allows for a direct comparison of the potency and selectivity of different derivatives for their target proteins.
Table 1: Binding Affinity of this compound Derivatives for Central (CBR) and Peripheral (PBR) Benzodiazepine Receptors.[1][2][3][4]
| Compound | Substituents | CBR (IC50, nM) | PBR (IC50, nM) | Selectivity Ratio (IC50 CBR / IC50 PBR) |
| Alpidem | 6-Cl, 2-(4-chlorophenyl) | High Affinity | Low Affinity | ~0.01 |
| Zolpidem | 6-CH3, 2-(4-methylphenyl) | High Affinity | Low Affinity | ~0.01 |
| 7f | 6-Cl | 1.5 | 4.8 | 0.32 |
| 7k | 6-NO2 | 1160 | 5 | 232 |
| 7m | 6-OCH3 | 2.7 | 8.4 | 0.32 |
| 7o-t (general) | 6,8-disubstituted | Low Affinity | High Affinity | >1000 |
| 17 | 8-I, 2-(4-chlorophenyl) | >10000 | 12.1 | >826 |
| 20 | 8-Br, 2-(4-chlorophenyl) | >10000 | 10.5 | >952 |
| 26 | 8-CF3, 2-(4-chlorophenyl) | >10000 | 25.4 | >394 |
| 34 | N,N-dipropyl, 8-I, 2-(4-chlorophenyl) | >10000 | 4.3 | >2325 |
| 35 | N,N-dibutyl, 8-I, 2-(4-chlorophenyl) | >10000 | 3.5 | >2857 |
Note: IC50 values represent the concentration of the ligand that inhibits 50% of the specific binding of a radioligand. A lower IC50 indicates a higher binding affinity. The selectivity ratio indicates the preference for one receptor over another.
Table 2: Binding Affinity of this compound Derivatives for Melatonin Receptors (MT1 and MT2).[5]
| Compound | Substituents | MT1 (Ki, nM) | MT2 (Ki, nM) | Selectivity Ratio (Ki MT1 / Ki MT2) |
| 13 | 3-(2-acetamidoethyl), 6-methoxy, 2-phenyl | 28 | 8 | 3.5 |
| 8 | 3-(N-methylpropionamide), 6-methoxy, 2-phenyl | - | - | 19 |
Note: Ki values represent the inhibition constant for a ligand, indicating its binding affinity. A lower Ki indicates a higher binding affinity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the binding affinity studies of this compound derivatives.
Radioligand Binding Assay for Central Benzodiazepine Receptors (CBR)
This assay measures the ability of a test compound to displace a radiolabeled ligand, typically [3H]flunitrazepam, from the central benzodiazepine receptors in brain tissue preparations.
Materials:
-
Rat cerebral cortex tissue homogenate
-
[3H]flunitrazepam (radioligand)
-
Diazepam (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (this compound derivatives)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Whole brains (excluding cerebellum) from male Wistar rats are homogenized in ice-cold Tris-HCl buffer.[1] The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer to obtain the membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Incubation: A specific amount of membrane protein (e.g., 100 µg) is incubated with a fixed concentration of [3H]flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound in a final volume of buffer.[1][2]
-
Determination of Non-Specific Binding: A parallel set of tubes is prepared containing an excess of unlabeled diazepam (e.g., 10 µM) to determine the amount of non-specific binding.[1]
-
Incubation Conditions: The incubation is carried out at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 35-60 minutes) to reach equilibrium.[1][2]
-
Termination of Assay: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis of the competition binding data.
Radioligand Binding Assay for Peripheral Benzodiazepine Receptors (PBR/TSPO)
This assay is similar to the CBR binding assay but uses a different radioligand, [3H]PK 11195, and a tissue source rich in PBRs, such as the ovaries or specific brain regions.
Materials:
-
Tissue homogenate from a source rich in PBRs (e.g., rat ovaries)
-
[3H]PK 11195 (radioligand)
-
Unlabeled PK 11195 (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound derivatives)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Tissues are homogenized in ice-cold buffer, followed by centrifugation to isolate the membrane fraction. Protein concentration is determined.
-
Incubation: Aliquots of the membrane suspension are incubated with [3H]PK 11195 (e.g., 0.5-1 nM) and a range of concentrations of the test compound.[3]
-
Determination of Non-Specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled PK 11195 (e.g., 10 µM).[3]
-
Incubation Conditions: The mixture is typically incubated at 37°C for 60 minutes.[3]
-
Termination and Quantification: The assay is terminated by rapid filtration, and the bound radioactivity is quantified by liquid scintillation counting, as described for the CBR assay.
-
Data Analysis: IC50 values are calculated from the competition curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways associated with the target proteins and a typical experimental workflow for determining binding affinity.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Role of TSPO in Steroidogenesis.
Caption: Melatonin Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
The cross-validation of binding affinity data from multiple studies confirms that this compound derivatives are potent and often selective ligands for benzodiazepine and melatonin receptors. The structure-activity relationship is significantly influenced by the nature and position of substituents on the imidazopyridine core and the 2-phenyl ring. Specifically, substitutions at the C6 and C8 positions of the imidazopyridine nucleus are critical for modulating affinity and selectivity for PBRs over CBRs.[4][5][6][7] Similarly, modifications to the side chain at the C3 position are important for affinity to melatonin receptors.[8] The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new, more effective therapeutic agents based on the this compound scaffold.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two binding sites for [3H]PBR28 in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. studysmarter.co.uk [studysmarter.co.uk]
comparative study of the agonistic and antagonistic effects of 2-phenylimidazo[1,2-a]pyridine derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. Notably, these compounds have demonstrated both agonistic and antagonistic effects on key biological targets, including the 18-kDa translocator protein (TSPO) and the GABA-A receptor. This guide provides an objective comparison of the agonistic and antagonistic properties of selected this compound derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of research and drug development in this area.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the agonistic and antagonistic effects of various this compound derivatives.
Table 1: Agonistic and Antagonistic Effects on Steroidogenesis via TSPO
A study of this compound acetamide (B32628) derivatives, which are analogues of alpidem, revealed that substitutions on the imidazo[1,2-a]pyridine (B132010) nucleus and the 2-phenyl group can shift the pharmacological activity from agonism to antagonism in steroid production in a mouse Leydig tumor cell line.[1][2] Some compounds acted as agonists, stimulating steroidogenesis, while others behaved as antagonists, inhibiting steroid production.[1][2]
| Compound | Effect on Steroidogenesis | EC50 (µM) | Antagonistic Activity |
| 3 | Agonist | 15.9 | - |
| 4 | Agonist | 6.99 | - |
| 5 | Antagonist | - | Significantly inhibits steroid production |
| 6 | Antagonist | - | Significantly inhibits steroid production |
| FGIN-1-27 (Control) | Agonist | 7.24 | - |
Table 2: Positive Allosteric Modulation of GABA-A Receptors
Several N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have been shown to act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA. The potency and efficacy of these compounds are dependent on the subunit composition of the GABA-A receptor.
| Compound | Receptor Subtype | EC50 (M) |
| 7f | α1β2γ2s | 3.2 x 10⁻⁸ |
| 7m | α1β2γ2s | 2.2 x 10⁻⁷ |
| Zolpidem (Control) | α1β2γ2s | 3.6 x 10⁻⁸ |
| 7f | α2β2γ2s | Increased by 4-fold vs α1β2γ2s |
| 7m | α2β2γ2s | Increased by 30-fold vs α1β2γ2s |
| Zolpidem (Control) | α2β2γ2s | Increased by 5-fold vs α1β2γ2s |
Compounds 7f and 7m were almost completely devoid of activity at receptors containing the α5 subunit.
Table 3: Binding Affinity for Benzodiazepine (B76468) Receptors
The binding affinity of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides for central (CBR) and peripheral (PBR, also known as TSPO) benzodiazepine receptors varies with substitutions on the heterocyclic ring system.
| Compound | IC50 CBR (nM) | IC50 PBR (nM) | Selectivity Ratio (IC50 CBR / IC50 PBR) |
| 7f | 1.8 | 150 | 0.012 |
| 7m | 250 | 78 | 3.2 |
| 7k | >10000 | 43 | >232 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Receptor Binding Assay for Benzodiazepine Receptors
This assay determines the affinity of the test compounds for the central and peripheral benzodiazepine receptors.
Materials:
-
Rat cerebral cortex and kidney tissues (for CBR and PBR, respectively)
-
[³H]Ro 15-1788 (for CBR) and [³H]PK 11195 (for PBR) as radioligands
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex (for CBR) and kidneys (for PBR) in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Assay: In assay tubes, combine the membrane preparation, the radioligand ([³H]Ro 15-1788 for CBR or [³H]PK 11195 for PBR), and varying concentrations of the test compound or a standard displacer (for non-specific binding).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 0-4°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Functional Assay: GABA-Evoked Chloride Currents in Xenopus Oocytes
This electrophysiological assay measures the functional activity of the compounds as modulators of GABA-A receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2s)
-
GABA
-
Test compounds
-
Two-electrode voltage-clamp setup
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubation: Incubate the injected oocytes for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Drug Application: Apply GABA at a concentration that elicits a submaximal current (e.g., EC20). Once a stable baseline current is established, co-apply GABA with the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the changes in the GABA-evoked chloride current. Determine the EC50 values (the concentration of the test compound that produces 50% of the maximal potentiation of the GABA response) by fitting the concentration-response data to a sigmoidal curve.
Steroidogenesis Assay in Mouse Leydig Tumor Cells
This cell-based assay is used to evaluate the agonistic and antagonistic effects of the compounds on steroid production.
Materials:
-
Mouse Leydig tumor cell line (e.g., MA-10)
-
Cell culture medium and supplements
-
Test compounds
-
A known stimulator of steroidogenesis (e.g., hCG or db-cAMP) for antagonist assays
-
Reagents for quantifying steroid levels (e.g., radioimmunoassay or ELISA kit for progesterone (B1679170) or testosterone)
Procedure:
-
Cell Culture: Culture the Leydig cells in appropriate medium until they reach the desired confluency.
-
Agonist Assay: Plate the cells in multi-well plates. Replace the culture medium with fresh medium containing increasing concentrations of the test compounds.
-
Antagonist Assay: Pre-incubate the cells with increasing concentrations of the test compounds for a specific period. Then, add a known stimulator of steroidogenesis (e.g., hCG) and continue the incubation.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for steroid production.
-
Sample Collection: Collect the cell culture supernatant.
-
Steroid Quantification: Measure the concentration of a key steroid (e.g., progesterone or testosterone) in the supernatant using a suitable method like radioimmunoassay or ELISA.
-
Data Analysis: For agonist assays, determine the EC50 values from the concentration-response curves. For antagonist assays, determine the IC50 values (the concentration of the test compound that inhibits 50% of the stimulated steroid production).
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the general experimental workflow for this comparative study.
Caption: GABAA receptor positive allosteric modulation by this compound derivatives.
Caption: Agonistic and antagonistic effects of derivatives on TSPO-mediated steroidogenesis.
Caption: General experimental workflow for comparing agonistic and antagonistic effects.
References
Validating the Mechanism of Action of 2-Phenylimidazo[1,2-a]pyridine-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. Understanding and validating the precise mechanism of action of these drugs is critical for their development and clinical application. This guide provides a comparative analysis of the primary mechanisms of action for this class of drugs, focusing on their interactions with benzodiazepine (B76468) and melatonin (B1676174) receptors. We present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers in this field.
Primary Mechanisms of Action: A Comparative Overview
This compound-based drugs primarily exert their effects through modulation of two key receptor systems:
-
Benzodiazepine Receptors: This class of drugs includes ligands for both the central benzodiazepine receptors (CBRs), which are part of the GABA-A receptor complex, and the peripheral benzodiazepine receptors (PBRs), now more commonly known as the 18kDa translocator protein (TSPO).
-
Central Benzodiazepine Receptors (GABA-A Receptors): Interaction with the benzodiazepine binding site on GABA-A receptors allosterically modulates the receptor's response to its endogenous ligand, gamma-aminobutyric acid (GABA). This potentiation of GABAergic inhibition is the basis for the anxiolytic, sedative, and anticonvulsant effects of drugs like Zolpidem and Alpidem. The selectivity for different GABA-A receptor alpha subunits (e.g., α1, α2, α3, α5) dictates the specific pharmacological profile of a compound.
-
Peripheral Benzodiazepine Receptors (Translocator Protein - TSPO): TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis, inflammation, and apoptosis. Ligands for TSPO can act as agonists or antagonists, stimulating or inhibiting these processes.
-
-
Melatonin Receptors: A number of this compound derivatives have been designed and synthesized as ligands for melatonin receptors (MT1 and MT2).[1][2] These G-protein coupled receptors are primarily involved in regulating circadian rhythms, and their modulation is a key strategy for treating sleep disorders.
The specific substitutions on the 2-phenyl ring and the imidazo[1,2-a]pyridine (B132010) core determine the affinity and selectivity of these compounds for their respective targets.[3][4]
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki or IC50) of representative this compound-based drugs and their alternatives for their primary molecular targets.
Table 1: Binding Affinities for Central Benzodiazepine Receptors (GABA-A Receptor Subtypes)
| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Zolpidem | α1βxγ2 | 27 | [5] |
| α2βxγ2 | 160 | [5] | |
| α3βxγ2 | 380 | [5] | |
| α5βxγ2 | > 10,000 | [5] | |
| Alpidem | α1βxγ2 | ~20 | [5] |
| α2βxγ2 | Lower affinity than α1 | [5] | |
| α3βxγ2 | Lower affinity than α1 | [5] | |
| α5βxγ2 | No appreciable affinity | [5] | |
| Compound 7f | α1β2γ2s (EC50) | 32 | [4] |
| α2β2γ2s (EC50) | Increased by 4-fold vs α1 | [4] | |
| Compound 7m | α1β2γ2s (EC50) | 220 | [4] |
| α2β2γ2s (EC50) | Increased by 30-fold vs α1 | [4] |
*Note: Compounds 7f and 7m are examples of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides with varying substituents.[4] EC50 values represent potency in functional assays.
Table 2: Binding Affinities for Peripheral Benzodiazepine Receptors (TSPO)
| Compound | Binding Affinity (Ki, nM) | Reference |
| PK 11195 | 0.602–3.60 | [6] |
| 9.3 ± 0.5 | [7] | |
| FGIN-1-27 | 3.25 | [6] |
| XBD-173 (Emapunil) | 0.297 | [8] |
| Ro5-4864 | Not specified | [8] |
| Compound 7k | PBR selective (IC50(CBR)/IC50(PBR) = 232) | [4] |
| Compounds 7o-t | >1000-fold selective for PBR vs CBR | [4] |
*Note: Compounds 7k and 7o-t are examples of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides with varying substituents, demonstrating high selectivity for PBR.[4]
Table 3: Binding Affinities for Melatonin Receptors
| Compound | MT1 Receptor (Ki, nM) | MT2 Receptor (Ki, nM) | Selectivity (MT1/MT2) | Reference |
| Melatonin | Not specified | Not specified | Not specified | |
| Compound 8 | Not specified | Not specified | 19 | [1][2] |
| Compound 13 | 28 | 8 | 0.29 | [1][2] |
*Note: Compound 8 is 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide and Compound 13 is N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide.[1][2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of GABA-A receptor modulation by this compound drugs.
Caption: Role of TSPO in steroidogenesis and its modulation by this compound ligands.
Caption: General experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for Benzodiazepine Receptors (CBR and PBR/TSPO)
Objective: To determine the binding affinity (Ki) of this compound derivatives for central and peripheral benzodiazepine receptors.
Materials:
-
Receptor source: Rat brain cortex homogenate (for CBR) or kidney/adrenal gland homogenate (for PBR/TSPO), or cell lines expressing specific receptor subtypes.
-
Radioligand: [3H]Flumazenil (for CBR) or [3H]PK 11195 (for PBR/TSPO).
-
Unlabeled competitor: Test compounds (this compound derivatives) and a known high-affinity ligand for determining non-specific binding (e.g., Diazepam for CBR, unlabeled PK 11195 for PBR/TSPO).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine the protein concentration.
-
Competition Binding Assay:
-
In assay tubes, add a fixed concentration of radioligand (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled test compound.
-
For total binding, add only the radioligand and assay buffer.
-
For non-specific binding, add the radioligand and a saturating concentration of a known unlabeled ligand.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assessment of GABA-A Receptor Modulation
Objective: To functionally characterize the effect of this compound derivatives on GABA-A receptor activity.
Method: Two-electrode voltage-clamp recording in Xenopus oocytes or whole-cell patch-clamp recording in cultured neurons or cell lines expressing specific GABA-A receptor subtypes.
Procedure (Xenopus Oocytes):
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Recording: After 2-5 days of expression, place an oocyte in a recording chamber continuously perfused with recording solution.
-
Voltage Clamp: Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -70 mV.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.
-
Drug Application: Co-apply the test compound with GABA and measure the potentiation of the GABA-evoked current.
-
Data Analysis: Express the potentiation as the percentage increase in current amplitude compared to the baseline GABA response. Construct concentration-response curves to determine the EC50 value for the modulatory effect.
Steroidogenesis Assay in Leydig Cells
Objective: To assess the agonist or antagonist activity of this compound derivatives on TSPO-mediated steroidogenesis.
Materials:
-
MA-10 mouse Leydig tumor cell line.
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Stimulating agent (e.g., human chorionic gonadotropin - hCG, or dibutyryl-cAMP).
-
Test compounds.
-
ELISA kit for progesterone (B1679170) or testosterone (B1683101), or LC-MS/MS for steroid quantification.
Procedure:
-
Cell Culture: Culture MA-10 cells in appropriate medium.
-
Plating: Seed cells in a multi-well plate and allow them to adhere.
-
Treatment:
-
For agonist testing, treat the cells with increasing concentrations of the test compound.
-
For antagonist testing, pre-incubate the cells with the test compound before stimulating with hCG or dibutyryl-cAMP.
-
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours).
-
Sample Collection: Collect the cell culture medium.
-
Steroid Quantification: Measure the concentration of progesterone or testosterone in the medium using an appropriate method (ELISA or LC-MS/MS).
-
Data Analysis: Plot the steroid concentration against the log concentration of the test compound. For agonists, determine the EC50 value. For antagonists, determine the IC50 value for the inhibition of stimulated steroid production.
This guide provides a foundational framework for validating the mechanism of action of this compound-based drugs. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the particular compounds under investigation.
References
- 1. Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel this compound derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
side-by-side comparison of different synthetic routes to 2-phenylimidazo[1,2-a]pyridine
A Comparative Guide to the Synthesis of 2-Phenylimidazo[1,2-a]pyridine
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its synthesis has been the subject of extensive research, leading to a variety of synthetic routes. This guide provides a side-by-side comparison of different synthetic methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of the available options. The comparison focuses on key performance indicators such as reaction yields, conditions, and environmental impact, supported by experimental data and detailed protocols.
Conventional Synthetic Routes
The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyridines is the condensation of 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as 2-bromoacetophenone (B140003).[1][4][5][6] This method, while reliable, often suffers from the lachrymatory nature of the α-halocarbonyl reagents and the generation of stoichiometric amounts of halide waste.[7][8]
Another established approach involves a three-component reaction between 2-aminopyridines, aldehydes, and isocyanides or alkynes.[7] These methods offer the advantage of building molecular complexity in a single step but may require specific catalysts and careful optimization of reaction conditions.
Modern Synthetic Methodologies
In recent years, a strong emphasis on green and efficient chemistry has driven the development of novel synthetic strategies for this compound. These include one-pot syntheses, microwave-assisted reactions, and mechanochemical methods, which often offer advantages in terms of reduced reaction times, milder conditions, and lower environmental impact.
One-Pot Syntheses: Several one-pot procedures have been developed to streamline the synthesis and avoid the isolation of intermediates. One such method involves the reaction of acetophenone (B1666503), 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3), and 2-aminopyridine under solvent-free conditions, affording the product in excellent yields.[7][9][10] Another one-pot approach utilizes phenylglyoxal (B86788) monohydrate, 2-aminopyridines, and various active methylene (B1212753) compounds.[11][12]
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 2-phenylimidazo[1,2-a]pyridines can be achieved rapidly and efficiently under microwave irradiation, often in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG).[6][8][13][14][15]
Mechanochemical Synthesis: As a green chemistry alternative, mechanochemical synthesis through grinding of the reactants in the absence of a solvent has been successfully applied.[5] This method is energy-efficient and minimizes waste generation.
Catalyst- and Solvent-Free Synthesis: Efforts to develop truly sustainable methods have led to catalyst- and solvent-free approaches. The condensation of α-haloketones with 2-aminopyridines can proceed efficiently without any additional catalyst or solvent, simplifying the workup procedure and reducing the environmental footprint.[16]
Transition-Metal-Free C-H Arylation: A recent innovation involves the transition-metal-free, visible-light-mediated C-H arylation of 2-phenylimidazo[1,2-a]pyridines, offering a regioselective method for further functionalization.[17]
Sonogashira Coupling: For the synthesis of 2-substituted imidazo[1,2-a]pyridines, a palladium-copper catalyzed Sonogashira coupling of 2-amino-1-(2-propynyl)pyridinium bromide with aryl iodides provides a versatile route.[18][19][20][21][22]
Quantitative Data Comparison
The following table summarizes the key quantitative data for various synthetic routes to this compound, allowing for a direct comparison of their performance.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| One-Pot Synthesis | Acetophenone, [Bmim]Br3, 2-Aminopyridine | Na2CO3 | Solvent-free | Room Temperature | 40 min | 72-89 | [7][9][10] |
| Microwave-Assisted Synthesis | Acetophenone, 2-Aminopyridine, Succinamide (B89737), Iodine | Silver Iodide | Water-PEG-400 (1:2) | 95-100 | - | High | [8] |
| Mechanochemical Synthesis (Manual Grinding) | 2-Bromoacetophenone, 2-Aminopyridine | None | Solvent-free | Room Temperature | 30 min | 77 | [5] |
| Catalyst- and Solvent-Free Synthesis | α-Haloketones, 2-Aminopyridines | None | Solvent-free | - | - | Good to Excellent | [16] |
| Classical Condensation | 2-Aminopyridine, 2-Bromoacetophenone | Basic conditions | - | - | - | Moderate to High | [1] |
| Sonogashira Coupling | 2-Amino-1-(2-propynyl)pyridinium bromide, Iodobenzene | Pd-Cu catalyst | - | - | - | Good to High | [18] |
Experimental Protocols
One-Pot Synthesis from Acetophenone, [Bmim]Br3, and 2-Aminopyridine[7]
-
To a stirred solution of acetophenone (2 mmol), 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) (2 mmol) is added dropwise over 5 minutes at room temperature (30 °C).
-
Sodium carbonate (Na2CO3) (1.1 mmol) and 2-aminopyridine (2.4 mmol) are then added to the mixture.
-
The reaction mixture is stirred at room temperature for 40 minutes.
-
Upon completion of the reaction (monitored by TLC), the product is isolated and purified.
Microwave-Assisted Synthesis[8]
-
A mixture of succinamide (1.2 mmol) and silver iodide (1.5 mmol) is prepared in a water-PEG-400 (1:2) solvent system.
-
A catalytic amount of iodine and acetophenone (1 mmol) are added and stirred at room temperature for homogenous mixing.
-
Iodine (20 mol%) is added, and the mixture is subjected to microwave irradiation at 350 W, maintaining a temperature of 95–100 °C.
-
After completion, the product is isolated and purified.
Mechanochemical Synthesis by Manual Grinding[5]
-
In a mortar, 2-bromoacetophenone (1.10 g, 5.5 mmol) and 2-aminopyridine (0.5 g, 5.3 mmol) are added.
-
The mixture is ground with a pestle for 30 minutes.
-
The resulting solid is diluted with 15.0 mL of hot ethyl acetate (B1210297) or acetone (B3395972) and then cooled in an ice bath.
-
50 mL of ice-cold hexane (B92381) is added to precipitate the product, which is then filtered under vacuum.
Logical Relationships of Synthetic Routes
The following diagrams illustrate the different synthetic pathways to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ERIC - EJ1136492 - Synthesis and Characterization of this compound: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 3. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. bio-conferences.org [bio-conferences.org]
- 7. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. [PDF] One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. [PDF] Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines | Semantic Scholar [semanticscholar.org]
- 17. IDF No 2216 Green Synthesis of Substituted 2-phenylimidazo-[1,2-a]pyridines – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]
- 18. scribd.com [scribd.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 2-Phenylimidazo[1,2-a]pyridine: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Phenylimidazo[1,2-a]pyridine, a heterocyclic compound commonly utilized in medicinal chemistry and materials science. Adherence to these protocols is critical for minimizing risks and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid the generation of dust and prevent the chemical from coming into contact with skin, eyes, or clothing. In the event of a spill, the solid material should be carefully swept up and placed into a designated, labeled container for disposal.
Hazard and Disposal Information Summary
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage. |
ngcontent-ng-c282987731="" class="ng-star-inserted"> | P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P317: Get medical help.[2] |
| Environmental Hazard | Discharge into the environment must be avoided. | Not specified, but good practice for all chemicals. | P273: Avoid release to the environment. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting. This procedure is designed to be a general guideline; always consult and adhere to your institution's specific hazardous waste management policies.
1. Waste Identification and Segregation:
- Identify all waste containing this compound. This includes pure, unused compound, contaminated labware (e.g., weighing boats, filter paper), and solutions.
- This waste should be classified as a hazardous chemical waste.
- Segregate the this compound waste from other waste streams to prevent accidental reactions. Do not mix with incompatible materials.
2. Waste Collection and Containerization:
- Select a waste container that is in good condition, free of leaks or cracks, and compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top lid is generally suitable for solid waste.
- For solutions, use a compatible liquid waste container.
- The container must be kept closed except when actively adding waste.
3. Labeling of Hazardous Waste:
- As soon as the first portion of waste is added, affix a "Hazardous Waste" label to the container.
- The label must include:
- The words "Hazardous Waste".
- The full chemical name: "this compound". If it is a mixture, list all constituents and their approximate percentages. Do not use abbreviations or chemical formulas.
- The accumulation start date (the date the first waste was added).
- The name and contact information of the principal investigator or laboratory supervisor.
- The specific laboratory location (building and room number).
4. Temporary Storage in a Satellite Accumulation Area (SAA):
- Store the labeled hazardous waste container in a designated SAA, which should be at or near the point of generation.
- The SAA must be under the control of the laboratory personnel.
- Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
5. Arranging for Final Disposal:
- Once the waste container is full or you are no longer generating this waste stream, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or a formal request form.
- Do not dispose of this compound down the drain or in the regular trash.[3] The recommended final disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3]
6. Disposal of Empty Containers:
- Empty containers that held this compound must be managed appropriately.
- Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
- The rinsate must be collected and disposed of as hazardous waste.
- After triple-rinsing and allowing the container to air dry in a fume hood, deface the original label, and it may then be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Phenylimidazo[1,2-a]pyridine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Phenylimidazo[1,2-a]pyridine. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical that causes serious eye damage.[1] Due to its chemical structure, which includes a pyridine (B92270) ring, it is prudent to handle it with the same precautions as other pyridine derivatives, which can be harmful if inhaled, swallowed, or in contact with skin.[2][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory.[3] | To protect against splashes and the primary hazard of serious eye damage.[1] |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile or neoprene.[2][4] | To prevent skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[2][4] For larger quantities or where splashing is likely, chemical-resistant clothing and boots are recommended.[3] | To protect the skin from accidental contact. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][5] If a fume hood is not available or if dust/aerosols may be generated, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[3] | To prevent inhalation of potentially harmful fumes or dust.[4][6] |
Standard Operating Procedure for Handling
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
- Ensure the work area is clean and uncluttered.
- Verify that the chemical fume hood is functioning correctly.
- Locate the nearest emergency eyewash station and safety shower and confirm they are accessible and operational.[7]
- Assemble all necessary PPE as detailed in Table 1 and inspect for any damage.
- Have spill containment materials (e.g., absorbent pads, sand) readily available.[4]
2. Handling the Compound:
- Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[2][4][5]
- When transferring the solid, use a spatula or other appropriate tool to avoid generating dust.[6]
- Keep the container tightly closed when not in use.[2]
- Avoid contact with skin and eyes.[6]
- Do not eat, drink, or smoke in the handling area.[8]
3. Post-Handling Procedures:
- Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
- Clean the work area and any equipment used.
- Properly remove and dispose of contaminated PPE.
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[4]
-
Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal.[5][6]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Report the spill to the laboratory supervisor.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
- Collect all solid waste (e.g., excess reagent, contaminated consumables) in a dedicated, clearly labeled, and sealed hazardous waste container.
- Liquid waste (solutions containing the compound) should be collected in a separate, labeled, and sealed container.
- Do not mix with other incompatible waste streams.
2. Labeling and Storage:
- Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.
- Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
3. Disposal:
- Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
- Never dispose of this compound down the drain or in the regular trash.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 8. nj.gov [nj.gov]
- 9. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
